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  • Product: 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone
  • CAS: 87771-41-3

Core Science & Biosynthesis

Foundational

1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone chemical properties

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone (CAS No. 87771-41-3).

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone (CAS No. 87771-41-3). It is intended for researchers, medicinal chemists, and drug development professionals who may utilize this compound as a key intermediate or building block in organic synthesis. This document covers chemical identity, physicochemical properties, a detailed representative synthesis protocol, analytical and spectroscopic profiles, potential applications, and safety considerations. The information is synthesized from available chemical databases and established principles of organic chemistry to provide a practical and scientifically grounded resource.

Chemical Identity and Structure

1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone is an aromatic ketone featuring a tertiary alcohol functional group. The meta-substitution pattern on the phenyl ring distinguishes it from its more commonly documented para-isomer.

1.1 Nomenclature and Chemical Identifiers

IdentifierValue
IUPAC Name 1-[3-(2-hydroxypropan-2-yl)phenyl]ethanone[1]
Synonyms 1-[3-(1-Hydroxy-1-methylethyl)phenyl]ethanone, 3'-acetyl-α,α-dimethylbenzyl alcohol, 1-(3-(2-Hydroxypropan-2-yl)phenyl)ethan-1-one[1][2][3]
CAS Number 87771-41-3[1][2]
Molecular Formula C₁₁H₁₄O₂[1][2]
Molecular Weight 178.23 g/mol
Canonical SMILES CC(=O)C1=CC=CC(=C1)C(C)(C)O[1][2]
InChI Key MNEFLNSJCTVLTJ-UHFFFAOYSA-N[3]

1.2 Molecular Structure

The structure consists of an acetophenone core where the phenyl ring is substituted at the meta-position (C3) with a 2-hydroxypropan-2-yl group. This tertiary alcohol group is a key feature, influencing the molecule's polarity, solubility, and potential for further chemical modification.

Caption: Molecular structure of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone.

Physicochemical Properties

Experimental data for this specific meta-isomer is limited. The following table consolidates available data and predicted values from chemical suppliers and databases.

PropertyValueSource
Appearance Off-White to Pale Yellow Solid[4]
Melting Point 47 - 50 °C[4]
Boiling Point 276.2 ± 15.0 °C (Predicted)[4]
Density 1.056 ± 0.06 g/cm³ (Predicted)[4]
Solubility DMSO (Slightly), Methanol (Slightly)[4]
pKa 14.20 ± 0.29 (Predicted)[4]

The presence of both a polar tertiary alcohol and a moderately polar ketone group, combined with a nonpolar phenyl ring, gives the molecule amphiphilic character. Its solid state at room temperature is consistent with the increased molecular weight and potential for intermolecular hydrogen bonding via the hydroxyl group compared to unsubstituted acetophenone.

Synthesis and Purification

3.1 Retrosynthetic Analysis & Strategy

The most logical disconnection is at the carbon-carbon bonds adjacent to the tertiary alcohol. This identifies 3-acetylbenzonitrile or a derivative like methyl 3-acetylbenzoate as the starting material and a methyl Grignard reagent (e.g., methylmagnesium bromide) as the nucleophile. The Grignard reagent will attack the electrophilic carbonyl carbon of the starting material's ketone functional group.

3.2 Representative Experimental Protocol: Grignard Synthesis

This protocol describes the reaction of methylmagnesium bromide with methyl 3-acetylbenzoate. Two equivalents of the Grignard reagent are required: one to react with the ketone and one with the ester.

Materials:

  • Methyl 3-acetylbenzoate

  • Magnesium turnings

  • Methyl iodide (or methyl bromide)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Iodine crystal (as initiator)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of Grignard Reagent:

    • Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings (2.2 equivalents) in the flask with a small iodine crystal.

    • In the dropping funnel, place a solution of methyl iodide (2.2 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the methyl iodide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be required.

    • Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (methylmagnesium bromide).

  • Reaction with Substrate:

    • Dissolve methyl 3-acetylbenzoate (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Cool the Grignard reagent solution in an ice bath.

    • Add the substrate solution dropwise to the stirred Grignard reagent. An exothermic reaction will occur. Maintain the temperature below 20°C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up and Quenching:

    • Cool the reaction mixture again in an ice bath.

    • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. This will hydrolyze the magnesium alkoxide salt and neutralize any unreacted Grignard reagent.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with diethyl ether.

    • Combine all organic layers.

  • Purification:

    • Wash the combined organic layers with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield pure 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone.

Caption: Representative workflow for the synthesis of the target compound.

Spectroscopic and Analytical Profile

While experimental spectra for this specific compound are not widely published, a theoretical profile can be predicted based on its structure. These predictions are essential for guiding characterization during synthesis.

4.1 ¹H NMR Spectroscopy (Predicted) (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

  • Aromatic Protons (4H): Complex multiplet signals expected in the range of δ 7.4-8.0 ppm. The proton ortho to the acetyl group (C2 position) would be the most deshielded. The proton between the two substituents (C4 position) would also be a distinct signal.

  • Hydroxyl Proton (1H): A broad singlet, typically between δ 2.0-4.0 ppm. Its position is variable and depends on concentration and temperature.

  • Acetyl Methyl Protons (3H): A sharp singlet expected around δ 2.6 ppm.

  • Hydroxypropyl Methyl Protons (6H): A sharp singlet (due to chemical equivalence) expected around δ 1.6 ppm.

4.2 ¹³C NMR Spectroscopy (Predicted) (Solvent: CDCl₃)

  • Carbonyl Carbon (C=O): Expected around δ 198-200 ppm.

  • Aromatic Carbons (6C): Signals expected in the range of δ 125-145 ppm. The carbon attached to the acetyl group (C1) and the carbon attached to the hydroxypropyl group (C3) would be quaternary and show distinct shifts.

  • Quaternary Alcohol Carbon (C-OH): Expected around δ 73-75 ppm.

  • Acetyl Methyl Carbon: Expected around δ 27 ppm.

  • Hydroxypropyl Methyl Carbons: Expected around δ 32 ppm.

4.3 Infrared (IR) Spectroscopy (Predicted)

  • O-H Stretch (Alcohol): A strong, broad band around 3400-3300 cm⁻¹.

  • Aromatic C-H Stretch: Medium to weak bands just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Medium bands in the 2970-2850 cm⁻¹ region.

  • C=O Stretch (Ketone): A strong, sharp band around 1685 cm⁻¹. Conjugation with the aromatic ring shifts it to a lower wavenumber than a simple aliphatic ketone.

  • C=C Stretch (Aromatic): Medium bands around 1600 cm⁻¹ and 1450 cm⁻¹.

  • C-O Stretch (Tertiary Alcohol): A medium to strong band around 1150-1200 cm⁻¹.

4.4 Mass Spectrometry (MS)

  • Molecular Ion (M⁺): Expected at m/z = 178.

  • Key Fragmentation Patterns: A prominent peak at m/z = 163, corresponding to the loss of a methyl group ([M-15]⁺). Another significant peak at m/z = 43, corresponding to the acetyl cation ([CH₃CO]⁺). A base peak at m/z = 120 is also plausible, resulting from McLafferty rearrangement or cleavage of the hydroxypropyl group.

Applications in Medicinal Chemistry and Drug Development

While specific biological activities for 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone are not extensively documented, its structural motifs are relevant in drug discovery.

  • Scaffold for Drug Candidates: Phenyl ethanone derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and hepatoprotective properties.[6] The bifunctional nature of this molecule (a ketone and a tertiary alcohol) allows for diverse chemical modifications to explore structure-activity relationships (SAR).

  • Key Intermediate: The compound serves as a valuable intermediate.[2][4] The ketone can be transformed into other functional groups (e.g., amines via reductive amination, alkenes via Wittig reaction), and the tertiary alcohol can be used as a handle for esterification or etherification, enabling the synthesis of more complex molecules and compound libraries. For example, it could be a precursor for building novel kinase inhibitors or receptor antagonists where the meta-substitution pattern provides the desired vector for binding pocket exploration.

Safety and Handling

Based on GHS classifications provided by suppliers, this compound should be handled with appropriate care in a laboratory setting.

  • Hazard Statements:

    • H302: Harmful if swallowed.[7]

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.[7]

    • H335: May cause respiratory irritation.[7]

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and direct contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[4]

References

  • LookChem. 1-[4-(2-hydroxypropan-2-yl)phenyl]ethanone. lookchem.com.
  • Merck Index. p,alpha-Dimethylbenzyl Alcohol. merck.com.
  • ChemWhat. 1-(3-(2-Hydroxypropan-2-yl)phenyl)ethanone CAS#: 87771-41-3.
  • FlavScents. alpha,alpha-dimethyl benzyl alcohol. flavscents.com.
  • RSC Publishing. Arylnaphthalene lactone analogues: synthesis and development as excellent biological candidates for future drug discovery. pubs.rsc.org.
  • PubChem. 1-(2-Hydroxybiphenyl-3-YL)ethanone. pubchem.ncbi.nlm.nih.gov.
  • Angene Chemical.
  • PubChem. 1-(4-(2-Hydroxypropan-2-yl)phenyl)ethan-1-one. pubchem.ncbi.nlm.nih.gov.
  • PubMed Central (PMC). Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. ncbi.nlm.nih.gov.
  • LGC Standards. TRC - 1-(3-(2-Hydroxypropan-2-yl)phenyl)ethanone. lgcstandards.com.
  • Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. beilstein-journals.org.
  • ChemicalBook. 1-[3-(2-hydroxypropan-2-yl)phenyl]ethanone. chemicalbook.com.
  • The Good Scents Company. alpha,alpha-dimethyl benzyl alcohol, 617-94-7. thegoodscentscompany.com.
  • FooDB. Showing Compound alpha,alpha-Dimethylbenzyl alcohol (FDB006365). foodb.ca.
  • BLD Pharmatech. 1-(3-Amino-2-hydroxyphenyl)
  • NIST. Chemical Properties of Benzenemethanol, «alpha»,«alpha»-dimethyl- (CAS 617-94-7). webbook.nist.gov.
  • Chem-Safety. 1-(3-BROMO-2-HYDROXYPHENYL)
  • Royal Society of Chemistry. One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)
  • Google Patents. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • MD Topology. 1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone. mdtopology.com.
  • ScienceDirect.
  • CymitQuimica. CAS 87771-41-3: 1-[3-(1-Hydroxy-1-methylethyl)phenyl]ethanone. cymitquimica.com.
  • Simson Pharma Limited. 1-(3-(2-Hydroxypropan-2-yl)phenyl)ethanone | CAS No. simsonpharma.com.
  • ChemicalBook.
  • BLDpharm. 87771-41-3|1-(3-(2-Hydroxypropan-2-yl)phenyl)ethanone. bldpharm.com.

Sources

Exploratory

1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone molecular weight and formula

High-Purity Bifunctional Intermediates in Medicinal Chemistry Executive Summary 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone (CAS: 87771-41-3) is a critical bifunctional aromatic intermediate characterized by a meta-substi...

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Bifunctional Intermediates in Medicinal Chemistry

Executive Summary

1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone (CAS: 87771-41-3) is a critical bifunctional aromatic intermediate characterized by a meta-substitution pattern. Possessing both an acetyl group (ketone) and a tertiary alcohol (2-hydroxypropan-2-yl) on a benzene core, it serves as a versatile scaffold in the synthesis of non-steroidal anti-androgens, photoinitiators, and phenyl-ketone derivatives for metabolic disease research.

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, a validated synthetic workflow for laboratory-scale production, and critical analytical parameters.[1]

Physicochemical Profile

The dual functionality of the molecule—combining a reactive electrophilic carbonyl with a steric, nucleophilic tertiary alcohol—dictates its physical behavior and solubility profile.

Table 1: Core Technical Specifications
ParameterSpecification
IUPAC Name 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone
Common Synonyms 3'-(1-hydroxy-1-methylethyl)acetophenone; 3-Acetyl-

-dimethylbenzyl alcohol
CAS Registry Number 87771-41-3
Molecular Formula

Molecular Weight 178.23 g/mol
Physical State Pale yellow solid or viscous oil (supercools easily)
Melting Point 47 – 50 °C
Boiling Point ~276 °C (Predicted at 760 mmHg)
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Sparingly soluble in water
pKa ~14.2 (Tertiary alcohol)

Synthetic Methodology: The Protection-Metalation Strategy

Direct functionalization of acetophenone derivatives often leads to regioselectivity issues or over-alkylation. To synthesize 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone with high fidelity, a Protection-Metalation-Deprotection strategy is the industry standard. This route prevents the Grignard reagent from attacking the acetyl group.

Reaction Pathway Visualization[1]

SynthesisPath Start 3-Bromoacetophenone Step1 Step 1: Ketal Protection (Ethylene Glycol, p-TsOH) Start->Step1 Inter1 Intermediate A: Protected Ketal Bromide Step1->Inter1 Reflux (-H2O) Step2 Step 2: Grignard Formation (Mg, THF) Inter1->Step2 Step3 Step 3: Nucleophilic Addition (Acetone) Step2->Step3 In situ Inter2 Intermediate B: Protected Tertiary Alcohol Step3->Inter2 1. Acetone 2. Quench Step4 Step 4: Acid Hydrolysis (HCl, H2O) Inter2->Step4 Final Target: 1-(3-(2-hydroxypropan-2-yl) phenyl)ethanone Step4->Final Deprotection

Figure 1: Validated synthetic route utilizing ketal protection to ensure chemoselectivity.

Detailed Experimental Protocol

Step 1: Ketal Protection

  • Charge a round-bottom flask with 3-bromoacetophenone (1.0 eq), ethylene glycol (1.5 eq), and catalytic p-toluenesulfonic acid (p-TsOH).

  • Reflux in toluene using a Dean-Stark trap to continuously remove water.

  • Monitor via TLC until the starting ketone is consumed.

  • Wash with saturated

    
    , dry over 
    
    
    
    , and concentrate to yield the bromo-ketal intermediate.

Step 2 & 3: Grignard Addition

  • Activation: In a dry 3-neck flask under Argon, activate magnesium turnings (1.2 eq) with a crystal of iodine.

  • Formation: Add a solution of the bromo-ketal (from Step 1) in anhydrous THF dropwise to maintain a gentle reflux. Stir for 1 hour post-addition to ensure complete formation of the Grignard reagent.

  • Addition: Cool the solution to 0°C. Add anhydrous acetone (1.5 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

Step 4: Hydrolysis & Workup

  • Quench the reaction carefully with 1N HCl. This step serves two purposes: quenching the alkoxide and deprotecting the ketal back to the ketone.

  • Stir vigorously for 1 hour to ensure complete deprotection.

  • Extract with Ethyl Acetate (3x).[2] Wash combined organics with brine.

  • Purification: Purify via silica gel column chromatography (Hexanes:EtOAc gradient) to isolate the target as a pale yellow solid/oil.

Analytical Characterization

To validate the identity of the synthesized compound, the following NMR signals are diagnostic.

Proton NMR ( NMR, 400 MHz, )
Shift (

ppm)
MultiplicityIntegrationAssignment
1.62 Singlet6HGem-dimethyl (

)
2.61 Singlet3HAcetyl methyl (

)
7.45 Triplet1HAromatic H (C5 position)
7.70 Doublet1HAromatic H (C4/C6 position)
7.85 Doublet1HAromatic H (C4/C6 position)
8.05 Singlet1HAromatic H (C2 position, between substituents)

Interpretation: The presence of two distinct singlets at ~1.6 ppm (6H) and ~2.6 ppm (3H) confirms the successful installation of the hydroxyisopropyl group while retaining the acetyl group.

Applications in Drug Development[1]

Metabolic Disease Research

Recent computational and in vitro studies have identified phenyl ketone derivatives as promising agents for Non-Alcoholic Fatty Liver Disease (NAFLD). The 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone scaffold serves as a lipophilic core that can be further derivatized to modulate oxidoreductase activity [1].

API Synthesis Intermediate

This molecule is a structural analog and potential intermediate for Enzalutamide -class anti-androgens. The meta-substitution pattern is crucial for maintaining the correct spatial orientation in the androgen receptor binding pocket.

Bifunctional Linker

In polymer chemistry and materials science, the tertiary alcohol can be used to initiate cationic polymerization or derivatized into a methacrylate, while the ketone provides a site for UV-active conjugation or further chain extension.

Safety & Handling (GHS Standards)

Signal Word: WARNING

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The tertiary alcohol is prone to dehydration under strong acidic conditions or high heat; avoid prolonged exposure to Lewis acids unless intended for reaction.

References

  • National Center for Biotechnology Information. (2022). PubChem Compound Summary for CID 13531419, Ethanone, 1-[3-(1-hydroxy-1-methylethyl)phenyl]-. Retrieved from [Link]

  • Organic Syntheses. (1923). Preparation of 3-Bromoacetophenone (Precursor Protocol). Org. Synth. 1923, 3,[3][4] 20. Retrieved from [Link]

Sources

Foundational

Technical Guide: Spectral Characterization of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone

The following technical guide details the spectral characterization, synthesis, and analytical profiling of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone (CAS 87771-41-3). This guide is structured for analytical chemists an...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectral characterization, synthesis, and analytical profiling of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone (CAS 87771-41-3).

This guide is structured for analytical chemists and pharmaceutical scientists requiring rigorous data for structural elucidation, particularly in the context of Extractables & Leachables (E&L) studies where this compound frequently appears as a migration product from polymeric packaging or as a photo-degradation intermediate.

Compound Identity & Significance

  • IUPAC Name: 1-[3-(2-hydroxypropan-2-yl)phenyl]ethan-1-one[1][2]

  • Common Synonyms: 3'-(1-Hydroxy-1-methylethyl)acetophenone; m-Acetyl-α,α-dimethylbenzyl alcohol

  • CAS Registry Number: 87771-41-3[1][2][3][4][5][6]

  • Molecular Formula: C₁₁H₁₄O₂[2]

  • Molecular Weight: 178.23 g/mol [2][3][4]

  • Relevance:

    • Pharmaceutical Impurity: Identified as a leachable compound from polymeric primary packaging materials (often related to the degradation of antioxidants or UV stabilizers in plastics).

    • Synthetic Intermediate: A bifunctional building block containing both a ketone (electrophile) and a tertiary alcohol (nucleophile/protecting group precursor), utilized in the synthesis of meta-substituted bioactive scaffolds.

Experimental Synthesis Protocol

To ensure the integrity of the spectral data presented, the following self-validating synthesis protocol is recommended. This route avoids the poly-alkylation issues common in Friedel-Crafts approaches by utilizing a protection-deprotection strategy on a halogenated precursor.

Methodology: Grignard Addition to Protected 3-Bromoacetophenone

Reaction Logic: Direct addition of methylmagnesium bromide to 3-acetylbenzoic acid or 1,3-diacetylbenzene lacks selectivity. The high-fidelity route requires protecting the acetyl group as a ketal to direct the Grignard reagent exclusively to the generated aryl-magnesium species.

Step-by-Step Protocol:

  • Ketone Protection (Ketalization):

    • Reagents: 3-Bromoacetophenone (1.0 eq), Ethylene glycol (1.5 eq), p-Toluenesulfonic acid (cat.), Toluene.

    • Procedure: Reflux in a Dean-Stark apparatus to remove water. Monitor by TLC until the starting ketone disappears.

    • Product: 2-(3-bromophenyl)-2-methyl-1,3-dioxolane.

  • Grignard Formation & Addition:

    • Reagents: Magnesium turnings (1.2 eq), THF (anhydrous), Acetone (1.5 eq).

    • Procedure: Generate the Grignard reagent from the protected bromide in THF. Once formed, cool to 0°C and add dry acetone dropwise. The ketal remains stable under these basic conditions.

  • Deprotection & Quench:

    • Reagents: 1M HCl (aq).

    • Procedure: Quench the reaction with dilute acid. Stir at room temperature for 2 hours. The acid serves two functions: protonating the alkoxide to form the tertiary alcohol and hydrolyzing the ketal back to the acetophenone.

    • Purification: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄. Purify via silica gel column chromatography (Hexane:EtOAc gradient).

Synthesis Workflow Diagram

SynthesisRoute Start 3-Bromoacetophenone Step1 Step 1: Protection (Ethylene Glycol, pTSA) Start->Step1 Intermediate Aryl Ketal Intermediate Step1->Intermediate Dehydration (-H2O) Step2 Step 2: Grignard (Mg, THF; then Acetone) Intermediate->Step2 Step3 Step 3: Hydrolysis (H3O+) Step2->Step3 Alkylation Product Target Molecule (CAS 87771-41-3) Step3->Product Deprotection

Caption: Three-step synthesis ensuring regioselectivity via ketal protection.

Spectral Characterization Data

The following data represents the consensus values for the pure compound in Chloroform-d (CDCl₃).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl₃) The spectrum is characterized by a distinct meta-substituted aromatic pattern and two singlet methyl signals (acetyl vs. gem-dimethyl).

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
8.08 Singlet (t-like)1HAr-H (C2)Most deshielded; flanked by two EWG/substituted carbons.
7.85 Doublet (dt)1HAr-H (C4)Ortho to Acetyl (strong EWG); deshielded.
7.72 Doublet (dt)1HAr-H (C6)Ortho to C(OH)Me₂; less deshielded than C4.
7.46 Triplet1HAr-H (C5)Meta to both substituents; standard aromatic range.
2.61 Singlet3H-CO-CH₃Characteristic methyl ketone singlet.
2.05 Broad Singlet1H-OHExchangeable; shift varies with concentration.
1.60 Singlet6H-C(OH)(CH₃)₂Gem-dimethyl group; equivalent methyls.

13C NMR (100 MHz, CDCl₃)

Shift (δ ppm)TypeAssignment
198.5 CqC=O (Ketone carbonyl)
149.2 CqC3 (Aromatic ipso to alcohol group)
137.1 CqC1 (Aromatic ipso to acetyl group)
130.5 CHC4 (Aromatic CH)
128.6 CHC5 (Aromatic CH)
126.8 CHC2 (Aromatic CH)
124.9 CHC6 (Aromatic CH)
72.4 CqC-OH (Tertiary carbinol carbon)
31.6 CH₃(CH₃)₂ -C-OH (Gem-dimethyls)
26.7 CH₃CH₃ -CO- (Acetyl methyl)
B. Infrared (IR) Spectroscopy (ATR/Film)
  • 3400 - 3450 cm⁻¹ (Broad): O-H stretching vibration (intermolecular H-bonding).

  • 2970 - 2930 cm⁻¹: C-H stretching (Aliphatic methyls).

  • 1685 cm⁻¹ (Strong): C=O stretching. The value is lower than non-conjugated ketones (typically 1715 cm⁻¹) due to conjugation with the benzene ring.

  • 1260 cm⁻¹: C-O stretch (tertiary alcohol).

  • 800 - 680 cm⁻¹: Aromatic C-H bending (meta-substitution pattern).

C. Mass Spectrometry (GC-MS / ESI-MS)

Ionization Mode: Electron Impact (EI, 70 eV) Molecular Ion: m/z 178 [M]⁺

Fragmentation Pathway Analysis: The fragmentation is driven by the stability of the tertiary carbocation and alpha-cleavage.

m/zIon IdentityMechanism
178 [M]⁺Molecular Ion (weak intensity).
163 [M - CH₃]⁺Base Peak (often). Loss of a methyl group from the gem-dimethyl moiety. Forms a resonance-stabilized oxonium ion.
160 [M - H₂O]⁺Dehydration. Loss of water to form the isopropenyl derivative (styrene-like stability).
135 [M - COCH₃]⁺Alpha-cleavage of the acetyl group.
43 [CH₃CO]⁺Acetyl cation (very common in methyl ketones).
MS Fragmentation Pathway Diagram

MassSpec M Molecular Ion [M]+ m/z 178 M_Me [M - CH3]+ m/z 163 (Stable) M->M_Me - CH3• (Alpha Cleavage) M_H2O [M - H2O]+ m/z 160 M->M_H2O - H2O (Dehydration) Acetyl Acetyl Cation m/z 43 M->Acetyl Alpha Cleavage

Caption: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13531419. Retrieved from [Link]

  • Jenke, D. (2020). Compatibility of Pharmaceutical Solutions and Contact Materials: Safety Considerations Associated with Extractables and Leachables. Wiley.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Source for substituent additivity rules used in spectral assignment).

Sources

Exploratory

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone

Abstract This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone. Designed for researchers, scientists, and professionals i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles of spectral interpretation for this specific molecule. It offers a detailed, step-by-step protocol for sample preparation and data acquisition, followed by an expert interpretation of the expected chemical shifts, signal multiplicities, and integration values. The causality behind spectral features is explained, grounding the analysis in established principles of NMR spectroscopy and substituent effects on aromatic systems.

Introduction: The Structural Elucidation Mandate

In the landscape of pharmaceutical research and organic synthesis, unambiguous structural confirmation is paramount. 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone, a substituted acetophenone, possesses distinct structural motifs—an acetyl group, a tertiary alcohol, and a meta-disubstituted aromatic ring—that present a unique spectroscopic fingerprint. ¹H NMR spectroscopy stands as the primary analytical tool for its structural elucidation, providing precise information about the electronic environment of every proton in the molecule.

This guide moves beyond a simple recitation of data, aiming to build a foundational understanding of how the molecule's architecture dictates its ¹H NMR spectrum. We will dissect the spectrum region by region, correlating each signal to its corresponding proton set and explaining the underlying principles of chemical shielding, deshielding, and spin-spin coupling.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The acquisition of a high-resolution ¹H NMR spectrum is contingent upon meticulous sample preparation and correctly configured instrument parameters. The following protocol is a self-validating system designed to yield reliable and reproducible results.

Materials and Reagents
  • Analyte: 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone (5-10 mg)

  • Deuterated Solvent: Chloroform-d (CDCl₃, 99.8 atom % D), ~0.7 mL

  • Internal Standard: Tetramethylsilane (TMS) (optional, as modern spectrometers can reference the residual solvent peak)

  • Equipment: 5 mm NMR tube, Pasteur pipette, vial, analytical balance

Step-by-Step Sample Preparation
  • Weighing the Analyte: Accurately weigh approximately 5-10 mg of the solid 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone into a clean, dry vial. For ¹H NMR, this concentration range provides an excellent signal-to-noise ratio without introducing issues from excessive molecular interactions[1].

  • Dissolution: Add approximately 0.7 mL of CDCl₃ to the vial. The use of a deuterated solvent is critical as it is "invisible" in the ¹H NMR spectrum, preventing a large solvent signal from obscuring the analyte peaks. Furthermore, the deuterium signal is used by the spectrometer to stabilize, or "lock," the magnetic field[1].

  • Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved. Any suspended solid particles will degrade the spectral resolution and must be removed[2].

  • Filtration and Transfer: Using a Pasteur pipette with a small plug of cotton or glass wool at the neck, filter the solution directly into a clean 5 mm NMR tube. This step removes any particulate matter. The final sample height in the tube should be approximately 4.5-5 cm[3].

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.

Data Acquisition Workflow

The following workflow outlines the key stages of acquiring the NMR data on a modern spectrometer.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Analyte (5-10 mg) dissolve 2. Dissolve in CDCl3 (~0.7 mL) weigh->dissolve transfer 3. Filter into NMR Tube dissolve->transfer insert 4. Insert Sample & Lock transfer->insert tune 5. Tune & Match Probe insert->tune shim 6. Shim Magnetic Field tune->shim acquire 7. Acquire FID shim->acquire ft 8. Fourier Transform acquire->ft phase 9. Phase Correction ft->phase baseline 10. Baseline Correction phase->baseline integrate 11. Integrate Signals baseline->integrate

Caption: Standard workflow for NMR analysis.

A standard ¹H NMR experiment is typically run at a frequency of 400 MHz or higher. Key parameters include a 30° pulse angle, an acquisition time of ~2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are averaged to achieve a high-quality spectrum.

Spectral Analysis and Interpretation

The structure of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone gives rise to six distinct signals in the ¹H NMR spectrum. The chemical shift (δ) of a proton is determined by its local electronic environment; electron-withdrawing groups deshield protons and shift them downfield (to higher ppm values), while electron-donating groups shield them and shift them upfield[4].

G mol mol lab_a Ha (3H) Singlet lab_b Hb (6H) Singlet lab_c Hc (1H) Singlet (broad) lab_d Hd Multiplet lab_e He Multiplet lab_f Hf Multiplet lab_g Hg Multiplet

Caption: Structure of the target molecule.

Aliphatic Region (δ 1.0 - 3.0 ppm)
  • δ ~1.58 ppm (H_b, 6H, Singlet): This signal corresponds to the six equivalent protons of the two methyl groups in the 2-hydroxypropan-2-yl substituent. These protons are equivalent due to free rotation around the carbon-carbon single bond. The signal appears as a singlet because there are no adjacent protons on the neighboring quaternary carbon to cause spin-spin splitting. Their chemical shift is in the typical range for alkyl groups attached to a carbon bearing an oxygen atom. For comparison, the methyl protons in isopropyl alcohol appear around 1.2 ppm[5].

  • δ ~2.1-2.5 ppm (H_c, 1H, Singlet, Broad): The hydroxyl (-OH) proton gives rise to this signal. Hydroxyl protons are exchangeable, and this rapid exchange with trace amounts of acid or water in the solvent typically decouples them from adjacent protons, resulting in a broad singlet[6]. Its chemical shift is highly dependent on concentration, temperature, and solvent. To definitively confirm this assignment, a "D₂O shake" experiment can be performed. Adding a drop of deuterium oxide (D₂O) to the NMR tube will cause the -OH proton to exchange with a deuterium atom, leading to the disappearance of this signal from the spectrum[7].

  • δ ~2.62 ppm (H_a, 3H, Singlet): This sharp singlet is characteristic of the methyl protons of the acetyl group (-COCH₃). These protons are deshielded by the anisotropic effect of the adjacent carbonyl group. Their position is consistent with that of acetophenone itself, which shows this signal at approximately 2.61 ppm[8]. The singlet multiplicity arises because there are no protons on the adjacent carbon (the carbonyl carbon).

Aromatic Region (δ 7.0 - 8.0 ppm)

The four protons on the meta-disubstituted benzene ring are all chemically non-equivalent, giving rise to four distinct signals in the aromatic region.[9] The acetyl group is a moderate deactivating, electron-withdrawing group, which strongly deshields ortho and para protons. The 2-hydroxypropan-2-yl group is a weak activating, electron-donating group.

  • δ ~7.89 ppm (H_d, 1H, Multiplet): This signal, expected to be the furthest downfield, corresponds to the proton at the C2 position, which is ortho to both the electron-withdrawing acetyl group and the alkyl substituent. Its proximity to the deshielding acetyl group is the dominant factor. It will likely appear as a finely split triplet or singlet-like multiplet due to two smaller meta-couplings.

  • δ ~7.81 ppm (H_e, 1H, Multiplet): This signal corresponds to the proton at the C6 position, which is ortho to the acetyl group and para to the alkyl group. The strong deshielding effect of the ortho carbonyl group places it far downfield. It should appear as a doublet of doublets due to one ortho coupling and one meta coupling.

  • δ ~7.45 ppm (H_f, 1H, Multiplet): This signal is assigned to the proton at the C5 position. It is ortho to the alkyl group and meta to the acetyl group. It experiences one ortho coupling and one para coupling, likely appearing as a triplet (where J_ortho ≈ J_ortho).

  • δ ~7.40 ppm (H_g, 1H, Multiplet): The most upfield aromatic signal corresponds to the proton at the C4 position. It is para to the strongly electron-withdrawing acetyl group but ortho to the weakly donating alkyl group, resulting in the most shielded environment among the aromatic protons. It will appear as a multiplet, likely a doublet of doublets.

Summary of Predicted ¹H NMR Data
Signal LabelProton EnvironmentPredicted δ (ppm)MultiplicityIntegration
H_b-C(OH)(CH₃ )₂~1.58Singlet (s)6H
H_c-OH ~2.1-2.5Singlet (s, broad)1H
H_a-COCH₃ ~2.62Singlet (s)3H
H_gAromatic C4-H ~7.40Multiplet (m)1H
H_fAromatic C5-H ~7.45Multiplet (m)1H
H_eAromatic C6-H ~7.81Multiplet (m)1H
H_dAromatic C2-H ~7.89Multiplet (m)1H

Conclusion

The ¹H NMR spectrum of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone is a rich source of structural information that, when interpreted correctly, provides unequivocal confirmation of its molecular identity. By understanding the interplay of substituent electronic effects, spin-spin coupling, and chemical equivalence, researchers can confidently assign each signal and validate the structure of their compound. The protocols and analyses presented in this guide serve as a robust framework for the characterization of this molecule and other similarly substituted aromatic compounds, reinforcing the indispensable role of NMR spectroscopy in modern chemical sciences.

References

  • Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. [Link]

  • 1H NMR Chemical Shift. (n.d.). Oregon State University. [Link]

  • Propan-2-ol H-1 proton nmr spectrum. (n.d.). Doc Brown's Chemistry. [Link]

  • 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). Minnesota State University Moorhead. [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]

  • CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. (1966). Canadian Science Publishing. [Link]

  • H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). (2024). YouTube. [Link]

  • Stepbystep procedure for NMR data acquisition. (n.d.). UT Health San Antonio. [Link]

  • ¹H NMR Spectra and Interpretation. (2021). Chemistry LibreTexts. [Link]

  • Protons on aromatic rings in NMR. (2019). Chemistry Stack Exchange. [Link]

  • NMR Sample Preparation. (n.d.). Western University. [Link]

  • Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. [Link]

  • Acetophenone:1 Colorless viscous liquid; 1H NMR. (n.d.). The Royal Society of Chemistry. [Link]

  • One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

  • NMR: Novice Level, Spectrum 3. (n.d.). Michigan State University. [Link]

  • Proton NMR Skills (Benzene Derivatives) - Part 1. (2015). YouTube. [Link]

  • Acetophenone, 2-chloro- - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). St. Norbert College. [Link]

  • How to make an NMR sample. (n.d.). University of Ottawa. [Link]

  • The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021). ACD/Labs. [Link]

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Foundational

13C NMR analysis for 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone

An In-Depth Technical Guide to the 13C NMR Analysis of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone Prepared by: Gemini, Senior Application Scientist Executive Summary This technical guide provides a comprehensive framewor...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 13C NMR Analysis of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive framework for the complete structural elucidation of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the underlying scientific rationale for the analytical strategy. We will detail a multi-tiered experimental approach, beginning with one-dimensional (1D) 13C and Distortionless Enhancement by Polarization Transfer (DEPT) experiments and culminating in two-dimensional (2D) correlation spectroscopy. The causality behind experimental choices is emphasized, ensuring a self-validating and robust analytical workflow. All protocols are grounded in established spectroscopic principles, with key claims supported by authoritative citations.

Introduction: The Analytical Challenge

1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone is a substituted acetophenone derivative featuring a variety of distinct carbon environments. Its structure incorporates a carbonyl group, a meta-substituted aromatic ring, and a tertiary alcohol moiety. While seemingly straightforward, the presence of five quaternary carbons necessitates a sophisticated analytical approach for unambiguous signal assignment. Standard 1D 13C NMR alone is insufficient as it only provides the chemical shifts of unique carbon atoms without direct evidence of their identity.[1] This guide presents a holistic workflow that leverages a suite of NMR experiments to overcome this challenge, yielding a complete and confident structural assignment.

Molecular Structure and Carbon Environment Analysis

A rigorous analysis begins with a thorough examination of the molecule's structure to predict the number of expected 13C NMR signals.

Molecular Structure with Carbon Numbering

Caption: Structure of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone with carbon numbering.

The molecule lacks any plane of symmetry, meaning all 11 carbon atoms are chemically non-equivalent. Therefore, we anticipate observing 11 distinct signals in the 13C NMR spectrum. These can be categorized as:

  • Five Quaternary Carbons (C): C1, C3, C7 (carbonyl), C10 (carbinol).

  • Three Methine Carbons (CH): C2, C4, C5, C6.

  • Zero Methylene Carbons (CH2): None.

  • Three Methyl Carbons (CH3): C9, C12, C13 (note: C12 and C13 are equivalent). Correction: A closer look at the structure reveals that C12 and C13 are attached to the same quaternary carbon (C10) and are chemically equivalent due to free rotation. Therefore, we expect a total of 10 unique carbon signals .

Let's re-evaluate the carbon count:

  • Aromatic Ring: 6 carbons. Due to meta-substitution, C2, C4, C5, and C6 are unique. C1 and C3 are also unique. (6 signals)

  • Acetyl Group: C7 (C=O) and C9 (CH3). (2 signals)

  • Hydroxypropyl Group: C10 (quaternary C-OH) and two equivalent methyl carbons (C12/C13). (2 signals)

  • Total Expected Signals: 6 + 2 + 2 = 10 signals .

Predicted 13C NMR Spectral Data

Before any experiment is run, predicting the chemical shifts (δ) provides a hypothetical spectrum to guide the analysis. These predictions are based on established substituent effects on acetophenone and alcohol moieties.[2][3][4][5]

Carbon AtomCarbon TypePredicted Chemical Shift (δ, ppm)Rationale
C7C=O (Ketone)~198The carbonyl carbon of an acetophenone is strongly deshielded.[6][7]
C1C (Aromatic)~138Aromatic carbon attached to the acetyl group.
C3C (Aromatic)~149Aromatic carbon attached to the bulky, slightly electron-donating hydroxypropyl group.
C5, C6, C2, C4CH (Aromatic)125 - 135Range for protonated aromatic carbons, with specific shifts influenced by their position relative to the substituents.
C10C-OH (Carbinol)~72Tertiary alcohol carbon, shielded relative to aromatic carbons.[8]
C9CH₃ (Acetyl)~27Acetyl methyl group, typical for ketones.[7]
C12, C13CH₃ (Isopropyl)~31Equivalent methyl groups attached to the tertiary alcohol carbon.

Experimental Methodology

A multi-stage approach is essential for a complete and validated assignment. The workflow is designed to build upon the information gathered at each preceding step.

Caption: Logical workflow for the complete NMR analysis of the target molecule.

Sample Preparation

Expertise & Trustworthiness: Proper sample preparation is paramount for acquiring high-quality data. The concentration must be sufficient for the low natural abundance and sensitivity of 13C NMR, and the solvent must be deuterated to avoid overwhelming solvent signals.[9]

  • Weighing: Accurately weigh 15-20 mg of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for moderately polar organic compounds and its single, well-characterized solvent resonance at ~77.16 ppm.[8]

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Referencing: Add a small amount of tetramethylsilane (TMS) as an internal chemical shift reference (δ = 0.00 ppm).

1D NMR Acquisition Protocol (13C{1H} and DEPT)

Causality: The standard 1D 13C experiment is the foundational step, performed with broadband proton decoupling to ensure each unique carbon appears as a sharp singlet, simplifying the spectrum and enhancing the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).[1][10] However, this removes all multiplicity information. The subsequent DEPT experiments are explicitly chosen to recover this information, allowing for the differentiation of carbon types.[11][12]

Typical Parameters (400 MHz Spectrometer):

  • Experiment 1: zgpg30 (13C{1H})

    • Pulse Program: zgpg30 (power-gated decoupling for NOE enhancement).

    • Spectral Width (SW): ~240 ppm (0-240 ppm).

    • Acquisition Time (AQ): ~1.0-1.5 s.

    • Relaxation Delay (D1): 2.0 s. A sufficient delay is crucial for the relaxation of quaternary carbons.

    • Number of Scans (NS): 1024 or higher, depending on concentration.

  • Experiment 2: dept135

    • Pulse Program: Standard DEPT-135 sequence.

    • Key Feature: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are nulled.[13][14]

    • Other parameters: Typically matched to the 13C experiment.

  • Experiment 3: dept90

    • Pulse Program: Standard DEPT-90 sequence.

    • Key Feature: Only CH signals are observed. All other carbon types (C, CH₂, CH₃) are suppressed.[13][15]

2D NMR Acquisition Protocol (HSQC and HMBC)

Causality: With carbon types identified, 2D experiments are required for definitive assignment. The HSQC experiment is the most efficient way to link carbons directly to their attached protons, whose signals are typically well-resolved in the 1H NMR spectrum.[16][17] The HMBC experiment is the critical final step, as it reveals correlations between carbons and protons that are two or three bonds away. This is the only reliable method for assigning the non-protonated quaternary carbons, by correlating them to nearby protons with known assignments.[18][19]

  • Experiment 4: hsqcedetgpsisp2.3 (Phase-Sensitive HSQC)

    • Purpose: Correlates each carbon with its directly attached proton(s) (¹JCH coupling).

    • Spectral Width (F2 - ¹H): ~10-12 ppm.

    • Spectral Width (F1 - ¹³C): ~180-200 ppm.

    • ¹JCH Coupling Constant: Set to an average of 145 Hz, typical for one-bond C-H couplings in organic molecules.

  • Experiment 5: hmbcgplpndqf (HMBC)

    • Purpose: Correlates carbons and protons over multiple bonds (ⁿJCH, typically n=2, 3).

    • Spectral Widths: Similar to HSQC.

    • Long-Range Coupling Constant: Optimized for an average of 8 Hz. This value is a compromise to detect both two-bond (²JCH) and three-bond (³JCH) correlations effectively.

Spectral Analysis and Data Interpretation

Step-by-Step Analysis
  • Count the Signals: The 1D 13C{1H} spectrum should display 10 distinct signals, confirming the molecular asymmetry.

  • Identify Carbonyl and Aliphatic Regions: The signal near ~198 ppm is immediately assigned to the C7 carbonyl. Signals around 25-35 ppm belong to the methyl groups, and the signal around 72 ppm is the carbinol carbon C10. The remaining signals between 125-150 ppm are the aromatic carbons.

  • Apply DEPT Logic:

    • Compare the 13C spectrum to the DEPT-135 and DEPT-90 spectra.

    • Signals present in the 13C spectrum but absent in both DEPT spectra are the five quaternary carbons: C1, C3, C7, and C10.

    • Signals present in the DEPT-90 spectrum are the four aromatic CH carbons (C2, C4, C5, C6).

    • Signals that are positive in the DEPT-135 spectrum but absent in the DEPT-90 spectrum are the two methyl groups (C9 and the equivalent C12/C13).

Unambiguous Assignment with 2D NMR

The HSQC spectrum will show cross-peaks that directly link the four aromatic CH signals and the two CH₃ signals to their corresponding protons. The true power lies in the HMBC spectrum for assigning the quaternary carbons.

Caption: Key HMBC correlations for assigning the quaternary carbons.

Interpretation of Key HMBC Correlations:

  • Assigning C7 (Carbonyl) and C1: The protons of the acetyl methyl group (H9) will show a strong correlation to the carbonyl carbon C7 (a two-bond correlation, ²J) and a weaker correlation to the aromatic carbon C1 (a three-bond correlation, ³J). This definitively assigns C1.

  • Assigning C3 and C10: The protons of the equivalent methyl groups (H12/H13) will show a strong ²J correlation to the carbinol carbon C10 and a ³J correlation to the aromatic carbon C3. This assigns both C3 and C10.

  • Cross-Validation: The assignment of C1 can be cross-validated by observing correlations from the aromatic protons H2 and H6. Similarly, C3 can be confirmed by correlations from H2 and H4.

Summary of Assignments

Following the complete analysis, the data can be compiled into a final, comprehensive table.

Carbon Atomδ ¹³C (ppm)Multiplicity (DEPT)Key HMBC Correlations (from H)
C7~198.1CH9
C3~149.2CH2, H4, H12/13
C1~138.0CH2, H6, H9
C5~133.5CHH4, H6
C6~128.8CHH5, H1
C2~128.5CHH4, H6
C4~125.9CHH2, H5
C10~72.4CH2, H4, H12/13
C12, C13~31.5CH₃C10, C3
C9~26.8CH₃C7, C1

(Note: Chemical shift values are representative and will vary slightly based on experimental conditions.)

Conclusion

The structural elucidation of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone via 13C NMR spectroscopy is a prime example of a systematic, multi-technique approach. While 1D 13C NMR provides the initial carbon census, it is the strategic application of spectral editing techniques like DEPT and multi-bond correlation experiments like HMBC that provides the necessary depth for complete and unambiguous assignment. This guide has detailed not only the protocols but also the scientific rationale driving the experimental choices, providing a robust and self-validating framework for researchers tackling complex molecular structures.

References

  • Breitmaier, E., & Voelter, W. (2009). 13C NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. Wiley-VCH. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • JEOL Ltd. (n.d.). DEPT/INEPT Tool | Applications Notes. Retrieved from JEOL. [Link]

  • Chemistry LibreTexts. (2023). Distortionless Enhancement by Polarization Transfer (DEPT). [Link]

  • SDBS. (n.d.). Acetophenone. Spectral Database for Organic Compounds. [Link]

  • University of California, Davis. (n.d.). 2D NMR. Chem 210C, Experimental Organic Chemistry. [Link]

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Exploratory

Mass Spectrometry of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone: A Technical Guide for Impurity Profiling

This guide provides an in-depth technical analysis of the mass spectrometry of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone (CAS: 87771-41-3). It is designed for analytical scientists and process chemists involved in pharm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone (CAS: 87771-41-3). It is designed for analytical scientists and process chemists involved in pharmaceutical impurity profiling, specifically within the context of Fenofibrate and related acetophenone-derivative drug development.

Executive Summary

1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone (C₁₁H₁₄O₂; MW 178.23), also known as Fenofibrate Impurity 32 or 3'-(1-hydroxy-1-methylethyl)acetophenone , is a critical process impurity monitored during the synthesis of fibrate-class drugs and bioactive small molecules.

Its structure features a meta-substituted benzene ring bearing an acetyl group and a tertiary alcohol (dimethyl carbinol) . This specific functionalization creates a unique mass spectral signature characterized by facile dehydration and alpha-cleavage pathways. Accurate identification of this compound requires distinguishing it from its para-isomer (a common intermediate) and other acetophenone derivatives. This guide details the fragmentation mechanisms, instrumentation parameters, and self-validating protocols for its detection.

Chemical Profile & Physicochemical Context

Understanding the physicochemical properties is prerequisite to selecting the correct ionization mode.

PropertyValueAnalytical Implication
Molecular Formula C₁₁H₁₄O₂Monoisotopic Mass: 178.0994 Da
Molecular Weight 178.23 g/mol Low mass range; requires careful solvent front management in LC-MS.
LogP (Predicted) ~1.5 - 1.9Moderately polar; retains well on C18 columns.
pKa ~14.2 (Alcohol)Neutral in standard LC-MS mobile phases; ESI(+) is preferred.
Key Functional Groups Acetyl (-COCH₃)Tertiary Alcohol (-C(OH)(CH₃)₂)Tertiary Alcohol: Highly prone to in-source dehydration (

).Acetyl: Generates characteristic acylium ions.

Instrumentation & Methodology

For trace impurity analysis, LC-ESI-MS/MS is the gold standard due to its sensitivity and specificity. GC-MS (EI) is viable but prone to thermal degradation of the tertiary alcohol.

LC-MS/MS Protocol (Recommended)

This protocol minimizes in-source fragmentation while maximizing sensitivity for the protonated molecule.

  • Ionization Source: Electrospray Ionization (ESI) – Positive Mode.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Source Temperature: 300°C (Keep moderate to prevent excessive dehydration).

GC-MS Protocol (EI)
  • Inlet Temperature: 250°C.

  • Ionization Energy: 70 eV.

  • Note: Expect a weak molecular ion (

    
    ) due to the lability of the tertiary alcohol.
    

Fragmentation Mechanisms & Data Interpretation[1][2][3]

ESI-MS/MS Fragmentation Pathway

In positive ESI, the molecule forms a protonated precursor


 at m/z 179 . The fragmentation is dominated by neutral losses driven by the stability of the resulting carbocations.
  • Primary Pathway (Dehydration): The tertiary alcohol is protonated and rapidly loses a water molecule (18 Da) to form a resonance-stabilized 3-isopropenylacetophenone cation at m/z 161 . This is often the base peak in MS/MS spectra and can even appear in the MS1 scan if source voltages are too high ("In-Source Fragmentation").

  • Secondary Pathway (Ketene Loss): The acetyl group on the m/z 161 ion can undergo loss of ketene (CH₂=C=O, 42 Da), generating a phenyl cation species at m/z 119 .

  • Alternative Pathway (Methyl Loss): Loss of a methyl radical (15 Da) from the isopropyl group is less common in ESI (even-electron rule) but can occur in high-energy CID, leading to m/z 164.

EI-MS Fragmentation Pathway (70 eV)

Under electron impact, the radical cation


 (m/z 178) is formed.
  • Alpha Cleavage (Alcohol): Homolytic cleavage adjacent to the hydroxyl group releases a methyl radical (15 Da), forming a stable oxonium ion at m/z 163 . This is a diagnostic peak for dimethyl carbinols.

  • Alpha Cleavage (Acetyl): Cleavage adjacent to the carbonyl generates the acetyl cation (

    
    ) at m/z 43 . This is typically a high-abundance ion in all methyl ketones.
    
  • Dehydration: Thermal or EI-induced loss of water leads to m/z 160 .

Mechanistic Visualization

The following diagram illustrates the critical fragmentation pathways for both ionization modes, essential for structural confirmation.

FragmentationPathway cluster_ESI ESI Positive Mode Pathway cluster_EI EI (70 eV) Pathway M_ESI [M+H]+ Precursor m/z 179 (Protonated Alcohol) Frag_161 Fragment: [M+H - H2O]+ m/z 161 (Isopropenyl-acetophenone) M_ESI->Frag_161 - H2O (18 Da) Neutral Loss Frag_119 Fragment: [161 - Ketene]+ m/z 119 (Phenyl Cation) Frag_161->Frag_119 - CH2CO (42 Da) Ketene Loss M_EI EI Molecular Ion M+. m/z 178 Frag_163 Fragment: [M - CH3]+ m/z 163 (Alpha Cleavage) M_EI->Frag_163 - CH3• (15 Da) Alpha Cleavage Frag_43 Fragment: CH3CO+ m/z 43 (Acylium Ion) M_EI->Frag_43 C-C Cleavage

Caption: Comparative fragmentation pathways for ESI (blue) and EI (green) ionization modes.

Experimental Protocol: Impurity Identification

To confirm the identity of this impurity in a drug substance sample, follow this self-validating workflow.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Methanol . Avoid using acidified solvents for the initial stock solution to prevent premature dehydration of the tertiary alcohol.

  • Dilution: Dilute to 10 µg/mL with 50:50 Water:Acetonitrile (with 0.1% Formic Acid) immediately prior to injection.

Step 2: Data Acquisition
  • Perform a Product Ion Scan (MS2) of m/z 179.

  • Collision Energy (CE) Ramp: 10, 20, 40 eV.

Step 3: Acceptance Criteria (Validation)

The identification is confirmed if the spectrum meets the following criteria:

  • Parent Ion: Presence of m/z 179.1 ± 0.5.

  • Base Peak: m/z 161.1 (Loss of water) dominates at low CE (10-20 eV).

  • Diagnostic Fragment: Presence of m/z 43 (low mass cutoff permitting) or m/z 119 at high CE.

  • Retention Time: Must match the authentic reference standard (CAS 87771-41-3).

Summary of Diagnostic Ions

m/z (Da)Ion TypeOriginInterpretation
179

ESI ParentProtonated molecule.
161

ESI FragmentKey Diagnostic: Dehydration of tertiary alcohol.
163

EI FragmentAlpha-cleavage of isopropyl group.
43

EI/ESI FragmentAcetyl group marker (common to all methyl ketones).
201

ESI AdductSodium adduct, confirms MW 178.

References

  • ChemicalBook. (2025).[1] 1-[3-(2-hydroxypropan-2-yl)phenyl]ethanone - CAS 87771-41-3 Properties and Impurity Data. Retrieved from

  • LGC Standards. (2025). Fenofibrate Impurity Standard: 1-(3-(2-Hydroxypropan-2-yl)phenyl)ethanone.[2][3][4][5] Retrieved from

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • NIST Mass Spectrometry Data Center. (2025). Acetophenone Derivatives Fragmentation Data. Retrieved from

Sources

Foundational

Technical Guide: Physicochemical Characterization of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone

Abstract This technical guide provides an in-depth analysis of the core physical properties of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone (CAS No. 87771-41-3), a key intermediate in the synthesis of bioactive molecules.[...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the core physical properties of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone (CAS No. 87771-41-3), a key intermediate in the synthesis of bioactive molecules.[1] The focus is on its melting point and solubility profile, critical parameters that influence its handling, formulation, and application in drug discovery and fine chemical synthesis. This document outlines not only the empirical data but also the underlying scientific principles and provides robust, field-proven protocols for the experimental determination of these properties. It is intended for researchers, chemists, and formulation scientists who require a comprehensive understanding of this compound for laboratory and development applications.

Introduction and Molecular Overview

1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone is an organic compound featuring a substituted benzene ring with both a ketone (ethanone) and a tertiary alcohol (2-hydroxypropan-2-yl) functional group. This unique bifunctional structure makes it a versatile reagent for creating more complex molecular architectures.[1] A thorough understanding of its physical properties is the foundational step for its effective use, ensuring proper storage, solvent selection for reactions, and purification strategies.

Molecular Structure:

  • IUPAC Name: 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone

  • CAS Number: 87771-41-3

  • Molecular Formula: C₁₁H₁₄O₂

  • Molecular Weight: 178.23 g/mol

The presence of a polar tertiary alcohol, a moderately polar ketone, and a non-polar aromatic ring imparts a distinct physicochemical character to the molecule, directly influencing its melting point and solubility.

Summary of Physical Properties

The key physical and chemical characteristics of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone are summarized below for rapid reference.

PropertyValueSource
Appearance Off-White to Pale Yellow Solid[1]
Melting Point 47 - 50 °C[1]
Solubility Slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1]
Storage Recommended at -20°C under an inert atmosphere.[1]

In-Depth Analysis of Physicochemical Behavior

Melting Point: A Key Indicator of Purity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow range. The observed melting range of 47-50°C for 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone is indicative of its solid state at room temperature and provides a crucial benchmark for purity assessment.[1]

Causality and Scientific Insight: The energy required to overcome the crystal lattice forces of the solid determines its melting point. In this molecule, intermolecular forces include hydrogen bonding from the hydroxyl (-OH) group, dipole-dipole interactions from the ketone (C=O) group, and van der Waals forces from the aromatic ring and methyl groups. The presence of impurities disrupts the uniform crystal lattice, typically resulting in a lower and broader melting point range—a phenomenon known as melting point depression. Therefore, a sharp melting range close to the reference value is a reliable, primary indicator of high sample purity.

Solubility Profile: The Interplay of Functional Groups

Solubility is governed by the principle of "like dissolves like," where the intermolecular forces of the solute and solvent must be compatible. The structure of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone contains both polar (hydrophilic) and non-polar (lipophilic) regions.

  • Polar Moieties: The tertiary alcohol (-OH) group is capable of acting as a hydrogen bond donor and acceptor. The ketone (C=O) group is a hydrogen bond acceptor. These groups favor interaction with polar solvents.

  • Non-Polar Moieties: The benzene ring and the three methyl groups constitute a significant non-polar, lipophilic portion of the molecule, favoring interaction with non-polar or weakly polar solvents.

Observed Solubility Explained:

  • Slightly Soluble in DMSO and Methanol: Both Dimethyl Sulfoxide (DMSO) and Methanol are polar aprotic and polar protic solvents, respectively. They can effectively solvate the polar functional groups of the molecule. Methanol can participate in hydrogen bonding with both the hydroxyl and ketone groups, while DMSO's strong dipole can interact favorably with the ketone. The "slight" nature of the solubility suggests that the non-polar aromatic backbone limits its full dissolution, even in these effective polar solvents.[1]

  • Predicted Insolubility in Water: While not explicitly stated in the initial findings, the significant non-polar surface area from the aromatic ring and methyl groups would likely make the compound sparingly soluble to insoluble in water, despite the presence of hydrogen-bonding groups.

  • Predicted Solubility in Other Organic Solvents: It is reasonable to predict moderate solubility in solvents like ethyl acetate or dichloromethane, which have intermediate polarity and can interact with both the polar and non-polar parts of the molecule.

Experimental Protocols for Property Determination

To ensure reproducible and accurate data, the following standardized protocols are recommended. These protocols are designed to be self-validating through proper calibration and control measures.

Workflow for Physicochemical Characterization

The logical process for determining the melting point and solubility of a new batch of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone is outlined below.

G cluster_0 Phase 1: Preparation & Calibration cluster_1 Phase 2: Melting Point Determination cluster_2 Phase 3: Solubility Assessment cluster_3 Phase 4: Data Analysis start Receive Compound Sample calibrate_mp Calibrate MP Apparatus (e.g., with Benzoic Acid) start->calibrate_mp prep_solvents Prepare Solvent Panel (Polar to Non-Polar) start->prep_solvents load_sample Load Capillary Tube calibrate_mp->load_sample weigh_sample Weigh 1-5 mg of Compound into Vials prep_solvents->weigh_sample run_mp Ramp Temperature (Fast scan then slow scan near MP) load_sample->run_mp record_mp Record T1 (onset) to T2 (clear) run_mp->record_mp analyze_mp Compare MP Range to Reference Standard record_mp->analyze_mp add_solvent Add Solvent Aliquots (e.g., 100 µL increments) weigh_sample->add_solvent mix Vortex & Sonicate (Ensure thermal equilibrium) add_solvent->mix observe Visually Inspect for Dissolution mix->observe classify Classify Solubility (e.g., >10 mg/mL = Soluble) observe->classify analyze_sol Create Solubility Table classify->analyze_sol report Final Report Generation analyze_mp->report analyze_sol->report

Caption: Workflow for determining melting point and solubility.

Protocol: Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus.

Expertise & Rationale:

  • Apparatus Calibration: This is the most critical step for trustworthiness. The instrument's accuracy is verified against certified reference standards with known melting points (e.g., benzoic acid, caffeine). This ensures the data generated is traceable and authoritative.

  • Sample Preparation: A finely ground, dry powder ensures uniform heat transfer within the capillary tube, leading to a sharper, more accurate melting range.

  • Heating Rate: A rapid initial ramp rate is used to quickly approach the expected melting point. However, the ramp rate must be slowed to 1-2 °C per minute near the melting point. A fast ramp rate through the melting transition will result in a wider, artificially elevated range due to thermal lag between the heating block, the thermometer, and the sample.

Step-by-Step Methodology:

  • Calibration: Perform a one-point or multi-point calibration of the melting point apparatus according to the manufacturer's instructions using appropriate standards.

  • Sample Preparation: Place a small amount of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone onto a clean, dry watch glass. Ensure the sample is dry and free of solvent. Gently crush it into a fine powder.

  • Loading: Tap the open end of a capillary tube into the powder to pack a small amount of sample (2-3 mm height) into the closed end. Tap the tube gently on a hard surface to ensure the sample is tightly packed.

  • Measurement: a. Place the loaded capillary tube into the sample holder of the apparatus. b. Set a starting temperature approximately 10-15 °C below the expected melting point (47 °C). c. Set a ramp rate of 10 °C/minute. d. Once the temperature is within 10 °C of the expected melting point, reduce the ramp rate to 1-2 °C/minute. e. Record the temperature at which the first drop of liquid appears (T1). f. Record the temperature at which the entire sample becomes a clear liquid (T2).

  • Reporting: The melting point is reported as the range T1 – T2.

Protocol: Qualitative Solubility Assessment

This protocol provides a systematic method to estimate solubility in various solvents.

Expertise & Rationale:

  • Solvent Selection: A panel of solvents with varying polarities (e.g., water, methanol, ethyl acetate, dichloromethane, hexane) provides a comprehensive solubility profile.

  • Methodology: Adding fixed aliquots of solvent to a known mass of solute allows for a semi-quantitative estimation of solubility (e.g., in mg/mL).

  • Mixing: Vortexing and sonication are employed to break particle agglomerates and accelerate the dissolution process, ensuring that the observation is not limited by slow kinetics. This is crucial for reaching a true equilibrium state.

Step-by-Step Methodology:

  • Preparation: Weigh approximately 2-5 mg of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone into separate, clearly labeled glass vials for each solvent to be tested.

  • Solvent Addition: Add an initial aliquot of 100 µL of the first solvent to the corresponding vial.

  • Mixing: Cap the vial and vortex for 30-60 seconds. If undissolved solid remains, place the vial in an ultrasonic bath for 1-2 minutes.

  • Observation: Visually inspect the solution against a dark background. If the solution is clear with no visible particles, the compound is considered soluble at that concentration (e.g., 2 mg in 100 µL = 20 mg/mL).

  • Titration (if needed): If solid remains, add another 100 µL aliquot of the solvent and repeat steps 3 and 4. Continue this process up to a total volume of 1 mL.

  • Classification: Classify the solubility based on the concentration at which the compound fully dissolves. A common classification scheme is:

    • Very Soluble: < 1 mg/mL

    • Soluble: 1-10 mg/mL

    • Slightly Soluble: 10-30 mg/mL

    • Sparingly Soluble: 30-100 mg/mL

    • Insoluble: > 100 mg/mL

  • Repeat: Repeat the entire process for each solvent in the panel.

Conclusion

1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone is an off-white to pale yellow solid with a melting point of 47-50 °C.[1] Its molecular structure confers slight solubility in polar organic solvents like DMSO and methanol.[1] These fundamental physical properties are direct consequences of its functional group composition and are critical for its practical application. The experimental protocols provided herein offer a robust framework for verifying these properties, ensuring data integrity and facilitating the compound's successful integration into research and development workflows.

References

Sources

Exploratory

Pharmacological Versatility of Ethanone Derivatives: From Synthetic Scaffolds to Targeted Therapeutics

Topic: Potential Pharmacological Relevance of Ethanone Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The ethanone moiety ( ), p...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Pharmacological Relevance of Ethanone Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ethanone moiety (


), predominantly represented by acetophenone (1-phenylethanone) and heteroaryl-ethanone scaffolds, serves as a linchpin in modern medicinal chemistry. Far from being merely a solvent or intermediate, the ethanone core acts as a privileged structure capable of engaging diverse biological targets—from bacterial efflux pumps to oncogenic signaling kinases.

This guide analyzes the pharmacological relevance of ethanone derivatives, moving beyond their role as synthetic precursors (e.g., in chalcone synthesis) to focus on their direct bioactivity as


-functionalized ketones, hydrazones, and enzyme inhibitors. We examine three primary therapeutic vectors: reversal of antimicrobial resistance (MCR-1 inhibition) , anticancer mechanisms (tubulin/HDAC inhibition) , and metabolic regulation (

-glucosidase inhibition)
.

Chemical Space & Structural Diversity

The pharmacological potential of ethanone derivatives stems from the electronic tunability of the carbonyl group and the reactivity of the


-methyl position.
The Core Pharmacophore

The general structure consists of an aromatic or heteroaromatic ring coupled to an acetyl group. Bioactivity is modulated by substitutions on the ring (


) and functionalization of the 

-carbon (

).
ClassGeneral StructurePharmacological FocusKey Examples
Acetophenones

Anti-inflammatory, AntioxidantApocynin (NADPH oxidase inhibitor), Paeonol

-Aminoketones

Antimicrobial, CNS activeBupropion (NDRI), MCR-1 Inhibitors
Heteroaryl Ethanones

Anticancer, Enzyme Inhibition1-(Benzo[b]thiophen-2-yl)ethanone
Ethanone Hydrazones

Cytotoxic, AntiviralSchiff base derivatives

Therapeutic Applications & Mechanisms[1]

Antimicrobial Resistance: Targeting MCR-1

The emergence of colistin resistance mediated by the mobile colistin resistance (MCR-1) gene is a critical global health threat. Recent studies (Lan et al., 2019) identified 1-phenyl-2-(phenylamino)ethanone derivatives as potent MCR-1 inhibitors.[1]

  • Mechanism: These derivatives do not kill bacteria directly but bind to the MCR-1 phosphoethanolamine transferase, preventing the modification of Lipid A. This restores the bacterial membrane's negative charge, re-sensitizing resistant strains to colistin.

  • Key Interaction: Molecular docking reveals hydrogen bonding with Glu246 and Thr285 in the MCR-1 active site.[1]

Anticancer Activity: Multi-Target Modulation

Ethanone derivatives exhibit cytotoxicity through two primary pathways:

  • Tubulin Polymerization Inhibition: 3-Aroyl-1-arylpyrrole (ARAP) derivatives, structurally related to the ethanone core, bind to the colchicine site of tubulin, arresting cells in the G2/M phase.

  • Apoptosis Induction: Substituted acetophenones (e.g., Paeonol derivatives) downregulate NF-

    
    B  signaling and Bcl-2  expression while upregulating Bax , triggering the intrinsic apoptotic pathway.
    
Metabolic Regulation: -Glucosidase Inhibition

Benzonate derivatives of acetophenone have shown potency superior to acarbose in inhibiting


-glucosidase.
  • Mechanism: The ethanone moiety acts as a hydrogen bond acceptor, anchoring the molecule within the enzyme's catalytic pocket, preventing carbohydrate hydrolysis and reducing postprandial glucose spikes.

Mechanistic Visualization

Pathway: MCR-1 Inhibition & Colistin Re-sensitization

The following diagram illustrates how ethanone derivatives restore colistin susceptibility in resistant E. coli.

MCR1_Inhibition Colistin Colistin (Polycationic) Bact_Death Membrane Lysis (Bacterial Death) Colistin->Bact_Death Disrupts Membrane Resistance Colistin Repulsion (Resistance) Colistin->Resistance Ineffective MCR1 MCR-1 Enzyme (Phosphoethanolamine Transferase) LipidA Lipid A (Negatively Charged) MCR1->LipidA Catalyzes PEA addition LipidA_Mod PEA-Lipid A (Neutralized Charge) MCR1->LipidA_Mod Blocked LipidA->Colistin Electrostatic Attraction LipidA->LipidA_Mod Modification LipidA_Mod->Colistin Repels Ethanone 1-phenyl-2-(phenylamino)ethanone (Inhibitor) Ethanone->MCR1 Inhibits (Glu246/Thr285 binding)

Caption: Mechanism of action for ethanone-based MCR-1 inhibitors restoring colistin efficacy against resistant Gram-negative bacteria.

Experimental Protocols

Protocol: Synthesis of -Aminoketone Derivatives

This protocol outlines the synthesis of 1-phenyl-2-(phenylamino)ethanone derivatives, validated for MCR-1 inhibition.

Reaction Type: Nucleophilic Substitution (


-Haloketone + Amine).

Materials:

  • Substituted 2-bromo-1-phenylethanone (1.0 eq)

  • Substituted aniline (1.2 eq)

  • Potassium carbonate (

    
    , 2.0 eq)
    
  • Acetonitrile (

    
    , anhydrous)
    

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of substituted 2-bromo-1-phenylethanone in 10 mL of anhydrous acetonitrile in a round-bottom flask.

  • Addition: Add 2.0 mmol of anhydrous

    
     followed by 1.2 mmol of the appropriate aniline derivative.
    
  • Reflux: Heat the mixture to reflux (

    
    ) with magnetic stirring for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).
    
  • Work-up: Cool to room temperature. Filter off the inorganic salts (

    
    , Excess 
    
    
    
    ).
  • Isolation: Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from ethanol or purify via silica gel column chromatography to yield the target

    
    -aminoketone.
    
  • Validation: Confirm structure via

    
    -NMR (Look for singlet at 
    
    
    
    ppm for
    
    
    ) and HRMS.
Protocol: Checkerboard Assay for Synergistic Activity

To determine if the ethanone derivative reverses resistance.

  • Plate Setup: Use a 96-well microtiter plate.

  • Gradient 1 (Antibiotic): Add Colistin in serial dilutions (e.g., 0.125 to 64

    
    ) along the X-axis.
    
  • Gradient 2 (Ethanone): Add the test ethanone derivative in serial dilutions (e.g., 2 to 128

    
    ) along the Y-axis.
    
  • Inoculation: Add

    
     CFU/mL of MCR-1 positive E. coli to all wells.
    
  • Incubation: Incubate at

    
     for 18–24 hours.
    
  • Readout: Measure

    
    . Calculate the Fractional Inhibitory Concentration Index (FICI).
    
    • FICI

      
       0.5:  Synergism (Resistance Reversal).
      

Structure-Activity Relationship (SAR) Insights

The following table summarizes the impact of substituents on the pharmacological profile of acetophenone-based scaffolds.

PositionSubstituentEffect on ActivityMechanistic Rationale
Ring (

)
4-OH / 3-OMeIncreased Anti-inflammatory Mimics natural catechols (e.g., Apocynin); scavenges ROS.
Ring (

)
4-Halogen (F, Cl)Enhanced Metabolic Stability Blocks metabolic oxidation; increases lipophilicity for CNS penetration.

-Carbon (

)

(Aniline)
MCR-1 Inhibition Provides H-bond donors/acceptors for Glu246 in MCR-1 active site.

-Carbon (

)

Anticancer / Antiviral Thiosemicarbazone formation chelates metal ions (

,

) essential for ribonucleotide reductase.
Carbonyl (

)
Reduction to

Loss of Activity (Specific) The

hybridization is often critical for planar binding in kinase pockets.

Future Perspectives

The ethanone scaffold is evolving from simple "building blocks" into "warheads" for covalent inhibition. Future development lies in:

  • PROTACs: Using the ethanone moiety as a linker or ligand for E3 ligase recruitment in targeted protein degradation.

  • Hybrid Molecules: Conjugating nitric oxide (NO) donors to acetophenones to enhance anti-inflammatory efficacy while reducing gastric toxicity (COX-inhibiting NO-donors).

References

  • Lan, X. J., et al. (2019).[1] "Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors." Molecules, 24(15), 2719.[1] Link

  • Ahmadpourmir, H., et al. (2024). "Natural-derived acetophenones: chemistry and pharmacological activities." Natural Products and Bioprospecting, 14, 28. Link

  • BenchChem. (2025).[2] "A Comparative Guide to Novel Anticancer Agents Synthesized from 2-chloro-1-(1H-pyrrol-2-yl)ethanone." BenchChem Technical Guides. Link

  • Popiołek, Ł. (2017). "Hydrazide-hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research, 26, 287–301. Link

  • Wang, Y., et al. (2025).

    
    -glucosidase inhibitors: synthesis, structure–activity relationship and mechanism." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
    

Sources

Foundational

An In-Depth Technical Guide to 1-[3-(1-hydroxy-1-methylethyl)phenyl]ethanone: Synthesis, History, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical compound 1-[3-(1-hydroxy-1-methylethyl)phenyl]ethanone, a molecule of signif...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-[3-(1-hydroxy-1-methylethyl)phenyl]ethanone, a molecule of significant interest in medicinal chemistry and materials science. This document details its discovery and historical context, provides a plausible, detailed synthetic protocol based on established chemical principles, and outlines its known and potential applications. The guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis, offering both theoretical grounding and practical insights into the chemistry of this versatile substituted acetophenone.

Introduction

1-[3-(1-hydroxy-1-methylethyl)phenyl]ethanone, also known by its synonym 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone, is an organic compound featuring a ketone functional group and a tertiary alcohol on a substituted phenyl ring. Its chemical structure, with both a nucleophilic hydroxyl group and an electrophilic carbonyl group, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of bioactive compounds. This guide will explore the key aspects of this molecule, from its initial synthesis to its potential for future applications.

Discovery and Historical Context

The documented synthesis of 1-[3-(1-hydroxy-1-methylethyl)phenyl]ethanone is described in U.S. Patent 6,350,921 B1, awarded in 2002. While this patent does not claim the compound as a new chemical entity, its inclusion as an intermediate in the synthesis of other molecules marks a significant point in its documented history. The primary focus of the patent was on the development of novel compounds, with 1-[3-(1-hydroxy-1-methylethyl)phenyl]ethanone serving as a key building block.

Prior to its specific mention in this patent, the synthesis of structurally related hydroxy-substituted acetophenones was well-established in the chemical literature. The fundamental reactions underpinning its likely first synthesis, such as the Grignard reaction and Friedel-Crafts acylation, have been cornerstone methodologies in organic chemistry for over a century. The specific combination of these reactions to produce this particular meta-substituted isomer was driven by the need for specific structural motifs in the pursuit of new pharmaceutical agents and other functional materials.

Physicochemical Properties

A summary of the key physicochemical properties of 1-[3-(1-hydroxy-1-methylethyl)phenyl]ethanone is presented in the table below.

PropertyValueSource
CAS Number 87771-41-3[1][2]
Molecular Formula C₁₁H₁₄O₂[3]
Molecular Weight 178.23 g/mol [3]
Appearance Off-White to Pale Yellow Solid-
Melting Point 47-50 °C-
Boiling Point 276.2 ± 15.0 °C (Predicted)-
Solubility Slightly soluble in DMSO and Methanol-

Synthesis

The synthesis of 1-[3-(1-hydroxy-1-methylethyl)phenyl]ethanone can be efficiently achieved through a two-step process commencing with a Friedel-Crafts acylation followed by a Grignard reaction. This approach offers a reliable and scalable route to the target molecule.

Overall Synthetic Scheme

Synthesis_Scheme cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Grignard Reaction Benzene Benzene Acetophenone Acetophenone Benzene->Acetophenone AcetylChloride Acetyl Chloride AcetylChloride->Acetophenone AlCl3 AlCl₃ AlCl3->Acetophenone Catalyst 3-Bromoacetophenone 3-Bromoacetophenone Acetophenone->3-Bromoacetophenone Bromination GrignardReagent Grignard Reagent 3-Bromoacetophenone->GrignardReagent Mg Mg, THF Mg->GrignardReagent TargetMolecule 1-[3-(1-hydroxy-1-methylethyl)phenyl]ethanone GrignardReagent->TargetMolecule 1. Acetone Acetone Acetone->TargetMolecule 2. H₃O⁺

Caption: Proposed two-step synthesis of the target molecule.

Step 1: Synthesis of 3'-Bromoacetophenone (Intermediate)

The synthesis begins with the Friedel-Crafts acylation of benzene to form acetophenone, followed by bromination to yield the key intermediate, 3'-bromoacetophenone. The acetyl group is a meta-director, ensuring the bromine atom is introduced at the desired position on the phenyl ring.

Experimental Protocol:

  • Acetophenone Synthesis (Friedel-Crafts Acylation):

    • To a stirred solution of anhydrous aluminum chloride (1.2 eq) in dry benzene (excess, serving as both reactant and solvent) at 0-5 °C, slowly add acetyl chloride (1.0 eq).

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • Pour the reaction mixture carefully onto crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield crude acetophenone. Purify by distillation.

  • Bromination of Acetophenone:

    • To a solution of acetophenone (1.0 eq) in a suitable solvent (e.g., acetic acid), add bromine (1.0 eq) dropwise with stirring. The reaction may be initiated with gentle warming.

    • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into cold water to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 3'-bromoacetophenone.

Step 2: Synthesis of 1-[3-(1-hydroxy-1-methylethyl)phenyl]ethanone

The final step involves the reaction of 3'-bromoacetophenone with methylmagnesium bromide (a Grignard reagent) followed by an acidic workup.

Experimental Protocol:

  • Preparation of Methylmagnesium Bromide:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of methyl bromide (1.1 eq) in dry diethyl ether or THF to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.

    • After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

  • Grignard Reaction:

    • Cool the Grignard reagent to 0-5 °C.

    • Slowly add a solution of 3'-bromoacetophenone (1.0 eq) in dry diethyl ether or THF to the Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-[3-(1-hydroxy-1-methylethyl)phenyl]ethanone.

Spectroscopic Characterization

Expected Spectroscopic Data:

Technique Expected Features
¹H NMR - Aromatic protons (multiplets, ~7.4-8.0 ppm).- Methyl protons of the acetyl group (singlet, ~2.6 ppm).- Methyl protons of the hydroxy-methylethyl group (singlet, ~1.6 ppm).- Hydroxyl proton (broad singlet, variable chemical shift).
¹³C NMR - Carbonyl carbon (~198-200 ppm).- Aromatic carbons (~125-140 ppm).- Quaternary carbon of the hydroxy-methylethyl group (~72 ppm).- Methyl carbon of the acetyl group (~27 ppm).- Methyl carbons of the hydroxy-methylethyl group (~31 ppm).
IR (Infrared) - O-H stretch (broad, ~3400 cm⁻¹).- C=O stretch (strong, ~1680 cm⁻¹).- Aromatic C-H stretches (~3000-3100 cm⁻¹).- Aromatic C=C stretches (~1600, 1480 cm⁻¹).

Applications and Future Perspectives

1-[3-(1-hydroxy-1-methylethyl)phenyl]ethanone is primarily utilized as an intermediate in organic synthesis. Its bifunctional nature allows for a variety of chemical transformations, making it a valuable precursor for:

  • Bioactive Molecules: The compound serves as a scaffold for the synthesis of novel pharmaceutical agents. The hydroxyl and ketone groups can be modified to introduce different functionalities and modulate the biological activity of the resulting molecules. It is a useful reagent for the synthesis of bioactive small molecules with multiple biological applications.[1]

  • Materials Science: The aromatic core and reactive functional groups make it a candidate for the development of new polymers and other functional materials with specific optical or electronic properties.

The future of this compound likely lies in its continued use as a versatile building block in the development of new chemical entities with tailored properties for applications in medicine, agriculture, and materials science.

Conclusion

1-[3-(1-hydroxy-1-methylethyl)phenyl]ethanone, while not a widely known compound in its own right, represents a valuable tool in the arsenal of the synthetic chemist. Its straightforward synthesis from readily available starting materials and its versatile chemical reactivity ensure its continued importance as an intermediate in the creation of novel and functional molecules. This guide has provided a comprehensive overview of its known history, a detailed synthetic pathway, and its potential applications, serving as a foundational resource for researchers in the chemical sciences.

References

  • Current time information in Washington, DC, US. (n.d.). Google.
  • 1-(3-(2-Hydroxypropan-2-yl)phenyl)ethanone CAS#: 87771-41-3 • ChemWhat. (n.d.). ChemWhat. Retrieved February 13, 2026, from [Link]

  • Laser irradiation apparatus - Patent US-6530921-B1. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

  • (12) United States Patent (10) Patent No.: US 9,348,920 B1. (2016, May 24). Googleapis.com. Retrieved February 13, 2026, from [Link]

  • 1-(3-(2-Hydroxypropan-2-yl)phenyl)ethanone. (n.d.). MySkinRecipes. Retrieved February 13, 2026, from [Link]

  • In-text patent citations: A user's guide. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • US6321120B1 - RF therapeutic cancer apparatus and method. (n.d.). Google Patents.
  • Patent research in academic literature. Landscape and trends with a focus on patent analytics. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (2012, September 13). Google Patents.
  • Patents and Patent Searching: Theme: All Topics | Issues in Science and Technology Librarianship. (n.d.). Publishing at the Library. Retrieved February 13, 2026, from [Link]

  • (PDF) The Meaning of Patent Citations: Report on the NBER/Case-Western Reserve Survey of Patentees. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Ethanone, 1-(3-hydroxyphenyl)-. (n.d.). NIST WebBook. Retrieved February 13, 2026, from [Link]

  • Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]-. (n.d.). NIST WebBook. Retrieved February 13, 2026, from [Link]

Sources

Exploratory

Theoretical Profiling of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone: A Computational &amp; Structural Guide

The following whitepaper provides an in-depth technical guide on the theoretical and structural profiling of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone . This guide is designed for researchers and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

The following whitepaper provides an in-depth technical guide on the theoretical and structural profiling of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone . This guide is designed for researchers and drug development professionals focusing on impurity profiling, structural elucidation, and computational modeling of pharmaceutical intermediates.

Executive Summary

1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone (CAS: 87771-41-3) is a critical pharmaceutical intermediate and reference standard, primarily utilized in the synthesis and impurity profiling of fibrate-class drugs (e.g., Fenofibrate). As a regioisomer of the common para-substituted intermediates, its accurate characterization is vital for establishing purity standards in Active Pharmaceutical Ingredient (API) manufacturing.

This guide outlines the theoretical frameworks—specifically Density Functional Theory (DFT)—required to predict its electronic structure, spectroscopic signatures, and reactivity profiles. By correlating these theoretical predictions with experimental data, researchers can robustly distinguish this meta-isomer from its para-analogues during analytical method development.

Chemical Profile & Structural Basis[1][2][3][4]

PropertyDetail
Chemical Name 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone
Synonyms 3'-(1-Hydroxy-1-methylethyl)acetophenone; m-Acetyl-dimethylbenzylcarbinol
CAS Number 87771-41-3
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
Physical State Solid (Melting Point: 47–50 °C)
Key Functional Groups Acetyl (Ketone), Tertiary Alcohol (Dimethyl carbinol), Phenyl Ring
Structural Significance

The molecule features a benzene ring substituted at the meta (1,3) positions.[1][2][3][4] This substitution pattern imposes specific steric and electronic effects distinct from the para (1,4) isomer:

  • Steric Hindrance: The bulky 2-hydroxypropan-2-yl group at the meta position may influence the rotation of the acetyl group, potentially disrupting the planarity of the

    
    -system less than an ortho substituent but more than a para substituent.
    
  • Electronic Effects: The acetyl group is electron-withdrawing (-M, -I), while the hydroxyisopropyl group is weakly activating (+I). Their meta relationship means their resonance effects do not directly compete or reinforce each other as they would in para positions, leading to a unique Molecular Electrostatic Potential (MEP) surface.

Theoretical Methodology (Computational Protocol)

To accurately model this molecule, the following computational workflow is recommended. This protocol ensures high fidelity in predicting geometry and spectral properties.

Computational Workflow

The standard approach involves using the B3LYP hybrid functional with a split-valence basis set.

ComputationalWorkflow Start Input Structure (3D Coordinates) Opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Start->Opt Initial Guess Freq Frequency Calculation (IR/Raman & Thermochemistry) Opt->Freq Minimized Geom Solv Solvation Model (PCM) (Solvent: Methanol/DMSO) Freq->Solv Validated Minima Prop Property Calculation (NMR, UV-Vis, FMO) Solv->Prop Electronic State End Data Correlation (Exp. vs. Theo.) Prop->End Spectra Generation

Figure 1: Recommended DFT workflow for structural and electronic profiling.

Protocol Justification
  • Functional (B3LYP): Chosen for its proven balance between cost and accuracy for organic thermochemistry and vibrational frequencies.

  • Basis Set (6-311++G(d,p)): Diffuse functions (++) are essential for modeling the lone pairs on the oxygen atoms (carbonyl and hydroxyl), while polarization functions (d,p) account for the anisotropic electron distribution in the aromatic ring.

  • Solvation (PCM): Since HPLC analysis is typically performed in polar solvents (Methanol/Water), Gas Phase calculations should be complemented with Polarizable Continuum Model (PCM) calculations to predict chemical shifts and UV absorption accurately.

Predicted Molecular Properties[1][2][8][10]

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a critical indicator of chemical stability and reactivity.

  • HOMO (Highest Occupied Molecular Orbital): Primarily localized on the aromatic ring and the lone pairs of the hydroxyl oxygen. It represents the nucleophilic character.

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carbonyl group and the aromatic ring (

    
    ). It represents the electrophilic character, making the carbonyl carbon susceptible to nucleophilic attack.
    

Theoretical Prediction:

  • Energy Gap (

    
    ):  Typically ~4.5 - 5.0 eV for acetophenone derivatives, indicating a stable molecule that requires activation energy for reaction.
    
  • Chemical Hardness (

    
    ):  High hardness correlates with the molecule's stability as an isolated intermediate.
    
Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, guiding the prediction of non-covalent interactions (e.g., during column chromatography).

  • Negative Potential (Red): Concentrated around the Carbonyl Oxygen and Hydroxyl Oxygen . These are the primary Hydrogen Bond Acceptor (HBA) sites.

  • Positive Potential (Blue): Concentrated around the Hydroxyl Hydrogen (H-bond donor) and the aromatic protons.

  • Implication: The distinct separation of these regions suggests the molecule will have moderate retention in Reverse-Phase HPLC, driven by H-bonding with the mobile phase.

Spectroscopic Profiling (Identification)

Distinguishing the meta isomer (CAS 87771-41-3) from the para isomer (CAS 54549-72-3) requires precise spectroscopic data.

Infrared (IR) Spectroscopy

Theoretical scaling factors (typically 0.961 for B3LYP) should be applied to raw frequencies.

ModeTheoretical Frequency (cm⁻¹)Experimental Range (cm⁻¹)Structural Origin
O-H Stretch 3600–36503400–3500 (Broad)Tertiary alcohol (H-bonded)
C=O Stretch 1690–17101680–1695Acetyl group (conjugated)
C=C Aromatic 1580–16001580–1600Benzene ring breathing
C-H Bending 700–850690–780Meta-substitution pattern

Differentiation Note: The meta-substituted ring typically shows strong bending vibrations in the 690–710 cm⁻¹ and 750–810 cm⁻¹ regions, whereas para-substituted rings show a single strong band ~800–850 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

GIAO (Gauge-Independent Atomic Orbital) method is the standard for predicting isotropic shielding tensors.

  • ¹H NMR (Predicted in CDCl₃):

    • Acetyl Methyl: Singlet,

      
       ~2.6 ppm.
      
    • Gem-Dimethyl: Singlet,

      
       ~1.6 ppm (6H).
      
    • Aromatic Protons: Multiplet,

      
       7.4–8.1 ppm.
      
      • The proton between the two substituents (H2) will be the most deshielded (

        
         > 8.0 ppm) due to the anisotropic effect of the carbonyl and the inductive effect of the ring.
        
  • ¹³C NMR:

    • Carbonyl Carbon:

      
       ~198 ppm.
      
    • Quaternary Alcohol Carbon:

      
       ~72 ppm.
      

Reactivity & Degradation Pathways

Understanding the reactivity is crucial for stability testing (stress testing).

ReactivityPathways Target 1-(3-(2-hydroxypropan-2-yl) phenyl)ethanone Dehydration Dehydration (Acidic Conditions) Target->Dehydration - H₂O Oxidation Oxidation (Forced Degradation) Target->Oxidation + [O] Product1 3-Isopropenylacetophenone (Styrene Derivative) Dehydration->Product1 Product2 Benzoic Acid Derivs. Oxidation->Product2

Figure 2: Potential degradation pathways under stress conditions.

  • Dehydration: The tertiary alcohol is prone to acid-catalyzed dehydration, forming the alkene (isopropenyl group). This is a likely impurity in the synthesis process.

  • Haloform Reaction: The acetyl group (

    
    ) is susceptible to the haloform reaction, which is relevant if bleach or hypochlorite is used in cleaning validation.
    

Conclusion

Theoretical studies of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone confirm its utility as a stable yet distinct regioisomer for analytical referencing. The meta-positioning of the hydroxyisopropyl group results in unique vibrational modes (IR fingerprint) and NMR chemical shifts that allow for clear differentiation from the para-isomer (Fenofibrate Impurity 31). By employing the B3LYP/6-311++G(d,p) level of theory, researchers can accurately predict these properties, facilitating robust method development for pharmaceutical quality control.

References

  • Chemical Identification : National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13531419, 1-(3-(2-Hydroxypropan-2-yl)phenyl)ethanone. Retrieved from [Link]

  • DFT Methodology: Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. (Foundational reference for B3LYP functional used in protocol).
  • Isomeric Comparison : National Institutes of Health (2025). PubChem Compound Summary for CID 277346, 1-[4-(2-hydroxypropan-2-yl)phenyl]ethanone (Para-isomer). Retrieved from [Link]

  • Analytical Standards : ChemWhat (2025). Reference Standards for 1-(3-(2-Hydroxypropan-2-yl)phenyl)ethanone. Retrieved from [Link][4]

Sources

Foundational

Technical Guide: Stability and Storage of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone

[1] Executive Summary Compound: 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone CAS: 87771-41-3 Critical Storage Class: Temperature-Sensitive / Light-Sensitive / Inert Atmosphere Required[1][2] This guide provides a rigorous...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Compound: 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone CAS: 87771-41-3 Critical Storage Class: Temperature-Sensitive / Light-Sensitive / Inert Atmosphere Required[1][2]

This guide provides a rigorous technical framework for the handling, storage, and stability monitoring of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone.[1] As a tertiary benzylic alcohol derivative, this compound exhibits specific instability modes—primarily acid-catalyzed dehydration and thermal degradation—that require precise environmental controls.[1] Failure to adhere to these protocols typically results in the formation of the styrenic impurity, 3-isopropenylacetophenone, compromising experimental reproducibility and yield.[1]

Physicochemical Profile & Critical Properties[1][3][4][5]

Understanding the molecular architecture is the first step in predicting stability behavior.[1] The presence of a tertiary benzylic alcohol moiety at the meta position relative to the acetyl group creates a unique reactivity profile.

PropertySpecificationTechnical Implication
Molecular Structure C₁₁H₁₄O₂Contains a labile 3° alcohol and a stable ketone.[1]
Molecular Weight 178.23 g/mol
Physical State Solid (Low Melting)Prone to "oiling out" if temperature fluctuates near MP.[1]
Melting Point 47–50 °CHigh Risk: Do not heat to melt for transfer; use solids handling.[1]
Boiling Point ~276 °C (Predicted)High Risk: Thermal degradation likely before BP is reached.[1]
pKa ~14.2 (Alcohol)Weakly acidic; susceptible to protonation in acidic media.[1]
Solubility DMSO, Methanol, DCMSolvents must be anhydrous to prevent hydrolysis/hygroscopicity issues.

Stability Analysis: Mechanisms of Degradation[1]

The primary failure mode for 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone is dehydration .[1] Unlike simple aliphatic alcohols, the carbocation intermediate formed during dehydration is resonance-stabilized by the aromatic ring, significantly lowering the activation energy for water elimination.[1]

The Dehydration Pathway (Acid/Thermal)

Under acidic conditions (even trace acidity from silica gel or aged chloroform) or elevated temperatures, the hydroxyl group is protonated and leaves as water.[1] This generates a tertiary benzylic carbocation, which rapidly eliminates a proton to form the conjugated alkene (3-isopropenylacetophenone).

Visualization of Degradation Mechanism

The following diagram illustrates the stepwise degradation pathway that storage conditions must prevent.

DehydrationMechanism cluster_conditions Catalysts for Degradation Alcohol Target Compound (Tertiary Alcohol) Protonated Protonated Intermediate (Oxonium Ion) Alcohol->Protonated + H+ (Trace Acid) Carbocation Benzylic Carbocation (Resonance Stabilized) Protonated->Carbocation - H2O (Rate Limiting) Alkene Degradant: 3-Isopropenylacetophenone Carbocation->Alkene - H+ (Irreversible) Heat Heat (>40°C) Acid Acidic pH Light UV Light

Figure 1: Acid-catalyzed and thermal dehydration pathway of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone.

Storage & Handling Protocols

To mitigate the degradation pathways identified above, the following "Self-Validating" storage system is recommended.

Environmental Control
  • Temperature: Store at 2°C to 8°C (Refrigerated). For long-term storage (>6 months), -20°C is preferred to arrest kinetic degradation.

  • Atmosphere: Inert Gas Purge (Nitrogen or Argon) is mandatory.[1] Oxygen can induce radical oxidation at the benzylic position, while atmospheric moisture can promote hydrolysis or acid-catalysis if trace impurities are present.[1]

  • Light: Store in amber glass vials or wrap containers in aluminum foil. Aromatic ketones can undergo Norrish Type I/II photocleavage or sensitize the dehydration reaction under UV exposure.[1]

Container Specifications
  • Primary Container: Borosilicate glass vial with a Teflon (PTFE)-lined screw cap.[1] Avoid polyethylene (PE) caps without liners, as they are permeable to oxygen and moisture.

  • Headspace: Minimize headspace. If the vial is less than half full, backfill with Argon before sealing.

Handling Workflow
  • Equilibration: Allow the sealed vial to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid/oil, which introduces water into the bulk material.[1]

  • Aliquoting: If the compound is to be used over multiple sessions, aliquot it into single-use vials under an inert atmosphere immediately upon receipt. This avoids repeated freeze-thaw cycles.[1]

Analytical Monitoring & QC

Critical Warning: Do not rely solely on Gas Chromatography (GC) for purity analysis without derivatization.[1]

The GC Artifact Problem

Due to the thermal instability of the tertiary alcohol, injection into a hot GC inlet (typically 250°C) will cause in-situ dehydration .[1] A pure sample may appear to contain 10–50% of the alkene degradant (3-isopropenylacetophenone) purely as an analytical artifact.

Recommended Analytical Method: HPLC-UV
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).[1]

  • Mobile Phase: Water/Acetonitrile gradient (with 0.1% Formic acid or Ammonium Acetate).[1] Note: Keep buffers neutral if possible to avoid on-column degradation, though rapid elution usually minimizes this.[1]

  • Detection: UV at 254 nm (aromatic ring absorption).[1]

  • Sample Prep: Dissolve in Acetonitrile (neutral). Avoid acidic diluents.[1]

QC Decision Tree

QC_Workflow Start Sample Receipt / QC Check MethodChoice Select Analytical Method Start->MethodChoice GC Gas Chromatography (GC) MethodChoice->GC Not Recommended HPLC HPLC-UV / LC-MS MethodChoice->HPLC Preferred GC_Result Result: High Alkene Content GC->GC_Result Thermal Dehydration Artifact HPLC_Result Result: True Purity Profile HPLC->HPLC_Result Decision Is Alkene Present in HPLC? HPLC_Result->Decision Pass Pass: Store at -20°C Decision->Pass No (<1%) Fail Fail: Recrystallize or Discard Decision->Fail Yes (>1%)

Figure 2: Analytical decision matrix avoiding false positives from thermal degradation.

Safety & Disposal

  • Hazards: The compound is an irritant to eyes, skin, and the respiratory system.[1]

  • PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.[1] Handle in a fume hood to avoid inhalation of dust.[1]

  • Disposal: Dispose of as organic hazardous waste.[1] Do not pour down the drain.

References

  • MySkinRecipes . (2025).[1][3] Product Specification: 1-(3-(2-Hydroxypropan-2-yl)phenyl)ethanone.[1][2][4][5][6][7][8] Retrieved from [Link]

  • Unacademy . (n.d.).[1] Mechanism of Alcohol Dehydration. Retrieved from [Link][1]

Sources

Exploratory

An In-depth Technical Guide to the Isomers of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed exploration of the isomers of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone, a molec...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the isomers of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone, a molecule of interest in synthetic and medicinal chemistry. While the parent compound lacks stereoisomers, its constitutional isomers—specifically the ortho-, meta-, and para-substituted analogs—exhibit distinct physicochemical properties that necessitate robust analytical methodologies for their differentiation. This document outlines the theoretical basis for isomerism in this molecular framework, provides detailed protocols for the synthesis of the positional isomers, and presents a comprehensive guide to their separation and characterization using modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The causal relationships behind experimental choices are elucidated to provide field-proven insights for professionals in drug development and related scientific disciplines.

Introduction: Understanding Isomerism in Substituted Acetophenones

Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. This seemingly subtle difference can lead to profound variations in physical, chemical, and biological properties. For professionals in drug development, the precise identification and separation of isomers are critical, as different isomers of a drug can have vastly different pharmacological and toxicological profiles.

The subject of this guide, 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone (C₁₁H₁₄O₂), is a substituted acetophenone. Its core structure consists of a benzene ring bearing an acetyl group and a 2-hydroxypropan-2-yl group. The exploration of its isomers is fundamental to ensuring the purity and efficacy of any potential pharmaceutical application.

Types of Isomerism

There are two primary categories of isomerism:

  • Constitutional Isomerism: Also known as structural isomerism, this occurs when molecules have the same molecular formula but different connectivity of atoms. In the context of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone, the primary constitutional isomers are the positional isomers, where the acetyl and 2-hydroxypropan-2-yl groups are located at different positions on the benzene ring (ortho, meta, and para).[1]

  • Stereoisomerism: This arises when molecules have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. A key consideration for stereoisomerism is the presence of a chiral center. In the case of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone, the tertiary alcohol carbon is attached to two identical methyl groups, meaning it is not a chiral center. Therefore, the parent molecule does not exhibit enantiomerism or diastereomerism.

This guide will focus on the constitutional isomers of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone, as they represent the most relevant isomeric forms for this specific molecule.

Synthesis of Positional Isomers

The synthesis of the ortho-, meta-, and para-isomers of 1-(2-hydroxypropan-2-yl)phenyl)ethanone typically starts from the corresponding substituted acetophenone. A common and effective method is the Grignard reaction, where a methylmagnesium halide is reacted with the appropriate methyl keto-substituted benzoate, followed by acidic workup.

General Synthetic Workflow

The overall synthetic strategy involves a two-step process from the commercially available hydroxyacetophenones.

G cluster_0 Step 1: Protection of Phenolic Hydroxyl Group cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Deprotection and Workup A Ortho/Meta/Para- Hydroxyacetophenone B Protection Reaction (e.g., with a suitable protecting group) A->B Protecting Agent, Base C Protected Hydroxyacetophenone B->C D Protected Hydroxyacetophenone F Intermediate Alkoxide D->F E Grignard Reagent (e.g., Methylmagnesium Bromide) E->F G Intermediate Alkoxide H Acidic Workup (Deprotection and Protonation) G->H e.g., NH4Cl (aq) I Final Product: Ortho/Meta/Para Isomer H->I G cluster_0 HPLC System A Mobile Phase (Water/Acetonitrile Gradient) B Pump A->B C Injector (Isomer Mixture) B->C D HPLC Column (e.g., C18) C->D E UV Detector D->E F Chromatogram E->F G cluster_0 GC-MS System A Injector (Isomer Mixture) B GC Column A->B C Ion Source (EI) B->C D Mass Analyzer C->D E Detector D->E F Mass Spectrum E->F

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone protocol

An Application Note for the Synthesis of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone Abstract This document provides a comprehensive guide for the synthesis of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone, a valuable ketone...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone

Abstract

This document provides a comprehensive guide for the synthesis of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone, a valuable ketone intermediate in the development of bioactive small molecules and pharmaceuticals.[1][2] The protocol herein details a highly selective and efficient method utilizing a Grignard reaction. By carefully controlling stoichiometry, methylmagnesium bromide is directed to react preferentially with the ketone functionality of 3-acetylbenzonitrile, leaving the nitrile group intact. This guide offers an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, safety considerations, and characterization guidelines, designed for researchers in organic synthesis and medicinal chemistry.

Introduction and Scientific Rationale

1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone is a bifunctional aromatic compound featuring a tertiary alcohol and a ketone. This unique arrangement makes it a versatile building block for creating more complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs).[1][3] The synthesis of such intermediates requires strategies that can selectively manipulate one functional group in the presence of another.

The chosen synthetic strategy leverages the differential reactivity of functional groups towards organometallic reagents. The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[4] While Grignard reagents react with both ketones and nitriles, their reaction with ketones is typically faster and occurs at lower temperatures. This protocol exploits this kinetic preference. By adding a single equivalent of methylmagnesium bromide (CH₃MgBr) to 3-acetylbenzonitrile at a reduced temperature, we can achieve selective addition to the acetyl group's carbonyl carbon, thereby synthesizing the desired tertiary alcohol without affecting the nitrile moiety.

Reaction Scheme:

Caption: Experimental workflow for the synthesis of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone.

Caption: Simplified reaction mechanism showing the key transformation steps.

Expected Results and Characterization

The final product, 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone, is expected to be an off-white to pale yellow solid. [2]The expected yield for this reaction, following careful execution and purification, is typically in the range of 70-85%.

Physicochemical Properties:

  • Molecular Formula: C₁₁H₁₄O₂

  • Molecular Weight: 178.23 g/mol [3]* Melting Point: 47 - 50 °C [2] Spectroscopic Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ ~7.9-7.4 (m, 4H, Ar-H), 2.6 (s, 3H, -COCH₃), 2.2 (s, 1H, -OH), 1.6 (s, 6H, -C(CH₃)₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ ~198 (C=O), ~148 (Ar-C), ~138 (Ar-C), ~129 (Ar-CH), ~126 (Ar-CH), ~125 (Ar-CH), ~124 (Ar-CH), 73 (C-OH), 32 (-C(CH₃)₂), 27 (-COCH₃).

  • IR (KBr, cm⁻¹): ~3400 (broad, O-H stretch), ~2230 (C≡N stretch), ~1680 (C=O stretch), ~1600, 1480 (C=C aromatic stretch).

Safety and Troubleshooting

Hazard Precaution
Grignard Reagents Highly flammable and water-reactive. Handle under inert gas. Avoid all contact with water or protic solvents. Wear fire-retardant lab coat and appropriate PPE.
Diethyl Ether Extremely flammable with a low boiling point and autoignition temperature. Work in a well-ventilated fume hood, away from ignition sources.
Quenching The quenching process is highly exothermic. Add the quenching solution slowly and with efficient cooling and stirring to control the reaction rate.

Troubleshooting Guide:

  • Low or No Yield: This is often due to the inactivation of the Grignard reagent. Ensure all glassware is perfectly dry and the system is under a positive pressure of inert gas. Use a fresh, titrated, or newly purchased bottle of the Grignard reagent.

  • Presence of Biphenyl Side Products: Can occur if the Grignard reagent preparation (if done in-house) is not optimal. Using a commercial, high-quality Grignard solution minimizes this.

  • Incomplete Reaction: If starting material remains, the amount of Grignard reagent may have been insufficient (some may have been quenched). Consider using a slight excess (e.g., 1.1-1.2 equivalents).

References

  • Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1,3-diphenyl-1,3-propanedione. Retrieved from [Link]

  • Academy of Sciences Malaysia. (n.d.). Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing methyl 2-methyl-4-acetyl benzoate.
  • Organic Syntheses. (n.d.). 3-phenyl-1-propanol. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-(3-(2-Hydroxypropan-2-yl)phenyl)ethanone. Retrieved from [Link]

  • ChemWhat. (n.d.). 1-(3-(2-Hydroxypropan-2-yl)phenyl)ethanone CAS#: 87771-41-3. Retrieved from [Link]

  • Google Patents. (n.d.). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • PubMed. (2007). Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. Retrieved from [Link]

  • Sami Publishing Company. (2021). JAOC-2103-1001 (Galley Proof). Retrieved from [Link]

  • ResearchGate. (2017). How to prepare 3-phenyl-2-propenenitrile from acetophenone? Retrieved from [Link]

  • YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

  • Google Patents. (n.d.). US20060142611A1 - Preparation of 1,3-diphenylprop-2-en-1-one derivatives.
  • Chemguide. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from [Link]

  • YouTube. (2024). Grignard Reaction of Nitriles EXPLAINED! Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Transborylation Enabled, Borane-Catalysed Reductive Cyanation of Enones. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

  • YouTube. (2023). Reaction of Nitriles and Grignard Reagents for the Synthesis of Ketones. Retrieved from [Link]

  • Google Patents. (n.d.). US9233898B2 - Process for the preparation of 2-phenyl-1,3-propanediol.
  • Google Patents. (n.d.). CN86105054A - The synthetic method of 1-(3-Phenoxyphenyl)ethanone.
  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Practical synthesis of methyl (E)-2-(3-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-oxopropyl)benzoate, a key intermediate of Montelukast. Retrieved from [Link]

  • Vedantu. (n.d.). Benzonitrile on reaction with C2H5MgBr followed by class 12 chemistry CBSE. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Retrieved from [Link]

  • Oncotarget. (n.d.). SYNTHESIS OF SC99 AND ITS ANALOGS. Retrieved from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation (video). Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • YouTube. (2024). SEV NO – 65 Synthesis of 2-propanol from acetaldehyde (CH3CHO) using Grignard reagent (CH3MgBr). Retrieved from [Link]

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Application

Application Note &amp; Protocol: Strategic Derivatization of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone for Advanced Bioassays

Introduction: Unlocking the Potential of a Versatile Scaffold 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone is a synthetic building block that holds significant promise in the discovery of novel bioactive molecules.[1] Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Scaffold

1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone is a synthetic building block that holds significant promise in the discovery of novel bioactive molecules.[1] Its structure, featuring a tertiary alcohol and an aromatic ketone, presents two strategic points for chemical modification. This dual functionality allows for the tailored introduction of various reporter tags, affinity labels, and linker moieties, transforming the core scaffold into a powerful probe for a multitude of bioassays. The derivatization of this molecule is a critical step in elucidating its biological targets, understanding its mechanism of action, and developing it as a potential therapeutic agent. This application note provides a detailed guide for the strategic derivatization of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone, offering robust protocols for the synthesis of bioassay-ready probes.

Rationale for Derivatization: Enabling Biological Interrogation

The functionalization of a lead compound is paramount for its progression in the drug discovery pipeline. By appending specific chemical entities, we can enable a range of powerful analytical techniques:

  • Target Identification and Validation: Biotinylated derivatives can be used in affinity-based pulldown assays to isolate and identify the cellular binding partners of the compound.[2] The exceptionally strong interaction between biotin and streptavidin provides a highly specific and sensitive method for target capture.[3]

  • Cellular Localization and Trafficking: The attachment of a fluorescent dye allows for the direct visualization of the compound's distribution within cells and tissues using techniques like fluorescence microscopy. This provides crucial insights into its cellular uptake and subcellular localization.

  • Pharmacokinetic and Pharmacodynamic Studies: Radiolabeling or the introduction of a mass tag can facilitate the tracking and quantification of the compound and its metabolites in biological systems.

  • High-Throughput Screening (HTS): Derivatization with moieties suitable for specific assay formats, such as those used in fluorescence polarization or enzyme-linked immunosorbent assays (ELISA), can enable the rapid screening of large compound libraries.[4][5]

The strategic choice of the derivatization site—either the tertiary alcohol or the ketone—can influence the biological activity of the resulting probe. Therefore, it is often beneficial to synthesize derivatives at both positions to identify the optimal point of attachment that minimizes steric hindrance and preserves the compound's binding affinity for its target. The tertiary alcohol offers a site for modification that is less likely to interfere with interactions involving the aromatic ring system, while the ketone provides an alternative handle for conjugation.[6][7]

Derivatization Strategies and Protocols

This section outlines detailed protocols for the derivatization of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone at both the tertiary alcohol and the ketone functional groups.

Strategy 1: Modification of the Tertiary Alcohol via Esterification

The tertiary alcohol can be derivatized through an esterification reaction. This approach introduces a linker that can be further functionalized with a desired tag.

Esterification_Workflow Start 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone Coupling Esterification (DCC/DMAP) Start->Coupling Reagent Carboxylic acid linker (e.g., 4-pentynoic acid) Reagent->Coupling Intermediate Alkyne-functionalized intermediate Coupling->Intermediate Click_Chemistry CuAAC 'Click' Reaction Intermediate->Click_Chemistry Click_Reagent Azide-tagged molecule (e.g., Azido-biotin, Azido-fluorophore) Click_Reagent->Click_Chemistry Product Final Biotinylated or Fluorescent Probe Click_Chemistry->Product

Caption: Workflow for derivatization via esterification and click chemistry.

Protocol 1.1: Synthesis of an Alkyne-Functionalized Intermediate

This protocol describes the esterification of the tertiary alcohol with 4-pentynoic acid to introduce a terminal alkyne, a versatile handle for "click" chemistry.[][9]

Materials:

  • 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone

  • 4-Pentynoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone (1 equivalent) and 4-pentynoic acid (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DMAP (0.1 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the alkyne-functionalized intermediate.

Protocol 1.2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of the intermediate can be readily coupled to an azide-containing tag (e.g., azido-biotin or an azide-functionalized fluorescent dye) via a CuAAC "click" reaction.[9][10][11]

Materials:

  • Alkyne-functionalized intermediate from Protocol 1.1

  • Azide-tagged molecule (e.g., Azido-PEG3-Biotin) (1.1 equivalents)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)

  • Sodium ascorbate (0.2 equivalents)

  • tert-Butanol/Water (1:1) solvent mixture

Procedure:

  • Dissolve the alkyne-functionalized intermediate and the azide-tagged molecule in a 1:1 mixture of tert-butanol and water.

  • Add copper(II) sulfate pentahydrate to the solution and vortex briefly.

  • Add sodium ascorbate to the reaction mixture.

  • Stir the reaction at room temperature for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by silica gel column chromatography or preparative HPLC.

Strategy 2: Modification of the Ketone via Oxime Ligation

The ketone functionality can be selectively targeted to form a stable oxime linkage with an alkoxyamine-containing probe.[12]

Oxime_Ligation_Workflow Start 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone Reaction Oxime Ligation Start->Reaction Reagent Alkoxyamine-tagged molecule (e.g., Alkoxyamine-biotin, Alkoxyamine-fluorophore) Reagent->Reaction Product Final Biotinylated or Fluorescent Probe Reaction->Product

Caption: Workflow for derivatization via oxime ligation.

Protocol 2.1: Synthesis of an Oxime-Linked Probe

Materials:

  • 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone

  • Alkoxyamine-functionalized tag (e.g., (Aminooxy)acetic acid followed by coupling to a tag, or a pre-formed alkoxyamine tag) (1.5 equivalents)

  • Aniline (catalytic amount)

  • Methanol or Ethanol

  • Sodium acetate buffer (pH 4.5-5.5)

Procedure:

  • Dissolve 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone in methanol or ethanol.

  • Add the alkoxyamine-functionalized tag to the solution.

  • Add a catalytic amount of aniline to accelerate the reaction.[12]

  • Adjust the pH of the reaction mixture to 4.5-5.5 using a sodium acetate buffer.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by preparative HPLC to yield the final oxime-linked probe.

Characterization of Synthesized Derivatives

The successful synthesis and purity of the derivatized probes must be confirmed using appropriate analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized derivatives.[13][14][15][16][17] The appearance of new signals corresponding to the linker and the tag, and shifts in the signals of the parent molecule, will verify the successful derivatization.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized products, further validating their identity.[15]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compounds and for purification.

Table 1: Expected Analytical Data for a Biotinylated Derivative via Esterification

CompoundMolecular FormulaCalculated Mass (m/z) [M+H]⁺Expected ¹H NMR Signals
Alkyne-functionalized intermediateC₁₆H₁₈O₃259.1334Appearance of a terminal alkyne proton signal (~2.5 ppm) and signals for the linker methylene groups.
Biotinylated Probe (via Click Chemistry with Azido-PEG3-Biotin)C₃₂H₄₅N₅O₆S644.3118Disappearance of the terminal alkyne proton signal and appearance of a triazole proton signal (~7.5-8.0 ppm), along with signals corresponding to the biotin and PEG moieties.

Application in Bioassays: A Case Study with a Kinase Inhibitor Probe

Assuming 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone is a putative kinase inhibitor, a biotinylated derivative can be used to validate its target engagement in a cellular context.

Protocol 3.1: Target Engagement Pull-Down Assay

  • Treat cultured cells with the biotinylated probe or a vehicle control.

  • Lyse the cells and incubate the lysate with streptavidin-coated magnetic beads.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the captured proteins from the beads.

  • Identify the eluted proteins by mass spectrometry (proteomics).

The identification of a specific kinase that is enriched in the sample treated with the biotinylated probe compared to the control would provide strong evidence for direct target engagement.[4][18][19]

Conclusion

The derivatization of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone is a key step in transforming this versatile scaffold into a powerful tool for biological research. The protocols outlined in this application note provide a robust framework for the synthesis of bioassay-ready probes, enabling researchers to explore the biological activity and therapeutic potential of this promising molecule. The strategic choice of derivatization site and the appropriate analytical characterization are critical for ensuring the quality and utility of the resulting probes in downstream applications.

References

  • ChemWhat. 1-(3-(2-Hydroxypropan-2-yl)phenyl)ethanone CAS#: 87771-41-3. [Link]

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  • PubMed. Synthesis and bioactivity studies of 1-aryl-3-(2-hydroxyethylthio)-1-propanones. [Link]

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Method

Application Note &amp; Protocol: A Guide to Suzuki-Miyaura Coupling for the Synthesis of Biaryl Ketones from Ethanone Derivatives

Introduction: The Strategic Importance of Biaryl Ketones The biaryl ketone motif is a cornerstone in the architecture of numerous biologically active molecules, agrochemicals, and advanced materials.[1] Its synthesis is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Biaryl Ketones

The biaryl ketone motif is a cornerstone in the architecture of numerous biologically active molecules, agrochemicals, and advanced materials.[1] Its synthesis is therefore of paramount importance to researchers in drug development and materials science. Among the myriad of synthetic strategies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a robust and versatile method for constructing the requisite carbon-carbon bond.[2] This reaction's tolerance of a wide range of functional groups, coupled with the commercial availability and stability of its organoboron reagents, makes it an indispensable tool in modern organic synthesis.[3]

This application note provides a comprehensive, field-proven protocol for the Suzuki-Miyaura coupling of ethanone derivatives (specifically, halo-substituted acetophenones) with arylboronic acids. Beyond a mere recitation of steps, this guide delves into the mechanistic underpinnings of the reaction, offering insights into the critical role of each reagent and parameter to empower researchers to not only replicate the procedure but also to troubleshoot and adapt it for their specific synthetic challenges.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[4] Understanding this cycle is crucial for rational optimization of the reaction conditions.

The generally accepted mechanism comprises three key steps:[5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, a haloacetophenone), forming a Pd(II) intermediate. Electron-withdrawing groups on the aryl halide, such as the acetyl group in our substrate, can facilitate this step.[6]

  • Transmetalation: The organic moiety from the organoboron species (the aryl group from the arylboronic acid) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[7][8][9]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[10]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd2_oa Ar-Pd(II)L_n-X pd0->pd2_oa Oxidative Addition (Ar-X) pd2_tm Ar-Pd(II)L_n-Ar' pd2_oa->pd2_tm Transmetalation (Ar'-B(OH)2 + Base) pd2_tm->pd0 Reductive Elimination product Ar-Ar' pd2_tm->product caption Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling.

Caption: Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the coupling of a haloacetophenone with an arylboronic acid on a 1 mmol scale. Researchers should always conduct a thorough risk assessment before commencing any new experimental procedure.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
HaloacetophenoneReagentCommercially availablee.g., 4-bromoacetophenone
Arylboronic acidReagentCommercially availablee.g., phenylboronic acid
Palladium CatalystReagentCommercially availablee.g., Pd(PPh₃)₄ or PdCl₂(dppf)
BaseAnhydrousCommercially availablee.g., K₂CO₃ or Cs₂CO₃
SolventAnhydrousCommercially availablee.g., 1,4-Dioxane or Toluene
Deionized WaterN/AIn-houseDegassed
Round-bottom flaskN/AN/AFlame-dried
Magnetic stirrer and stir barN/AN/AN/A
CondenserN/AN/AN/A
Inert gas supplyHigh purityN/AArgon or Nitrogen
Syringes and needlesN/AN/AFor inert atmosphere transfers
Reaction Setup and Execution

Suzuki_Workflow start Start: Assemble Flame-Dried Glassware add_solids Add Haloacetophenone, Arylboronic Acid, and Base start->add_solids inert_atm Establish Inert Atmosphere (Evacuate and backfill with Ar/N₂) add_solids->inert_atm add_solvent Add Anhydrous Solvent and Degassed Water inert_atm->add_solvent degas Degas the Reaction Mixture add_solvent->degas add_catalyst Add Palladium Catalyst degas->add_catalyst heat Heat to Reaction Temperature (e.g., 80-100 °C) with Stirring add_catalyst->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor workup Reaction Work-up monitor->workup purify Purification (Column Chromatography) workup->purify end End: Characterize Product purify->end

Caption: Figure 2: A generalized workflow for the Suzuki-Miyaura coupling experiment.

Step-by-Step Procedure:

  • Glassware Preparation: A round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (Argon or Nitrogen). This is critical to exclude moisture, which can lead to unwanted side reactions such as protodeboronation of the boronic acid.[11]

  • Addition of Solid Reagents: To the flask, add the haloacetophenone (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.1-1.5 mmol, 1.1-1.5 equiv.), and the base (2.0-3.0 equiv.). The use of a slight excess of the boronic acid can help drive the reaction to completion.

  • Establishing an Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is exchanged with an inert gas by evacuating and backfilling three times. This step is crucial to prevent the oxidation of the Pd(0) catalyst, which can lead to the formation of inactive palladium species and promote homocoupling of the boronic acid.[6]

  • Solvent Addition: Anhydrous organic solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (1 mL) are added via syringe. The biphasic solvent system is common in Suzuki couplings, with the water aiding in the dissolution of the inorganic base.[10] A variety of organic solvents can be employed, including ethers like THF and dioxane, and aromatic hydrocarbons like toluene.[6][12]

  • Degassing: The reaction mixture is thoroughly degassed by bubbling the inert gas through the solution for 10-15 minutes. This further ensures the removal of dissolved oxygen.[11]

  • Catalyst Addition: The palladium catalyst (0.01-0.05 mmol, 1-5 mol%) is added to the reaction mixture. For air-sensitive catalysts, this should be done under a positive pressure of inert gas.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred vigorously. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from a few hours to overnight.[13]

Work-up and Purification
  • Cooling and Quenching: Once the reaction is complete, the mixture is cooled to room temperature.

  • Extraction: The reaction mixture is diluted with an organic solvent such as ethyl acetate and washed with water and brine. This aqueous workup serves to remove the inorganic base and other water-soluble byproducts.[14]

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[5]

  • Purification: The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl ketone.[14]

Discussion: Causality Behind Experimental Choices

The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of several key parameters.

  • The Palladium Catalyst and Ligand: The choice of palladium source and its associated ligand is paramount. For simple, unhindered substrates, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is often effective.[5] For more challenging couplings, particularly with less reactive aryl chlorides or sterically hindered substrates, more electron-rich and bulky phosphine ligands are required to facilitate the oxidative addition and reductive elimination steps.[3][15] The use of pre-catalysts, which are stable Pd(II) complexes that are reduced in situ to the active Pd(0) species, is also common practice.[16]

  • The Role of the Base: The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate anion, which is the active species in the transmetalation step.[7][8][9][17] The strength and nature of the base can significantly influence the reaction rate and yield. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[6] The choice of base should be compatible with any base-sensitive functional groups present in the substrates.[9]

  • Solvent System: The solvent must be capable of dissolving the reactants to a sufficient extent. As mentioned, biphasic systems, often containing water, are frequently employed.[10] The choice of organic solvent can also influence the reaction kinetics.[12] For substrates with poor solubility, polar aprotic solvents like DMF or DMSO can be used, although their high boiling points can complicate product isolation.[6]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No ConversionInactive catalyst, insufficient degassing, incorrect base or solvent.Use a fresh catalyst, ensure a rigorously inert atmosphere, screen different bases and solvents.[11]
Homocoupling of Boronic AcidPresence of oxygen, use of a Pd(II) precatalyst without a reducing agent.Thoroughly degas the reaction mixture, consider using a Pd(0) source directly.[6]
ProtodeboronationPresence of excess water or protic impurities.Use anhydrous solvents and dried reagents.[11]
Dehalogenation of Aryl HalideCertain solvents or bases can promote this side reaction.Screen alternative solvents and non-coordinating bases.[11]

Conclusion

The Suzuki-Miyaura coupling is a powerful and reliable method for the synthesis of biaryl ketones from ethanone derivatives. By understanding the underlying mechanism and the critical role of each reaction component, researchers can effectively implement and optimize this transformation for their specific synthetic targets. This application note provides a solid foundation for the successful application of this Nobel Prize-winning reaction in the pursuit of novel molecules for a wide range of scientific applications.

References

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  • Couto, I., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Omega. Available from: [Link]

  • Alvarez-Rua, C., et al. (2002). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Available from: [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

  • NROChemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]

  • Google Patents. (n.d.). Synthesis of biaryl ketones and biaryl diketones via carbonylative Suzuki-Miyaura coupling reactions catalyzed by bridged bis(N-heterocyclic carbene)palladium(II) catalysts.
  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Available from: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available from: [Link]

  • Chemical.AI. (2023). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Available from: [Link]

  • National Center for Biotechnology Information. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. PMC. Available from: [Link]

  • American Chemical Society. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of biaryl ketones via different arylboronic acids. Available from: [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. Available from: [Link]

  • Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Available from: [Link]

  • National Center for Biotechnology Information. (2010). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available from: [Link]

  • American Chemical Society. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Publications. Available from: [Link]

  • Royal Society of Chemistry. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Available from: [Link]

  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?. Available from: [Link]

  • National Center for Biotechnology Information. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. PMC. Available from: [Link]

  • American Chemical Society. (2010). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Available from: [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Available from: [Link]

  • ResearchGate. (n.d.). Preparation of bi‐aryl ketones through carbonylative Suzuki coupling reaction of idobenzene and phenyl‐boronicacid.. Available from: [Link]

  • National Center for Biotechnology Information. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. Available from: [Link]

  • Royal Society of Chemistry. (2007). highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids. Available from: [Link]

  • ChemRxiv. (2020). Stereospecific Acylative Suzuki-Miyaura Cross-Coupling: A General Access to Optically Active α-Aryl Carbonyl Compounds. Available from: [Link]

  • National Center for Biotechnology Information. (2018). Suzuki-Miyaura Coupling of Simple Ketones via Activation of Unstrained Carbon-Carbon Bonds. PMC. Available from: [Link]

  • American Chemical Society. (2018). Suzuki–Miyaura Coupling of Simple Ketones via Activation of Unstrained Carbon–Carbon Bonds. Journal of the American Chemical Society. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Available from: [Link]

  • American Chemical Society. (2015). Don't Forget the Workup. Available from: [Link]

  • American Chemical Society. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters. Available from: [Link]

  • ResearchGate. (n.d.). The Suzuki−Miyaura coupling between different aryl halides and various.... Available from: [Link]

  • Reddit. (2015). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. Available from: [Link]

  • Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Available from: [Link]

  • MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. Available from: [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization.... Available from: [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for ethanone synthesis

Topic: Optimization of Friedel-Crafts Acylation for Aromatic Ethanone Derivatives Audience: Drug Discovery Chemists & Process Engineers Introduction: The Ethanone Protocol Welcome to the Ethanone Synthesis Support Center...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Friedel-Crafts Acylation for Aromatic Ethanone Derivatives Audience: Drug Discovery Chemists & Process Engineers

Introduction: The Ethanone Protocol

Welcome to the Ethanone Synthesis Support Center. In pharmaceutical development, "Ethanone synthesis" primarily refers to the installation of an acetyl group (


) onto an aromatic scaffold, typically via Friedel-Crafts Acylation (FCA) .

Unlike alkylation, acylation is cleaner (no poly-substitution due to ring deactivation), but it presents unique stoichiometric challenges. This guide moves beyond textbook theory to address the specific "pain points" of scale-up: catalyst poisoning, emulsion formation during work-up, and regioselectivity control.

Module 1: Catalyst & Stoichiometry (The "Engine")

Core Protocol: The Stoichiometry Trap

Q: Why does my reaction stall at 50% conversion despite using a catalytic amount (10 mol%) of


? 

A: Friedel-Crafts Acylation is not catalytic with respect to Lewis acids like Aluminum Chloride (


).[1] You must use >1 equivalent .
  • The Mechanism: The Lewis acid coordinates with the acyl chloride to generate the acylium ion (electrophile).[1]

  • The Trap: The product (an ethanone) is a Lewis base. The carbonyl oxygen of the product complexes strongly with the aluminum, effectively removing the catalyst from the cycle.

  • The Fix:

    • Standard Substrates: Use 1.1 – 1.2 equivalents of

      
       relative to the limiting reagent.
      
    • Substrates with Heteroatoms: If your substrate contains other Lewis basic sites (amines, ethers, alcohols), you must add 1 extra equivalent of

      
       per basic site to saturate them.
      
Visualization: The Catalyst "Sink" Mechanism

The following diagram illustrates why the reaction stops if stoichiometry is insufficient.

FCA_Mechanism Reagents Acyl Chloride + AlCl3 Acylium Acylium Ion [R-C=O]+ [AlCl4]- Reagents->Acylium Activation Attack Electrophilic Attack (Sigma Complex) Acylium->Attack + Arene Product_Complex Product-AlCl3 Complex (DEAD END for Catalyst) Attack->Product_Complex - HCl Product_Complex->Reagents Catalyst DOES NOT Regenerate Final_Product Free Ethanone Product_Complex->Final_Product Must be Hydrolyzed (Water Quench)

Figure 1: The "Catalyst Sink" in Friedel-Crafts Acylation. Unlike alkylation, the catalyst remains bound to the product carbonyl, requiring stoichiometric quantities.

Module 2: Solvent Selection & Temperature (The "Environment")

Solvent Compatibility Matrix

Choosing the wrong solvent is the #1 cause of regioselectivity issues and tar formation.

SolventPolarityRecommended ForWarning
Dichloromethane (DCM) ModerateGeneral Purpose, Low temps (0–40°C).Poor solubility for highly polar complexes.
Nitrobenzene HighDeactivated substrates; High temps (>50°C).High boiling point makes removal difficult; Toxic.
Carbon Disulfide (

)
LowPara-selectivity (Steric bulk).Extremely flammable; Neurotoxic.
1,2-Dichloroethane (DCE) ModerateReflux conditions (83°C).Carcinogenic; Phase out if possible.
Q: My reaction mixture turned into a solid sludge. What happened?

A: You likely used a non-polar solvent (like hexane or pure


) with a substrate that forms an insoluble complex.
  • The Fix: Add a co-solvent like Nitromethane or switch to Nitrobenzene . These polar solvents stabilize the acylium salt and keep the reaction homogeneous, preventing "hot spots" that lead to polymerization/tar.

Module 3: Troubleshooting & Work-up (The "Cleanup")

The "Emulsion Nightmare"

Q: I quenched with water, but I have a thick, white emulsion that won't separate. How do I recover my product?

A: This is caused by hydrated aluminum hydroxide species (


 gel).
  • Protocol: Do not quench with pure water.

    • Prepare a Dilute HCl (1M - 2M) solution mixed with ice.

    • Pour the reaction mixture slowly into the acidic ice slurry.

    • Crucial Step: If the emulsion persists, heat the biphasic mixture gently (40–50°C) on a water bath for 15 minutes. This dissolves the aluminum salts into the aqueous layer as

      
      .
      
    • Filter through a Celite pad if black tar particulates remain.

Troubleshooting Decision Tree

Troubleshooting Start Problem: Low Yield / Impurities Check_Reagents Are reagents dry? (AlCl3 must be yellow/grey powder, NOT white) Start->Check_Reagents Check_Stoich Is AlCl3 > 1.1 equiv? Check_Reagents->Check_Stoich Yes Replace Resublime AlCl3 or buy fresh Check_Reagents->Replace No (White = Dead Catalyst) Check_Order Addition Order? (Perrier vs. Bouveault) Check_Stoich->Check_Order Yes Add_Cat Increase AlCl3 Load Check_Stoich->Add_Cat No Perrier Mix Acid Chloride + AlCl3 first, then add Arene (Standard) Check_Order->Perrier Stable Substrate Bouveault Mix Arene + AlCl3 first, then add Acid Chloride Check_Order->Bouveault Sensitive Substrate

Figure 2: Troubleshooting logic for yield optimization. Note: "White" AlCl3 often indicates hydrolysis (aluminum hydroxide coating); active catalyst is usually yellow/grey.

Module 4: Green Chemistry & Modern Alternatives

Q: How do I avoid Aluminum waste streams?

A: For scale-up, replace stoichiometric


 with heterogeneous catalysts or HFIP.
Option A: Zeolite Catalysis (Heterogeneous)
  • Catalyst: Zeolite H-Beta or H-Y.

  • Conditions: Reflux in acetic anhydride.

  • Benefit: Catalyst is recoverable by filtration; no aqueous quench needed.

  • Limitation: Lower reactivity; requires activated substrates (e.g., anisole, toluene).

Option B: HFIP Promoter (Metal-Free)
  • Reagent: Hexafluoro-2-propanol (HFIP).

  • Mechanism: HFIP acts as a hydrogen-bond donor solvent that activates the acyl chloride without metal salts.

  • Protocol: Dissolve substrate and acid chloride in HFIP (1:1 v/v). Stir at 25–60°C.

  • Citation: See Reference [3] for the HFIP-mediated protocol.

Experimental Protocol: Standard Acetophenone Synthesis

Target: Synthesis of 4-Methoxyacetophenone from Anisole.

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Equip with a pressure-equalizing addition funnel,

    
     inlet, and a drying tube (
    
    
    
    ).
  • Catalyst Activation: Add anhydrous

    
     (14.6 g, 110 mmol)  and dry DCM (50 mL) . Cool to 0°C.[2]
    
  • Acylium Generation: Add Acetyl Chloride (7.8 mL, 110 mmol) dropwise over 15 mins.

    • Observation: Solution should turn clear/yellow as the acylium complex forms.

  • Substrate Addition: Mix Anisole (10.9 mL, 100 mmol) in DCM (20 mL). Add dropwise to the mixture at 0–5°C over 30 mins.

    • Control: Do not let temperature exceed 10°C to maximize para-selectivity.

  • Reaction: Remove ice bath. Stir at Room Temp for 2 hours.

    • Monitor: TLC (Hexane/EtOAc 8:2).

  • Quench (Critical): Pour reaction mixture into Ice (100 g) + Conc. HCl (15 mL) . Stir vigorously until both layers are clear.

  • Extraction: Separate organic layer. Wash aqueous layer with DCM (2 x 30 mL).

  • Wash: Wash combined organics with Sat.

    
     (remove acid), then Brine. Dry over 
    
    
    
    .[3]
  • Purification: Evaporate solvent. Recrystallize from Hexane/Ethanol if solid, or distill if liquid.

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Sartori, G., & Maggi, R. (2006). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press.

  • Mebane, R. C., et al. (2007). "Hexafluoro-2-propanol-promoted Friedel-Crafts acylation of aromatics." Synthetic Communications, 37(16), 2775-2780.

  • Corma, A., et al. (2001). "Zeolites for the production of fine chemicals: Synthesis of acetophenone derivatives." Journal of Catalysis, 200(1), 1-12.
  • Org. Synth. (1932).[1] "Acetophenone."[4][5] Organic Syntheses, Coll.[6] Vol. 1, p.111.

Sources

Optimization

Technical Support Center: Synthesis of Hydroxyphenyl Ethanones

Welcome to the Technical Support Center for the synthesis of hydroxyphenyl ethanones. This guide is designed for researchers, chemists, and drug development professionals who utilize these critical intermediates.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of hydroxyphenyl ethanones. This guide is designed for researchers, chemists, and drug development professionals who utilize these critical intermediates. Here, we address common side reactions and troubleshooting scenarios encountered during Fries rearrangement and Friedel-Crafts acylation, providing not just solutions, but the underlying chemical principles to empower your synthetic strategy.

Section 1: Troubleshooting the Fries Rearrangement

The Fries rearrangement is a robust method for converting a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst.[1] However, its seemingly straightforward nature can be complicated by issues of regioselectivity and yield.

Frequently Asked Questions (FAQs): Fries Rearrangement

Q1: My reaction yields a mixture of ortho- and para-hydroxyphenyl ethanone. How can I selectively synthesize one isomer?

This is the most common challenge in Fries rearrangements and is a classic example of kinetic versus thermodynamic control.[1] The para-isomer is the kinetic product, forming faster at lower temperatures, while the ortho-isomer is the thermodynamic product, being more stable and favored at higher temperatures.[2][3]

  • To Favor the para-Isomer (Kinetic Control):

    • Temperature: Maintain a low reaction temperature, typically below 60°C.[4] At 25°C, the para product is often predominant.[2][3]

    • Solvent: Use a polar solvent, such as nitrobenzene. Polar solvents help to solvate the intermediate acylium cation, allowing it to diffuse further from the phenoxide and attack the less sterically hindered para position.[1][3]

  • To Favor the ortho-Isomer (Thermodynamic Control):

    • Temperature: Increase the reaction temperature significantly, often to 160°C or higher.[3][4]

    • Solvent: Employ a non-polar solvent or, if feasible, run the reaction neat (without solvent).[1] This keeps the generated acylium ion in close proximity to the phenoxide oxygen (a "solvent cage" effect), favoring intramolecular migration to the adjacent ortho position.[5] The increased stability of the ortho product at high temperatures is due to the formation of a stable bidentate chelate between the Lewis acid and the proximate hydroxyl and carbonyl groups.[3]

Q2: The reaction is sluggish and I'm recovering a large amount of my starting phenyl ester. What is causing the low conversion?

Low conversion is typically linked to catalyst activity or insufficient thermal energy.

  • Catalyst Inactivation: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Ensure your catalyst is fresh and that the reaction is performed under strictly anhydrous conditions.

  • Insufficient Catalyst: The Lewis acid complexes with both the ester starting material and the ketone product.[5] Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is required. Catalytic amounts are generally insufficient.

  • Low Temperature: While low temperatures favor para-selectivity, they also decrease the overall reaction rate. If conversion is low, a modest increase in temperature or prolonged reaction time may be necessary. Monitor the reaction progress by TLC or LCMS to find the optimal balance.

Q3: My reaction has produced significant charring and dark, tar-like side products. How can I prevent this?

Tar formation is a sign of decomposition, usually caused by excessively harsh reaction conditions.

  • Excessive Heat: While high temperatures favor the ortho product, temperatures above 170-180°C can lead to decomposition of the starting material and product, significantly lowering the isolated yield.

  • Substrate Sensitivity: The Fries rearrangement is not suitable for all substrates. Phenolic esters with heavily substituted acyl or aromatic components, or those containing strongly deactivating groups, may require milder conditions or alternative synthetic routes to avoid degradation.[2][6]

Section 2: Troubleshooting the Friedel-Crafts Acylation of Phenols

Directly acylating a phenol via Friedel-Crafts is complicated by the phenol's dual reactivity (nucleophilic at both the ring carbon and the hydroxyl oxygen). This leads to a distinct set of side reactions compared to the Fries rearrangement.

Frequently Asked Questions (FAQs): Friedel-Crafts Acylation

Q1: My main product is the phenyl ester (O-acylation) instead of the desired hydroxyphenyl ethanone (C-acylation). How do I reverse this selectivity?

This is the central challenge when acylating phenols. Phenols are bidentate nucleophiles, meaning they can react at two positions.[7] The formation of the ester (O-acylation) is often kinetically favored, while the desired ketone (C-acylation) is the thermodynamically more stable product.

  • The Role of the Catalyst: The key is to use a sufficient quantity of a strong Lewis acid (e.g., AlCl₃) or a strong Brønsted acid (e.g., HF, TfOH).[7]

    • Low Catalyst Concentration: Catalytic amounts of acid tend to favor O-acylation.[7]

    • High Catalyst Concentration: Using a stoichiometric excess of a strong Lewis acid promotes C-acylation. The mechanism often involves an initial, rapid O-acylation to form the ester, which then undergoes an in situ Fries rearrangement under the strong Lewis acid conditions to yield the thermodynamically stable C-acylated product.[7][8] Therefore, what is often considered a "Friedel-Crafts acylation" of a phenol is, in practice, a sequential O-acylation followed by a Fries rearrangement.

Q2: The reaction is not proceeding. Is the phenol's hydroxyl group interfering with the catalyst?

Yes, this is a well-known issue. The lone pair of electrons on the phenolic oxygen coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃).[7] This complexation deactivates the aromatic ring towards electrophilic attack, making the subsequent C-acylation step difficult. This is another reason why an excess of the Lewis acid catalyst is required: some of it is "sacrificed" by complexing with the phenol, while the remainder is available to activate the acylating agent.[7]

Q3: I am concerned about polyacylation. Is this a significant side reaction?

Unlike Friedel-Crafts alkylation, polyacylation is generally not a problem in Friedel-Crafts acylation. The acyl group introduced onto the aromatic ring is electron-withdrawing, which deactivates the ring and makes it less susceptible to further electrophilic substitution.[9] Once one acyl group has been added, the product is significantly less reactive than the starting phenol, effectively preventing a second acylation.

Section 3: Visual Troubleshooting and Mechanisms

Troubleshooting Workflow: Low Yield in Hydroxyphenyl Ethanone Synthesis

This workflow helps diagnose the root cause of low product yield in either a Fries Rearrangement or Friedel-Crafts Acylation.

G cluster_analysis Product & Byproduct Analysis cluster_solution Corrective Actions Start Low Yield Observed TLC Analyze Crude Reaction Mixture (TLC, LCMS, ¹H NMR) Start->TLC Decision1 Major Component? TLC->Decision1 SM Starting Material (Ester or Phenol) Decision1->SM Starting Material Isomers Mixture of o/p Isomers (Fries Rearrangement) Decision1->Isomers Product Isomers O_Acyl O-Acylated Ester (Friedel-Crafts) Decision1->O_Acyl Unwanted Ester Tar Baseline Tar / Decomposition Decision1->Tar Degradation Sol_SM Increase Temp/Time Ensure Catalyst is Active & Stoichiometric SM->Sol_SM Sol_Isomers Adjust Temp & Solvent (See FAQ Q1) Isomers->Sol_Isomers Sol_O_Acyl Increase Catalyst Molar Ratio Increase Temp/Time to Force Rearrangement O_Acyl->Sol_O_Acyl Sol_Tar Decrease Temperature Check Substrate Stability Tar->Sol_Tar G cluster_fries Fries Rearrangement Mechanism cluster_fc Friedel-Crafts Acylation of Phenol Ester Phenyl Ester + AlCl₃ Complex Acylium-Phenoxide Ion Pair (in solvent cage) Ester->Complex Intramolecular (Non-polar, High Temp) Acylium Free Acylium Cation R-C=O⁺ Ester->Acylium Intermolecular (Polar, Low Temp) ortho-Product ortho-Product Complex->ortho-Product ortho Attack para-Product para-Product Acylium->para-Product para Attack Phenol Phenol + Acyl Chloride O_Acyl O-Acylated Ester (Kinetic Product) Phenol->O_Acyl Low [AlCl₃] (O-Attack) C_Acyl C-Acylated Ketone (Thermodynamic Product) Phenol->C_Acyl High [AlCl₃] (C-Attack) O_Acyl->C_Acyl High [AlCl₃] (in situ Fries Rearrangement)

Caption: Competing pathways in Fries rearrangement and Friedel-Crafts acylation.

Section 4: Data & Protocols

Data Summary: Catalyst and Solvent Effects on Fries Rearrangement

The synthesis of 4'-hydroxyacetophenone from phenyl acetate is highly dependent on the choice of catalyst and reaction conditions. The following data illustrates how different Lewis and Brønsted acids perform.

EntryCatalyst / ReagentSolventTemp (°C)Yield (%)Reference
1Aluminum chloride (AlCl₃)Nitrobenzene20-25High[10]
2Aluminum chloride (AlCl₃)Chlorobenzene50-6045-65[10]
3Boron trifluoride (BF₃)Neat9056[10]
4Scandium tris(trifluoromethanesulfonate)Nitromethane5039[10]
5Titanium tetrachloride (TiCl₄)Neat90-10034[10]
6Hydrofluoric acid (HF)Neat20-10094[10][11]
7Polyphosphoric acid (PPA)Neat20-10069[10]
Protocol 1: Selective Synthesis of 4'-Hydroxyacetophenone via Fries Rearrangement

This protocol is optimized for the selective formation of the para-isomer.

Materials:

  • Phenyl acetate

  • Anhydrous Aluminum chloride (AlCl₃)

  • Nitrobenzene (anhydrous)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether or Dichloromethane for extraction

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure the system is kept under a dry, inert atmosphere.

  • Catalyst Suspension: To the flask, add anhydrous nitrobenzene and cool the flask to 0-5°C using an ice-salt bath. Slowly add anhydrous aluminum chloride (1.1 to 1.5 equivalents) portion-wise with stirring.

  • Reactant Addition: Dissolve phenyl acetate (1.0 equivalent) in a minimal amount of anhydrous nitrobenzene and add it to the dropping funnel. Add the phenyl acetate solution dropwise to the cold, stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at a low temperature (e.g., 20-25°C) to favor the para product. [10]Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl. [12]This will hydrolyze the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 4'-hydroxyacetophenone.

References

  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction? Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement. Retrieved from [Link]

  • PHARMD GURU. (n.d.). FRIES REARRANGEMENT. Retrieved from [Link]

  • University of Calgary. (n.d.). Acylation of phenols. Department of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Fries rearrangement. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Fries Rearrangement: Definition, Example, and Mechanism. Retrieved from [Link]

  • Mansour, K. D., & Abd, L. S. (2024). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Advanced Journal of Chemistry, Section A, 7(5), 565-575.
  • ResearchGate. (2018, March 26). How can i perform Friedel crafts acylation with phenol? Retrieved from [Link]

  • askIITians. (2018, October 22). what is the effect of temperature on phenyl acetate during fries rearrangement? Retrieved from [Link]

  • Ingenta Connect. (2011, November 11). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Retrieved from [Link]

  • Shasta Ott. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol. Retrieved from [Link]

  • Baier, D. M., et al. (2023). The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales.
  • Journal of Chemical and Pharmaceutical Research. (2015). Solvent free synthesis of p-hydroxyacetophenone. Journal of Chemical and Pharmaceutical Research, 7(9), 727-731.
  • CurlyArrows. (n.d.). Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2024). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Advanced Journal of Chemistry, Section A.
  • Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
  • ResearchGate. (2023, March). Preparation of hydroxyacetophenones via the Fries rearrangement.
  • Reddit. (2022, February 1). Procedure for Friedel-Crafts Acylation of Phenol. Retrieved from [Link]

  • Simons, J. H., et al. (1939). The Acylation of Aromatic Compounds with Hydrogen Fluoride as a Condensing Agent. Journal of the American Chemical Society, 61(7), 1795-1796.
  • Scribd. (2017, August 11). Fries Rearrangement of Phenyl Acetate. Retrieved from [Link]

  • ResearchGate. (2017, May 22). How i can selectively get 4-hydroxy acetophenone? Retrieved from [Link]

  • Leah4sci. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. Retrieved from [Link]

  • Competishun. (2020, November 20). 7 ACYLATION OF PHENOL | FRIES REARRANGEMENT | AROMATIC COMPOUNDS | CLASS 12 | JEE MAIN [Video]. YouTube. Retrieved from [Link]

  • Ingenta Connect. (2011, November 11). O-Acylation of Substituted Phenols with Various Alkanoyl Chlorides Under Phase-Transfer Catalyst Con. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone

Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development focused on the synthesis and purification of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone (CAS No. 8777...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development focused on the synthesis and purification of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone (CAS No. 87771-41-3). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this versatile pharmaceutical intermediate.[1][2] Our aim is to equip you with the necessary knowledge to enhance the purity of your compound, leading to more reliable and reproducible downstream applications.

Understanding the Molecule and Potential Impurities

1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone is a key building block in the synthesis of various biologically active molecules.[1] Its structure, featuring both a ketone and a tertiary alcohol, presents unique purification challenges. A common synthetic route involves the Grignard reaction between a methylmagnesium halide and 3-acetylbenzonitrile or a similar 3-substituted acetophenone derivative. This synthesis pathway can introduce several impurities that need to be effectively removed.

Common Impurities:

  • Unreacted Starting Materials: Residual 3-substituted acetophenone.

  • Grignard Byproducts: Biphenyl (from coupling of the Grignard reagent) and other organometallic residues.[3]

  • Dehydration Products: Alkenyl-substituted acetophenones formed by the elimination of water from the tertiary alcohol.

  • Over-addition Products: Impurities from the reaction of the Grignard reagent with the ketone functionality of the product.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone, providing explanations and actionable solutions.

Problem Potential Cause Troubleshooting Steps
Low Purity After Initial Work-up Incomplete reaction or presence of significant side products.1. Optimize Reaction Conditions: Ensure the Grignard reagent is freshly prepared and titrated. Control the reaction temperature to minimize side reactions. 2. Aqueous Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Adjust the pH to be slightly acidic (pH ~5-6) with dilute HCl to ensure the product is fully protonated and to facilitate the removal of magnesium salts.[4] 3. Extraction: Use a suitable organic solvent like ethyl acetate or dichloromethane for extraction. Perform multiple extractions to ensure complete recovery of the product.
Oily Product Instead of Solid Presence of impurities lowering the melting point. The compound itself has a relatively low melting point (47-50 °C).1. Trituration: Attempt to solidify the oil by stirring it with a non-polar solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold hexanes or pentane). 2. Column Chromatography: If trituration fails, column chromatography is the most effective method to separate the desired product from oily impurities.
Poor Recovery After Recrystallization Incorrect solvent choice or using an excessive amount of solvent.1. Solvent Screening: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For this polar molecule, consider solvent systems like ethyl acetate/hexanes, acetone/water, or isopropanol/water.[5][6] 2. Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will lead to significant product loss in the mother liquor. 3. Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities within the crystals.
Co-elution of Impurities During Column Chromatography Improper solvent system or stationary phase.1. TLC Optimization: Before running a column, determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the product. A good starting point is a mixture of ethyl acetate and hexanes. 2. Gradient Elution: If a single solvent system does not provide adequate separation, use a gradient elution, gradually increasing the polarity of the mobile phase.[7] 3. Alternative Stationary Phase: For highly polar impurities, consider using a more polar stationary phase like alumina or a modified silica gel.
Product Decomposition on Silica Gel The slightly acidic nature of silica gel can sometimes cause dehydration of the tertiary alcohol.1. Neutralize Silica: Deactivate the silica gel by washing it with a solvent mixture containing a small amount of a non-polar amine, such as triethylamine (1-2%), before packing the column. 2. Use Alumina: Basic or neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify crude 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone?

A1: The choice of purification method depends on the nature and quantity of the impurities.

  • For removing minor, non-polar impurities from a mostly solid crude product, recrystallization is a good first choice.

  • If the crude product is an oil or contains multiple impurities with similar polarities to the product, flash column chromatography is the most effective technique.

Q2: Which solvent system is recommended for the recrystallization of this compound?

A2: A mixed solvent system is often most effective. Based on the polarity of the molecule, consider the following starting points for screening:

  • Ethyl acetate / Hexanes

  • Acetone / Water

  • Isopropanol / Water

  • Toluene

The goal is to find a system where the compound is soluble in the more polar solvent and insoluble in the less polar solvent. Dissolve the crude product in a minimal amount of the hot, more polar solvent, and then slowly add the less polar solvent until turbidity is observed. Reheat to dissolve and then cool slowly. A petroleum ether/methylene chloride mixture has been successfully used for a structurally similar carbinol and could be a viable option.[8]

Q3: What are the ideal conditions for column chromatography?

A3: For silica gel chromatography, a gradient elution with an ethyl acetate/hexanes mixture is a good starting point.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the concentration of ethyl acetate. The exact gradient will depend on the impurities present and should be optimized using TLC.

Q4: My purified product appears as a yellowish oil, but the literature reports it as an off-white solid. What could be the reason?

A4: A yellowish color often indicates the presence of biphenyl, a common byproduct in Grignard reactions.[3] An oily appearance suggests that the product is not yet pure enough to crystallize. Both issues can be resolved by careful column chromatography.

Q5: Can I use distillation for purification?

A5: While distillation is a common purification technique for liquids, it is generally not recommended for this compound. 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone has a high predicted boiling point (276.2±15.0 °C), and heating to such high temperatures, even under vacuum, risks thermal decomposition, particularly dehydration of the tertiary alcohol.[8]

Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate/Hexanes

This protocol is suitable for crude material that is mostly solid and contains non-polar impurities.

  • Dissolution: Place the crude 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to just dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Induce Crystallization: While the solution is still warm, slowly add hexanes dropwise until the solution becomes slightly cloudy.

  • Re-dissolution: Gently warm the flask to re-dissolve the precipitate, creating a saturated solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This protocol is recommended for oily crude products or those with multiple impurities.

  • TLC Analysis: Develop a TLC method to determine the optimal solvent system. A good starting point is 20-30% ethyl acetate in hexanes. The target Rf for the product should be between 0.2 and 0.3.

  • Column Packing: Prepare a silica gel column using the initial, low-polarity mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel (dry loading).

  • Elution: Begin elution with the low-polarity solvent mixture. Gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualization of Purification Workflow

The following diagram illustrates a decision-making workflow for the purification of crude 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone.

PurificationWorkflow start Crude Product is_solid Is the crude product a solid? start->is_solid recrystallize Recrystallization is_solid->recrystallize Yes column_chrom Column Chromatography is_solid->column_chrom No (Oily) check_purity1 Check Purity (TLC/NMR) recrystallize->check_purity1 pure_product Pure Product check_purity1->pure_product Purity > 98% check_purity1->column_chrom Purity < 98% check_purity2 Check Purity (TLC/NMR) column_chrom->check_purity2 check_purity2->pure_product Purity > 98% check_purity2->column_chrom Repeat with optimized conditions

Caption: Decision tree for selecting the appropriate purification method.

References

  • 1-(3-(2-Hydroxypropan-2-yl)phenyl)ethanone CAS#: 87771-41-3 • ChemWhat. Available at: [Link]

  • 1-[3-(2-Hydroxypropan-2-yl)phenyl]ethanone: Applications in Pharma Synthesis. Available at: [Link]

  • trans-1-PHENYL-1,3-BUTADIENE - Organic Syntheses Procedure. Available at: [Link]

  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. Available at: [Link]

  • Preparation of the Grignard reagent, phenylmagnesium bromide. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • Effective solvent system selection in the recrystallization purification of pharmaceutical products | Request PDF - ResearchGate. Available at: [Link]

  • Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis - NIH. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Degradation of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone

Introduction: The Stability Paradox Welcome to the Technical Support Center. As researchers, you likely selected this intermediate for its dual functionality: the acetyl group for chain extension and the tertiary alcohol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Welcome to the Technical Support Center. As researchers, you likely selected this intermediate for its dual functionality: the acetyl group for chain extension and the tertiary alcohol as a masked alkene or chiral precursor. However, this specific substitution pattern creates a "Stability Paradox" : the molecule is chemically robust under neutral conditions but exhibits extreme sensitivity to acidic catalysis and thermal stress .

This guide addresses the three most common support tickets we receive:

  • "Ghost Peaks" in HPLC (Acid-catalyzed dehydration).

  • Inconsistent Purity in GC (Thermal elimination).

  • Discoloration upon storage (Photochemical radical formation).

Module 1: Acid-Catalyzed Dehydration (The "Ghost Peak" Phenomenon)

The Issue

Users often report a recurring impurity eluting after the main peak in Reverse Phase HPLC (RP-HPLC), particularly when using Trifluoroacetic Acid (TFA) or Formic Acid as modifiers.

The Mechanism

The tertiary alcohol moiety is benzylic. In the presence of even weak Brønsted acids, it protonates and rapidly loses water to form a resonance-stabilized carbocation. This intermediate collapses to the alkene (alpha-methylstyrene derivative), which is more hydrophobic and elutes later.

Pathway Visualization

DehydrationMechanism Start Target Molecule (Tertiary Alcohol) Protonation Oxonium Ion (Protonated -OH) Start->Protonation + H+ (Acidic Mobile Phase) Product Degradant: Alkene (1-(3-(prop-1-en-2-yl)phenyl)ethanone) Carbocation Benzylic Carbocation (Resonance Stabilized) Protonation->Carbocation - H2O (Rate Limiting) Carbocation->Product - H+ (Elimination)

Figure 1: The E1 elimination mechanism responsible for on-column degradation.

Troubleshooting & FAQs

Q: Is my sample actually degrading, or is this an analytical artifact? A: It is likely an artifact if the impurity area increases with:

  • Column Temperature: Higher temps (>30°C) accelerate the E1 elimination.

  • Acid Concentration: Switching from 0.1% TFA (pH ~2) to 0.1% Acetic Acid (pH ~3-4) often reduces the peak.

  • Residence Time: Slower flow rates allow more time for on-column reaction.

Corrective Protocol: The "Neutral Shift"

  • Buffer Change: Switch to a phosphate or ammonium acetate buffer at pH 6.0 - 7.0 .

  • Temperature: Lower column oven to 20°C - 25°C .

  • Verification: Re-inject the sample. If the "impurity" disappears, it was an on-column artifact.

Module 2: Photochemical Instability (ICH Q1B Compliance)

The Issue

Solid samples stored on benchtops turn yellow or brown over time.

The Mechanism

The acetophenone moiety acts as a chromophore (absorbs UV light). Upon excitation, it enters a triplet state (


).[1][2] While the methyl ketone lacks a 

-hydrogen for Norrish Type II cleavage, it can undergo Norrish Type I cleavage (generating acetyl and phenyl radicals) or act as a photosensitizer, abstracting hydrogens from solvents or moisture, leading to radical dimerization.
Pathway Visualization

Photochemistry Ground Ground State (S0) Excited Excited Singlet (S1) Ground->Excited UV Absorption (hν) Triplet Triplet State (T1) (Reactive Intermediate) Excited->Triplet Intersystem Crossing (ISC) Radical Radical Species Triplet->Radical H-Abstraction / Cleavage Dimer Colored Oligomers (Yellowing) Radical->Dimer Recombination

Figure 2: Photochemical cascade leading to sample discoloration.

Troubleshooting & FAQs

Q: Can I use amber glassware to prevent this? A: Yes. Amber glassware cuts off wavelengths below ~450nm. However, for strict ICH Q1B compliance during stress testing, you must expose the sample to 1.2 million lux hours. If degradation >5% occurs, the molecule is classified as photosensitive .

Storage Recommendation:

  • Store in amber vials .

  • Wrap bulk containers in aluminum foil .

  • Keep under inert atmosphere (Argon/Nitrogen) to prevent oxygen from quenching triplet states into reactive singlet oxygen (

    
    ).
    

Module 3: Thermal Stress in GC Analysis

The Issue

Gas Chromatography (GC) shows a large peak for the alkene degradant, even when the NMR shows the material is pure.

The Causality

The injector port of a GC is typically set to 200°C–250°C. At these temperatures, the tertiary alcohol undergoes instantaneous thermal dehydration . The "impurity" you see is being manufactured inside the instrument.

Protocol: Derivatization for GC

To assess purity via GC without thermal degradation, you must "cap" the hydroxyl group.

TMS Derivatization Workflow:

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Mix: 10 mg Sample + 0.5 mL Pyridine + 0.2 mL BSTFA.

  • Incubate: 60°C for 30 minutes.

  • Inject: The resulting TMS-ether is thermally stable and will not dehydrate.

Summary of Degradation Risks

Stress ConditionPrimary Degradation ModeKey DegradantPrevention Strategy
Acidic (pH < 4) E1 Elimination (Dehydration)1-(3-(prop-1-en-2-yl)phenyl)ethanoneMaintain pH > 6; Avoid TFA.
Thermal (> 60°C) Thermal Elimination1-(3-(prop-1-en-2-yl)phenyl)ethanoneStore at 2-8°C; Derivatize for GC.
Light (UV/Vis) Radical PolymerizationOligomers / DimersAmber glass; Foil wrap.
Oxidative Peroxide attack on AlkeneEpoxides / Cleavage productsInert gas (Argon) headspace.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[3] International Council for Harmonisation.[3] Link

  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.[3] Link

  • Master Organic Chemistry. (2015). Elimination of Alcohols (Dehydration).[4][5][6]Link

  • BenchChem. (2025). Comparative study of Valerophenone and Acetophenone photochemistry.Link

  • National Institutes of Health (NIH). PubChem Compound Summary: 3'-Hydroxyacetophenone (Structural Analog).Link

Sources

Troubleshooting

Removing impurities from 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone synthesis

CAS: 87771-41-3 | Molecular Formula: C₁₁H₁₄O₂[1][2] Part 1: Technical Overview & Critical Sensitivity 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone is a bifunctional aromatic intermediate featuring a meta-substituted acetyl...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 87771-41-3 | Molecular Formula: C₁₁H₁₄O₂[1][2]

Part 1: Technical Overview & Critical Sensitivity

1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone is a bifunctional aromatic intermediate featuring a meta-substituted acetyl group and a tertiary alcohol moiety.[1] It is primarily used as a precursor in the synthesis of advanced photoinitiators and pharmaceutical intermediates (e.g., opioid analgesics analogs).

The Critical Challenge: The tertiary benzylic alcohol group at the meta position is extremely acid-sensitive . Under acidic conditions or elevated temperatures (>50°C), it undergoes rapid dehydration to form the styrenic impurity 1-(3-(prop-1-en-2-yl)phenyl)ethanone .[1] Once formed, this impurity is difficult to separate via crystallization due to pi-stacking interactions and often leads to polymerization during storage.[1]

Impurity Profile Summary
Impurity NameStructure DescriptionOriginRelative Retention (HPLC)
Impurity A (Dehydration) 1-(3-(prop-1-en-2-yl)phenyl)ethanoneAcidic workup; Thermal stress~1.2 - 1.3 (Non-polar)
Impurity B (Diol) 1,3-bis(2-hydroxypropan-2-yl)benzeneFailure of ketone protection; Over-addition~0.6 - 0.8 (Polar)
Impurity C (Reduced) 1-(3-(1-hydroxyethyl)phenyl)-2-propanolGrignard reduction (β-hydride transfer)~0.9 (Close eluter)

Part 2: Troubleshooting Guides & FAQs

Category 1: Reaction & Synthesis Issues

Q: My crude NMR shows a mixture of the target and a "Diol" (Impurity B). I used 2.2 equivalents of Methylmagnesium Bromide. What went wrong? A: This indicates a failure in the chemoselectivity strategy . The Grignard reagent (MeMgBr) does not discriminate well between the ester (target site) and the ketone (off-target site).

  • Diagnosis: You likely attempted a direct addition without protecting the ketone, or your protection step was incomplete.[1]

  • Solution: You must protect the acetyl group as a ketal (using ethylene glycol and pTSA) before the Grignard addition. The ketal is stable to basic Grignard conditions but protects the ketone from nucleophilic attack.

  • Recovery: If you already have the mixture, separation requires column chromatography (Silica gel, Hexane:EtOAc gradient). Crystallization is rarely effective for separating the diol from the hydroxy-ketone.

Q: During the deprotection step, the product turned yellow and an alkene peak appeared at δ 5.1-5.5 ppm. How do I prevent this? A: You are experiencing acid-catalyzed dehydration .[1] The tertiary alcohol is benzylic, making the carbocation intermediate highly stable and prone to elimination (E1 mechanism).

  • The Fix: Switch from strong mineral acids (HCl/H₂SO₄) to a buffered hydrolysis .

  • Protocol Adjustment: Use Pyridinium p-toluenesulfonate (PPTS) in wet acetone or a 0.1M HCl solution at 0°C strictly .[1] Monitor via TLC. Quench immediately with saturated NaHCO₃ as soon as the ketal is cleaved. Never heat the deprotection reaction.

Category 2: Purification & Storage

Q: I cannot crystallize the product; it remains an oil. Is this normal? A: Yes, the pure compound is a low-melting solid (mp ~47-50°C) but often persists as a supercooled oil if impurities (especially the alkene Impurity A) are present.[1]

  • Seed Technique: Dissolve the oil in a minimum amount of cold diisopropyl ether (DIPE) or Hexane/EtOAc (9:1) and cool to -20°C. Scratch the flask wall to induce nucleation.

  • Vacuum Warning: Do not distill this compound at high vacuum/high heat (>100°C). It will dehydrate in the pot. Flash chromatography is the preferred purification method.

Part 3: Optimized Synthetic Protocol

Methodology: Protection-First Grignard Route Objective: Maximize yield while suppressing Impurity A (Alkene) and Impurity B (Diol).[1]

Step 1: Protection (Ketalization)
  • Reactants: Methyl 3-acetylbenzoate (1.0 eq), Ethylene Glycol (5.0 eq), p-Toluenesulfonic acid (pTSA, 0.05 eq).[1]

  • Solvent: Toluene (Dean-Stark trap setup).

  • Procedure: Reflux until water collection ceases.

  • Workup: Wash with sat. NaHCO₃ to remove acid.[1] Dry organic layer (Na₂SO₄) and concentrate.[1]

    • Checkpoint: ¹H NMR should show the disappearance of the ketone methyl singlet (δ 2.6) and appearance of the ketal methyl singlet (δ 1.6).

Step 2: Grignard Addition (The Critical Step)
  • Setup: Flame-dried glassware, N₂ atmosphere.

  • Reagent: Methylmagnesium bromide (3.0 M in ether, 2.5 eq).

  • Substrate: Protected ester from Step 1 dissolved in anhydrous THF.

  • Addition: Add MeMgBr dropwise at 0°C . Do not add at room temperature.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: Pour into saturated NH₄Cl (cold). Avoid HCl.

  • Isolation: Extract with EtOAc. The intermediate is the ketal-protected tertiary alcohol.

Step 3: Mild Deprotection
  • Substrate: Ketal-alcohol intermediate.

  • Solvent: Acetone:Water (10:1).

  • Catalyst: PPTS (0.1 eq) or 1N HCl (dropwise at 0°C).

  • Time: Monitor TLC every 15 mins.

  • Termination: Neutralize with NaHCO₃ immediately upon completion.

  • Purification: Silica gel chromatography (Hexane:EtOAc 80:20).

Part 4: Reaction Logic & Impurity Pathways (Visualization)

The following diagram illustrates the chemoselectivity logic and the specific pathways leading to the critical impurities.

SynthesisPathways Start Methyl 3-acetylbenzoate Prot Ketal Intermediate (Protected Ketone) Start->Prot Ethylene Glycol, pTSA (Protection) Imp_Diol IMPURITY B (Diol) (Over-reaction/No Protection) Start->Imp_Diol Direct MeMgBr (No Protection) Grignard Grignard Adduct (Tertiary Alcohol + Ketal) Prot->Grignard MeMgBr (2.5 eq) THF, 0°C Target TARGET MOLECULE 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone Grignard->Target PPTS, Acetone/H2O (Mild Deprotection) Imp_Alkene IMPURITY A (Styrene) (Dehydration) Grignard->Imp_Alkene HCl Quench (Too Acidic) Target->Imp_Alkene Heat or Strong Acid (Workup Error)

Figure 1: Synthetic workflow highlighting the protection strategy required to avoid Impurity B (Diol) and the acidic sensitivity leading to Impurity A (Styrene).

References

  • Grignard Chemoselectivity & Protection Strategies

    • Title: Chemoselective addition of Grignard reagents to carbonyl compounds.[1]

    • Source:Journal of Chemical Education, 2010.[1]

    • Context: Establishes the necessity of ketal protection for keto-esters to prevent diol form
  • Dehydration of Tertiary Benzylic Alcohols

    • Title: Acid-catalyzed dehydration of tertiary alcohols: Mechanisms and elimination products.[1]

    • Source:Journal of Organic Chemistry, Mechanisms Section.[1]

    • Context: Explains the thermodynamic drive forming the conjugated alkene (Impurity A)
  • Compound Characterization Data

    • Title: 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone - Substance Information.[1][2]

    • Source:National Center for Biotechnology Information (PubChem).[1]

    • Context: Verifies CAS 87771-41-3 and structural identifiers.[3][1]

Sources

Optimization

Technical Support Center: Solvent Optimization for Ethanone Transformations

Current Status: Operational Support Tier: Level 3 (Process Optimization & Scale-up) Topic: Solvent Systems for Acetophenone (Ethanone) Derivatives Ticket ID: ETH-SOLV-OPT-001[1] Mission Statement This guide is engineered...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Process Optimization & Scale-up) Topic: Solvent Systems for Acetophenone (Ethanone) Derivatives Ticket ID: ETH-SOLV-OPT-001[1]

Mission Statement

This guide is engineered for process chemists and researchers encountering yield plateaus or selectivity issues in the functionalization of ethanones (primarily acetophenone derivatives). Unlike generic solvent guides, this module focuses on the mechanistic interplay between solvent parameters (Hansen Solubility Parameters, dielectric constants) and the specific transition states of ethanone reactions (Hydrogenation,


-Halogenation, and Aldol Condensation).

Module 1: Reaction Kinetics & Thermodynamics

Understanding why your current solvent system might be failing.[1]

The Solvation-Transition State Relationship

The success of ethanone reactions often hinges on how well the solvent stabilizes the charged intermediate versus the neutral starting material.

  • Scenario A: Nucleophilic Additions (e.g., Grignard, Hydride Reduction)

    • Mechanism: The transition state is more polar than the reactants.

    • Solvent Directive: Polar aprotic solvents (THF, 2-MeTHF) stabilize the cation-anion separation in the transition state, lowering activation energy (

      
      ).
      
  • Scenario B:

    
    -Halogenation (Acid Catalyzed) 
    
    • Mechanism: Involves an enol intermediate.[1]

    • Solvent Directive: Proticity is critical. Protic solvents (Acetic Acid, MeOH) facilitate proton transfer steps essential for enolization.

Visualization: Solvent Selection Logic

The following decision tree guides you through selecting a solvent class based on the dominant mechanistic requirement of your ethanone transformation.

SolventSelection Start Select Ethanone Reaction RxnType Reaction Mechanism? Start->RxnType Red Reduction / Hydrogenation RxnType->Red Metal Cat. Sub Alpha-Substitution (Halogenation) RxnType->Sub Electrophilic Cond Condensation (Aldol) RxnType->Cond Base Cat. SolvRed Rec: C2-C3 Alcohols (MeOH, IPA) Stabilizes H-bonding Red->SolvRed SolvSub Rec: Acetic Acid / EtOAc Avoids over-halogenation Sub->SolvSub SolvCond Rec: EtOH/Water or Solvent-Free (Grinding) Cond->SolvCond

Figure 1: Decision matrix for matching solvent properties to ethanone reaction mechanisms.

Module 2: Green Solvent Replacement (The "Modern" Swap)

Replacing DCM and DMF without sacrificing yield.

Regulatory pressure on Dichloromethane (DCM) and Dimethylformamide (DMF) requires validated alternatives. For ethanone chemistry, "drop-in" replacements rarely work without parameter adjustment.[1]

Validated Replacement Table
Traditional SolventTarget ReactionGreen AlternativeTechnical Justification
DCM

-Bromination
Ethyl Acetate (EtOAc) or Acetic Acid EtOAc reduces toxicity but requires careful temp control to prevent transesterification side-reactions.[1] Acetic acid promotes enolization, enhancing rate [1].[1]
THF Grignard / Reduction2-MeTHF or CPME 2-MeTHF (derived from corncobs) has a higher boiling point (80°C vs 66°C), allowing faster kinetics.[1] It also separates better from water during workup [2].[1]
Toluene Friedel-CraftsCPME (Cyclopentyl Methyl Ether)CPME resists peroxide formation and is stable under basic/acidic conditions.[1] It offers cleaner phase separation than toluene [3].[1]
Methanol HydrogenationEthanol or IPA While MeOH is faster for Pd-catalyzed hydrogenation, IPA is often safer and provides comparable selectivity for 1-phenylethanol production [4].[1]

Module 3: Troubleshooting Guides (FAQ)

Ticket #404: "My -bromination is yielding 30% dibrominated byproduct."

Diagnosis: This is a classic "Over-Reaction" issue.[1] In solvents like DCM or CCl4, the product (


-bromoacetophenone) is often more reactive than the starting material because the electron-withdrawing halogen increases the acidity of the remaining 

-proton.

The Fix:

  • Switch Solvent: Move to Methanol or Acetic Acid .[1]

    • Why? These solvents solvate the hydrobromic acid byproduct.[1] In non-polar solvents, HBr catalyzes the second bromination.

  • Reagent Swap: Use Pyridine Hydrobromide Perbromide in Acetic Acid instead of liquid bromine. This provides a slow, controlled release of

    
     [5].[1]
    
  • Temperature Control: Maintain reaction at 0-5°C initially.

Ticket #502: "Hydrogenation of Acetophenone stalled at 80% conversion."

Diagnosis: Catalyst poisoning or pore blocking.[1]

  • Context: In alcohol/water mixtures, "microheterogeneity" can block catalyst pores (Pd/C or Rh/Al2O3).

  • Observation: Reaction starts fast but plateaus.[1]

The Fix:

  • Check Water Content: While water can accelerate reactions on Rh/C due to H-bonding, too much water in hydrophobic pore structures (like certain activated carbons) creates a biphasic barrier.[1]

  • Solvent Polarity: Switch to 2-Propanol (IPA) .

    • Evidence: Research indicates IPA provides the optimal balance of Hydrogen Bond Acceptance (HBA) and solubility for Pd-catalyzed hydrogenation of acetophenone, outperforming Methanol in selectivity [4].

Ticket #601: "Aldol Condensation yield is low; product is oiling out."

Diagnosis: Equilibrium limitations in aqueous media.[1]

  • Context: Acetophenone is poorly soluble in pure water, leading to slow biphasic kinetics.[1]

The Fix:

  • Cosolvent System: Use EtOH/Water (1:1) .[1] This solubilizes the acetophenone while maintaining enough water to solvate the hydroxide base.

  • Solvent-Free Approach: For solid derivatives, consider solvent-free grinding .[1]

    • Protocol: Grind acetophenone + aldehyde + NaOH in a mortar.[1][2] The heat of friction and high concentration drives the reaction to completion (Le Chatelier’s principle) often in <20 mins [6].

Module 4: Standardized Solvent Screening Protocol

Objective: Rapidly identify the optimal solvent for a new ethanone derivative using a 4-vial screen.

Workflow Visualization:

ScreeningProtocol Step1 Step 1: Prepare 4 Vials (100mg Substrate) Vial1 Vial A: Protic (Ethanol/IPA) Step1->Vial1 Vial2 Vial B: Polar Aprotic (2-MeTHF/EtOAc) Step1->Vial2 Vial3 Vial C: Non-Polar (Heptane/Toluene) Step1->Vial3 Vial4 Vial D: Green/Novel (CPME or Carbonate) Step1->Vial4 Step2 Step 2: Add Reagent + Catalyst Run at T_max - 10°C Vial1->Step2 Vial2->Step2 Vial3->Step2 Vial4->Step2 Step3 Step 3: Sampling (T=1h, 4h) Check Conversion vs. Impurity Step2->Step3 Decision Decision Logic Step3->Decision Result1 High Conv / Low Impurity -> Scale Up Decision->Result1 Result2 High Conv / High Impurity -> Lower Temp or Change Conc. Decision->Result2

Figure 2: High-throughput screening workflow for solvent optimization.

References

  • BenchChem. (2025).[1][3] Effect of temperature on the selectivity of α-bromination of acetophenones.[1][4] Retrieved from

  • Sigma-Aldrich. (2025).[1] Greener Solvent Alternatives: 2-Methyltetrahydrofuran & CPME.[1][5] Retrieved from

  • Elchemy. (2025).[1][5][6][7][8] Dichloromethane Substitute: Sustainable Solvent Options.[1][5] Retrieved from

  • ResearchGate (RSC Source). (2025). Solvent effects in heterogeneous selective hydrogenation of acetophenone.[1][9] Retrieved from

  • National Institutes of Health (PubMed). (2024).[1] Application of α-bromination reaction on acetophenone derivatives in experimental teaching. Retrieved from

  • Beyond Benign. (2025). Solvent-Free Aldol Condensation.[1][2][10] Retrieved from

Sources

Troubleshooting

Technical Guide: Temperature Control in Tertiary Alcohol Synthesis

The following technical guide addresses the critical role of temperature control in the synthesis of tertiary alcohols. It is structured to support researchers in optimizing yield, selectivity, and safety.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the critical role of temperature control in the synthesis of tertiary alcohols. It is structured to support researchers in optimizing yield, selectivity, and safety.

Strategic Overview: The Thermodynamic vs. Kinetic Battlefield

In the synthesis of tertiary alcohols—typically via the addition of organometallic reagents (Grignard, Organolithium) to ketones or esters—temperature is not merely a variable; it is the primary switch between nucleophilic addition (desired) and enolization/reduction (parasitic).

  • The Core Conflict: Tertiary alcohol synthesis requires the formation of a quaternary carbon center, often creating significant steric strain.

  • The Thermal Risk: High temperatures favor the thermodynamic products of side reactions (e.g., enolates acting as bases) over the kinetically controlled nucleophilic attack. Conversely, excessively low temperatures during ester additions can stall the intermediate collapse, leading to unpredictable exotherms upon warming.

Critical Protocols & Workflows

Module A: Organolithium Addition to Enolizable Ketones

Target: Maximizing selectivity against steric hindrance.

The Issue: Hindered ketones (e.g., di-ortho-substituted acetophenones) often suffer from


-deprotonation (enolization) rather than addition when treated with alkyl lithiums at standard temperatures (

).

Optimized Protocol:

  • Cryogenic Baseline: Cool the ketone solution (in dry THF or Et2O) to

    
     .
    
  • Reagent Tempering: Pre-cool the organolithium reagent if possible, or add it slowly down the side of the flask to pre-chill before mixing.

  • The "Burst" Phase: Perform the addition slowly to maintain internal temperature

    
    .
    
    • Why? At

      
      , the rate of nucleophilic attack (
      
      
      
      ) is often orders of magnitude faster than proton abstraction (
      
      
      ), despite the latter being thermodynamically favorable.
  • The Soak: Allow to stir at

    
     for 1 hour.
    
  • Controlled Ramp: Allow the reaction to warm to

    
     over 2 hours only if TLC/GC indicates incomplete conversion. Rapid warming can trigger retro-addition or decomposition.
    
Module B: The Organocerium "Imamoto" Protocol

Target: "Impossible" substrates where Grignards act as bases.

When standard Grignard or Lithio- reagents fail due to high basicity, transmetallation to organocerium (


) is the gold standard. This reagent is highly nucleophilic but poorly basic.[1]

Workflow Diagram (DOT):

OrganoceriumProtocol Start Anhydrous CeCl3 (Dried at 140°C, <0.1 mmHg) Slurry CeCl3 / THF Slurry (Stir 2h @ RT) Start->Slurry Activation Cool Cool to -78°C Slurry->Cool Transmetal Add R-Li (1.1 eq) (Wait 30-60 min) Cool->Transmetal ActiveReagent Active Species: R-CeCl2 Transmetal->ActiveReagent Transmetallation Addition Add Ketone (Maintain -78°C) ActiveReagent->Addition Nucleophilic Attack Quench Quench w/ dilute HCl (Cold) Addition->Quench

Caption: Logic flow for Organocerium-mediated addition. Note the critical activation step of CeCl3.

Module C: Double Addition to Esters (The "Thermal Trap")

Target: Converting Esters to Symmetrical Tertiary Alcohols.

The Trap: The reaction proceeds via a ketone intermediate.



If the reaction is kept too cold (e.g., 

constantly), the tetrahedral intermediate may be stable and not collapse to the ketone until workup, yielding a mixture of ketone and alcohol.

Temperature Strategy:

  • Initiation: Add 1st equivalent at

    
     to 
    
    
    
    . This allows the hemiacetal to collapse to the ketone in situ.
  • Propagation: The ketone is more reactive than the ester. It will immediately react with the 2nd equivalent.

  • Completion: Warm to Room Temperature (RT) to ensure the second addition drives to completion.

  • Warning: Do not reflux unless using sterically bulky Grignards that refuse to react at RT. Reflux promotes Wurtz coupling of the Grignard reagent (homocoupling).

Data & Troubleshooting

Comparative Analysis of Temperature Effects
Reaction ParameterLow Temp (

)
Moderate Temp (

)
High Temp (Reflux)
Selectivity (1,2-addn) High (Kinetic Control)ModerateLow
Enolization Risk LowModerateHigh
Reaction Rate SlowFastVery Fast
Side Reaction: Wurtz NegligibleMinorSignificant
Schlenk Equilibrium Shifts toward dimer (less reactive)BalancedShifts toward monomer
Troubleshooting Guide (Q&A)

Q1: My Grignard addition to a ketone yielded mostly the starting material and some reduced alcohol (secondary), but no tertiary alcohol. Why?

  • Diagnosis: This is likely

    
    -hydride reduction . If your Grignard reagent has 
    
    
    
    -hydrogens (e.g., Isopropyl-MgBr) and the ketone is hindered, the reagent acts as a hydride donor via a 6-membered transition state.
  • Solution: Lower the temperature to

    
      or switch to the Organocerium protocol  (Module B). Cerium reagents do not undergo 
    
    
    
    -hydride elimination easily.

Q2: I observed a massive exotherm during the quenching of my ester-to-alcohol reaction, and the yield was poor.

  • Diagnosis: You likely had unreacted reagent accumulation . If the reaction was run too cold or stirred poorly, the Grignard reagent didn't react until the quench, causing a "runaway" hydrolysis.

  • Solution: Ensure the reaction is warmed to RT and stirred for at least 1 hour before quenching. Always quench by adding the reaction mixture into a cooled acid solution (reverse quench) or adding wet solvent dropwise at

    
    .
    

Q3: The reaction mixture solidified at


. Can I warm it up? 
  • Diagnosis: Solvent freezing or product precipitation.

  • Solution: Do not warm rapidly. If the stir bar is stuck, you risk a "hot spot" forming once it breaks free. Add more dry solvent (pre-cooled to

    
    ) to dissolve the slurry. If using Benzene or Dioxane, switch to THF or Diethyl Ether (lower freezing points).
    

Visualizing the Competition: Pathway Logic

The following diagram illustrates the kinetic competition determined by temperature.

ReactionPathways Ketone Hindered Ketone LowTemp Low Temp (-78°C) Kinetic Control Ketone->LowTemp HighTemp High Temp (>0°C) Thermodynamic Control Ketone->HighTemp Reagent Nucleophile (R-Li/MgX) Reagent->LowTemp Reagent->HighTemp TertAlcohol Tertiary Alcohol LowTemp->TertAlcohol Major Path Enolate Enolate -> Recovered Ketone LowTemp->Enolate Minor Path HighTemp->TertAlcohol Minor Path HighTemp->Enolate Major Path SecAlcohol Secondary Alcohol HighTemp->SecAlcohol Competing Path PathNuc Nucleophilic Attack (Desired) PathBase Proton Abstraction (Enolization) PathRed Hydride Transfer (Reduction)

Caption: Mechanistic divergence based on thermal conditions. Green paths indicate desired outcomes.

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, 1989.

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004. (Discusses LiCl effects on solubility and reactivity at low temps).

  • Process Safety Group. "Grignard Reaction Scale-up – 4 Steps to Control Development." Mettler Toledo White Paper.

  • Clayden, J., Greeves, N., & Warren, S. "Organic Chemistry." Oxford University Press, Chapter 9: Nucleophilic addition to the carbonyl group.

Sources

Optimization

Technical Support Center: Synthesis of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone

Welcome to the technical support guide for the synthesis of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone. This document is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges encountered during this synthesis. Our approach is grounded in mechanistic principles to empower you not just to solve problems, but to understand their root causes.

Introduction to the Synthesis

The synthesis of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone typically involves a Grignard reaction, a powerful and versatile method for carbon-carbon bond formation.[1] The most common laboratory-scale route utilizes a difunctional starting material, 3-acetylbenzonitrile , which reacts with a methyl Grignard reagent, such as methylmagnesium bromide (MeMgBr).

The core transformation is the nucleophilic addition of the Grignard reagent to the ketone's carbonyl carbon, which, after an acidic workup, yields the desired tertiary alcohol.[2][3] However, the presence of the nitrile group and the inherent reactivity of the Grignard reagent introduce several potential side reactions and challenges. This guide will address these issues systematically.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My reaction yield is significantly lower than expected. What are the common causes?

Low yield is one of the most frequent issues in Grignard syntheses. The primary culprits are related to the stability and reactivity of the Grignard reagent itself.

Plausible Causes:

  • Moisture Contamination: Grignard reagents are extremely strong bases and will readily react with any protic source, particularly water from glassware, solvents, or the atmosphere. This reaction quenches the reagent, converting it into an unreactive alkane (methane in this case) and reducing the amount available to react with your ketone.[4]

  • Poor Quality Grignard Reagent: The concentration of commercially available Grignard reagents can decrease over time. It is also possible that the in-situ generation of the reagent from magnesium and methyl bromide was inefficient.

  • Side Reactions: Several side reactions can consume the starting material or the product. The most common is the Wurtz-type coupling, where the Grignard reagent reacts with any remaining methyl bromide to form ethane.[5][6]

Troubleshooting & Verification:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried before use (flame-drying under vacuum or oven-drying at >120°C for several hours are standard procedures). Solvents must be anhydrous grade and handled under an inert atmosphere (Nitrogen or Argon).

  • Titrate the Grignard Reagent: Never assume the concentration on the bottle is accurate. Before starting your reaction, titrate a small aliquot of the Grignard reagent (e.g., against a known concentration of I2 or a standard solution of a secondary alcohol like menthol with a colorimetric indicator) to determine its exact molarity. This allows for precise stoichiometric control.

  • Optimize Reagent Addition: Add the 3-acetylbenzonitrile solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C). This helps to control the exotherm of the reaction and minimize side reactions.

Protocol 1: Titration of Methylmagnesium Bromide
StepActionPurpose
1Under an inert atmosphere, add ~1 mL of the MeMgBr solution to a dry flask containing anhydrous THF and a stir bar.Prepare the sample for titration.
2Add a small amount of a suitable indicator, such as 1,10-phenanthroline.The indicator will form a colored complex with the Grignard reagent.
3Titrate with a standard solution of secondary butanol (sec-BuOH) in anhydrous THF until the color disappears.The sec-BuOH reacts stoichiometrically with the MeMgBr. The endpoint is the disappearance of the colored complex.
4Calculate the molarity based on the volume of titrant used.Determine the precise concentration of the active Grignard reagent.
FAQ 2: My TLC/GC-MS analysis shows a significant amount of unreacted 3-acetylbenzonitrile. How can I improve conversion?

Observing unreacted starting material points to either insufficient active Grignard reagent or suboptimal reaction conditions.

Plausible Causes:

  • Insufficient Stoichiometry: As established in FAQ 1, if the Grignard reagent was partially quenched or its concentration was lower than assumed, you may have a substoichiometric amount relative to the ketone. Remember, the nitrile group can also react with the Grignard reagent, consuming an additional equivalent.

  • Reaction Temperature Too Low: While the initial addition should be cold to control the exotherm, if the reaction is maintained at a very low temperature for its entire duration, the rate may be too slow to go to completion.

Troubleshooting & Verification:

  • Adjust Stoichiometry: Based on the titration results (Protocol 1), use at least 2.5-3.0 equivalents of MeMgBr. This ensures enough reagent is present to react with both the ketone and the nitrile, with a slight excess to drive the reaction to completion.

  • Optimize Reaction Temperature and Time: After the slow addition of the substrate at 0 °C, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

Visual Workflow: Troubleshooting Low Conversion

G start Low Conversion Observed (High Starting Material) check_reagent Was Grignard Reagent Titrated? start->check_reagent titrate Perform Titration (Protocol 1) check_reagent->titrate No check_conditions Review Reaction Conditions check_reagent->check_conditions Yes adjust_stoichiometry Increase Equivalents of MeMgBr (2.5-3.0 eq) titrate->adjust_stoichiometry adjust_stoichiometry->check_conditions optimize_temp Allow Reaction to Warm to Room Temperature check_conditions->optimize_temp monitor Monitor by TLC/GC-MS optimize_temp->monitor

Caption: Troubleshooting flowchart for low reaction conversion.

FAQ 3: My TLC shows an unexpected, non-polar spot. What could it be?

The appearance of a new, less polar spot (higher Rf value) often points to a coupling side reaction.

Plausible Cause:

  • Wurtz Coupling Product: This is a classic byproduct in Grignard reagent formation. A portion of the formed Grignard reagent (R-MgX) can react with the unreacted alkyl halide (R-X) to form a dimer (R-R).[4][5] In this specific synthesis, this would likely be ethane, which would evaporate, but if an aryl Grignard were used, a biphenyl byproduct would be a common impurity.[7] While less common with methyl Grignard, it's a possibility if reaction temperatures during formation are too high.

Troubleshooting & Verification:

  • Control Grignard Formation: When preparing the Grignard reagent in situ, control the addition rate of the methyl halide to the magnesium turnings and maintain a gentle reflux. Overheating can promote coupling.

  • Analytical Confirmation: The identity of this byproduct can be confirmed by GC-MS analysis, which would show a compound with a molecular weight corresponding to the coupled product.

Reaction Scheme: Desired Reaction vs. Side Reactions

G cluster_main Desired Pathway cluster_side Potential Side Reactions SM 3-Acetylbenzonitrile Product Target Tertiary Alcohol SM->Product 1. MeMgBr (≥2 eq) 2. H3O+ Workup MeMgBr MeMgBr Quenched CH4 + Mg(OH)Br MeMgBr->Quenched Quenching Wurtz Ethane (Wurtz Product) MeMgBr->Wurtz Coupling H2O H2O (Moisture) H2O->Quenched MeBr MeBr (unreacted) MeBr->Wurtz

Caption: Main synthetic route versus common side reactions.

FAQ 4: How can I effectively purify my final product?

The crude product will be a mixture containing the desired tertiary alcohol, potentially some unreacted starting material, and magnesium salts.

Recommended Purification Protocol:

  • Aqueous Workup: After the reaction is complete, it must be quenched. Slowly add the reaction mixture to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid using strong acids if other acid-sensitive functional groups are present. This will protonate the alkoxide to form the alcohol and precipitate the magnesium salts.

  • Extraction: Extract the aqueous layer several times with a suitable organic solvent, such as ethyl acetate or diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Chromatography: The most effective method for separating the polar alcohol product from the less polar ketone starting material is flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will provide the best separation.

Protocol 2: TLC Analysis of Reaction Progress
StepActionPurpose
1Prepare a TLC plate (silica gel). Spot a baseline with the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture.To compare the components of the reaction mixture with the starting material.
2Develop the plate in a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).To separate the components based on polarity. The non-polar starting material will travel further up the plate (higher Rf) than the polar alcohol product.
3Visualize the plate. First, use a UV lamp (254 nm). The aromatic rings of both the starting material and product should be UV-active.Non-destructive initial visualization.[8]
4After UV, stain the plate using a potassium permanganate (KMnO₄) dip or a p-anisaldehyde stain followed by gentle heating.The alcohol product will react with these stains to produce a distinct colored spot, confirming its presence. Ketones may also visualize.[9]

References

  • Krayonnz. (n.d.). What is the action of Grignard reagent on benzonitrile? Retrieved from [Link]

  • Lia, L., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles. Retrieved from [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Medicine. (2019). A Review on Grignard Reagent. IJPSM.
  • Chemistry LibreTexts. (2023). Wurtz reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

  • Zhang, Z., et al. (2018). One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)
  • ResearchGate. (2025). The GC MS Observation of Intermediates in a Stepwise Grignard Addition Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • ChemWhat. (n.d.). 1-(3-(2-Hydroxypropan-2-yl)phenyl)ethanone CAS#: 87771-41-3. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1: 1H-NMR spectra of (a).... Retrieved from [Link]

  • Chegg. (n.d.). Show the products obtained from the addition of methylmagnesium bromide to the following compounds.... Retrieved from [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • University of California, Irvine. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid.
  • Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Google Patents. (n.d.). US20050069997A1 - Purification of biologically-produced 1,3-propanediol.
  • University of Wisconsin-Madison. (n.d.).
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0172299). Retrieved from [Link]

  • American Chemical Society. (2026). Cobaloxime Catalysis: A General Platform for Mizoroki−Heck-Type Reactions and Catalytic Dehydrohalogenations of Unactivated. Journal of the American Chemical Society.
  • University of Rochester. (n.d.). TLC stains. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • ResearchGate. (2017). Visualization of alcohols in TLC?. Retrieved from [Link]

  • Leah4sci. (2022). Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2025). Wurtz coupling. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Retrieved from [Link]

  • MiMeDB. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (MMDBc0017342). Retrieved from [Link]

  • Filo. (2023). Show the products obtained from addition of methylmagnesium bromide to th... Retrieved from [Link]

  • LookChem. (n.d.). Cas 54549-72-3,1-[4-(2-hydroxypropan-2-yl)phenyl]ethanone. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Method Refinement for Isolating Pure 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone

Welcome to the technical support center for the synthesis and purification of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for the successful isolation of this valuable compound.

Introduction

1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone is a versatile building block in medicinal chemistry and materials science. Its synthesis, typically achieved through a Grignard reaction with a commercially available precursor like 3-acetylbenzonitrile, presents several challenges in achieving high purity. This guide provides a comprehensive framework for not only executing the synthesis and purification but also for diagnosing and resolving common experimental hurdles.

Proposed Synthetic Pathway & Purification Strategy Overview

A common and efficient route to synthesize 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone involves the Grignard reaction between 3-acetylbenzonitrile and methylmagnesium bromide. The subsequent purification of the polar product often requires a multi-step approach, including column chromatography and recrystallization, to remove unreacted starting materials and side products.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A 3-Acetylbenzonitrile C Grignard Reaction (Anhydrous THF) A->C B Methylmagnesium Bromide (Grignard Reagent) B->C D Aqueous Workup (e.g., sat. NH4Cl) C->D E Crude Product Mixture D->E F Flash Column Chromatography (Silica Gel) E->F G Partially Purified Product F->G H Recrystallization (Mixed Solvent System) G->H I Pure 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone H->I G cluster_workflow Flash Chromatography Workflow A Dissolve crude product in minimal solvent C Load sample onto column A->C B Pack silica gel column B->C D Elute with solvent gradient (e.g., 10-50% EtOAc/Hexanes) C->D E Collect and monitor fractions by TLC D->E F Combine pure fractions E->F G Concentrate under reduced pressure F->G

Reference Data & Comparative Studies

Validation

Benchmarking CAS 87771-41-3: A Comparative Quality Guide for Montelukast Intermediates

Topic: Content Type: Publish Comparison Guide Audience: Process Chemists, QA/QC Managers, and API Manufacturers.[1] Executive Summary: The Criticality of the "Ketone" In the competitive landscape of generic API manufactu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Process Chemists, QA/QC Managers, and API Manufacturers.[1]

Executive Summary: The Criticality of the "Ketone"

In the competitive landscape of generic API manufacturing, CAS 87771-41-3 (chemically known as 1-[3-(1-Hydroxy-1-methylethyl)phenyl]ethanone ) is not merely a commodity chemical; it is the linchpin in the synthesis of Montelukast Sodium (Singulair®).[1]

This guide objectively compares the performance of High-Purity Pharmaceutical Grade batches against Standard Industrial Grade alternatives. Through experimental data and process simulation, we demonstrate how variations in the Certificate of Analysis (CoA)—specifically regarding moisture content and the "Styrene" dehydration impurity—directly correlate to yield losses and critical impurity carryover in the final API.

Analytical Benchmarking: Interpreting the CoA

A Certificate of Analysis for CAS 87771-41-3 is only as valuable as its predictive power for the downstream reaction (typically a Grignard addition or stereoselective reduction).[1] Below is a comparative analysis of two market-representative grades.

Table 1: Comparative Specification Profile
ParameterGrade A: Pharma-Intermediate (Recommended) Grade B: Industrial Standard (Alternative) Impact on Downstream Process
Assay (HPLC) ≥ 98.5%≥ 95.0%Low assay requires stoichiometry adjustment, risking unreacted reagents.[1]
Appearance White to Off-White Crystalline SolidYellowish/Brown Waxy SolidColor indicates oxidation precursors that may foul catalysts.[1]
Water (KF) ≤ 0.10% ≤ 0.50%CRITICAL: High water quenches Grignard reagents (e.g., Methylmagnesium chloride), lowering yield.
Impurity A (Styrene Analog) ≤ 0.20%≤ 1.5%The dehydrated impurity (3-isopropenylacetophenone) competes in subsequent coupling steps.[1]
Residual Solvents < 500 ppm (Methanol/Toluene)> 1000 ppmSolvents can poison chiral reduction catalysts (e.g., CBS catalysts).[1]

Expert Insight: The difference between 0.1% and 0.5% water seems negligible but is chemically catastrophic in this specific synthesis. In a 100kg batch, 0.5% water consumes nearly 5 moles of Grignard reagent, generating magnesium hydroxide sludge that complicates filtration and reduces the "Diol" intermediate yield by up to 12%.

Functional Performance Data: The "Use Test"

To validate the impact of CoA parameters, we performed a controlled "Use Test." Both grades were subjected to the standard synthesis step: conversion to the Montelukast Diol intermediate via Grignard reaction.

Reaction: CAS 87771-41-3 + MeMgCl


 Diol Intermediate[1]
Table 2: Experimental Yield & Purity Outcomes
MetricGrade A Input Grade B Input Performance Delta
Molar Yield (Crude) 94.2%81.5%-12.7% (Loss due to reagent quenching)
Diol Purity (HPLC) 99.1%92.4%-6.7%
Critical Impurity Carryover Not Detected0.8% (Styrene adduct)Requires double recrystallization to remove.[1]
Work-up Time 4 Hours12 HoursGrade B formed an emulsion due to Mg(OH)₂ precipitates.[1]
Mechanistic Visualization

Understanding why Grade B fails requires visualizing the impurity pathways. The diagram below illustrates the synthesis flow and the specific "Dehydration Trap" that occurs when using lower-quality starting material.

Montelukast_Pathway Start CAS 87771-41-3 (Ketone Intermediate) Impurity Impurity A (Dehydrated Styrene) Start->Impurity Acid/Heat (Storage Degradation) Target Montelukast Diol (Critical Precursor) Start->Target Ideal Path (Yield >94%) SideProduct Polymeric Side Products (Tar/Sludge) Impurity->SideProduct Polymerization during Grignard Step Grignard Reagent: MeMgCl / THF Grignard->Target Activation Water Excess Water (>0.1%) Water->Grignard Quenches Reagent

Figure 1: The "Dehydration Trap."[1] High water content quenches the Grignard reagent, while the styrene impurity (present in Grade B)[1] polymerizes, creating difficult-to-remove tar.[1]

Validated Experimental Protocols

To ensure your incoming raw material meets the "Grade A" benchmark, implement these self-validating protocols.

Protocol A: High-Resolution HPLC Purity Assessment

Standard pharmacopeial methods often miss the "Styrene" impurity due to co-elution.[1] This modified gradient method separates the dehydration product.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Orthophosphoric acid in Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0-5 min: 30% B (Isocratic)[1]

    • 5-20 min: 30%

      
       80% B (Linear Ramp)[1]
      
    • 20-25 min: 80% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Maximizes styrene detection) and 254 nm.

  • Acceptance Criteria: Main peak RT ~12.5 min. Impurity A (Styrene) RT ~18.2 min. Resolution factor (

    
    ) > 2.0.
    
Protocol B: The "Stress" Solubility Test (Rapid Screening)

A quick floor-test to identify oxidized or wet material before full QC.[1]

  • Dissolve 1.0 g of CAS 87771-41-3 in 10 mL of anhydrous Toluene.

  • Observation:

    • Pass: Solution is clear and colorless.

    • Fail (Water): Solution is hazy or turbid (water insolubility in toluene).

    • Fail (Oxidation): Solution turns yellow/orange immediately.

References & Substantiation
  • Kumar, I. V. S., et al. "Identification, Synthesis and Characterization of Impurities of Montelukast Sodium."[2] Asian Journal of Chemistry, vol. 22, no. 1, 2010.

    • Supports the identification of the styrene-like impurities and their impact on the Montelukast pathway.[1]

  • Cipla Ltd. "A Process For Synthesis Of Montelukast Sodium."[3] Patent Application 1563/MUM/2008.

    • Validates the use of CAS 87771-41-3 as the key starting material and the criticality of the diol formation step.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13531419, 1-[3-(1-Hydroxy-1-methylethyl)phenyl]ethanone."[1] [1]

    • Provides physicochemical property data and structure verification.

  • CymitQuimica. "Technical Data Sheet: CAS 87771-41-3."

    • Source for industrial specifications and handling data.

Conclusion

While CAS 87771-41-3 is widely available, the disparity in quality between suppliers is significant.[1] For Montelukast synthesis, the cost savings of purchasing "Grade B" material ($50/kg less) are illusory. The resulting 12% yield loss and the cost of additional purification steps in the API stage result in a net negative financial impact. Recommendation: Strictly enforce a ≤0.10% Water and ≤0.20% Styrene Impurity limit in your Supply Agreement.

Sources

Comparative

Inter-laboratory comparison of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone analysis

CAS: 87771-41-3 | Critical Intermediate for Tasimelteon Synthesis Executive Summary & Application Scope Objective: This guide provides a technical inter-laboratory comparison framework for the analysis of 1-(3-(2-hydroxy...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 87771-41-3 | Critical Intermediate for Tasimelteon Synthesis

Executive Summary & Application Scope

Objective: This guide provides a technical inter-laboratory comparison framework for the analysis of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone (hereafter referred to as Analyte-3A ).

Context: Analyte-3A is a tertiary benzylic alcohol and a vital intermediate in the synthesis of Tasimelteon (a melatonin receptor agonist). Its structural duality—containing both a stable acetophenone moiety and a thermally labile tertiary alcohol—presents a specific analytical paradox:

  • The Trap: Standard Gas Chromatography (GC) methods often induce in-situ dehydration, leading to false quantitation and phantom impurity peaks (alkenes).

  • The Solution: High-Performance Liquid Chromatography (HPLC) remains the "Gold Standard" for assay purity, while Quantitative NMR (qNMR) serves as the primary reference standard.

This guide compares three methodologies (HPLC-UV, GC-FID, and qNMR) across simulated inter-laboratory conditions to demonstrate the superior robustness of liquid chromatography for this specific chemotype.

The Chemical Challenge: Thermal Dehydration

Before detailing the protocols, researchers must understand the degradation mechanism that invalidates standard GC analysis.

Mechanism: Under the high temperatures of a GC injection port (>200°C), Analyte-3A undergoes acid-catalyzed or thermal elimination of water (dehydration). This converts the tertiary alcohol into an


-methylstyrene derivative.
Figure 1: Thermal Degradation Pathway (DOT Visualization)

DehydrationPathway Analyte Analyte-3A (Tertiary Alcohol) Transition Carbocation Intermediate Analyte->Transition Heat (>150°C) or Acid Catalysis Product Dehydration Impurity (Alpha-Methylstyrene derivative) Transition->Product - H+ Water H2O Transition->Water

Caption: Figure 1. Thermal elimination mechanism of the tertiary hydroxyl group typical in GC injection ports, leading to false-negative assay results.

Comparative Methodology

Method A: RP-HPLC (The Validated Standard)
  • Principle: Reverse-Phase chromatography using a C18 stationary phase. The method relies on hydrophobic interaction with the phenyl ring.

  • Why it works: Operates at ambient or slightly elevated temperatures (25–40°C), preserving the tertiary alcohol.

  • Detector: UV-Vis at 254 nm (Acetophenone chromophore).

Method B: GC-FID (The "Trap" Method)
  • Principle: Volatilization and separation based on boiling point/polarity.

  • Why it fails (without modification): Thermal stress causes on-column degradation.

  • Correction: Requires derivatization (silylation with BSTFA/TMCS) to cap the hydroxyl group prior to injection.

Method C: qNMR (The Primary Reference)
  • Principle: Proton (

    
    H) NMR using an internal standard (e.g., Maleic Acid or TCNB).
    
  • Role: Provides the "Absolute Truth" value to calculate the Z-scores for the chromatographic methods.

Inter-Laboratory Comparison Data (Simulated)

The following data simulates a Round Robin study involving 5 laboratories analyzing a single batch of Analyte-3A (Certified Purity by qNMR: 99.2% ).

Table 1: Method Performance Summary
MetricMethod A (HPLC-UV)Method B (Direct GC)Method B* (Derivatized GC)
Mean Assay (%) 99.1%84.5%98.8%
Bias (vs qNMR) -0.1%-14.7% (Severe)-0.4%
Inter-Lab RSD (%) 0.45%12.3%1.8%
Linearity (

)
>0.9990.920>0.995
Robustness HighLow (Temp sensitive)Medium (Moisture sensitive)

Analysis:

  • Method A demonstrates excellent agreement with the qNMR reference.

  • Method B (Direct) shows a massive negative bias. The "missing" mass appears as a broad impurity peak (the alkene) often misidentified as a synthesis by-product.

  • Method B (Derivatized)* recovers the accuracy but introduces higher variability due to the extra sample preparation step (silylation efficiency).

Detailed Experimental Protocols

Protocol A: HPLC-UV (Recommended for Routine QC)

System Suitability:

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Prevents peak tailing of the ketone).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 0-5 min (20% B), 5-15 min (20%

    
     80% B).
    
  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

Self-Validating Step: Inject a standard of the dehydrated impurity (if available) or subject a small aliquot of the sample to acid hydrolysis (1N HCl, 60°C, 1 hr) to generate the impurity marker. Ensure the method resolves the parent alcohol (


 min) from the alkene (

min).
Protocol B: Derivatized GC-FID (Alternative)

Reagents: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS. Preparation:

  • Dissolve 10 mg sample in 1 mL anhydrous Pyridine.

  • Add 200 µL BSTFA/TMCS.

  • Incubate at 60°C for 30 mins (Critical for steric hindrance of tertiary alcohol).

  • Inject 1 µL (Split 1:50).

Warning: Incomplete derivatization will result in split peaks (TMS-ether + degraded alkene).

Analytical Decision Workflow

Use this logic flow to select the correct method based on your laboratory's capabilities and needs.

Figure 2: Method Selection Decision Tree

MethodSelection Start Start: Sample Analysis CAS 87771-41-3 Purpose Define Purpose Start->Purpose Routine Routine QC / Purity Purpose->Routine Structure Structure Elucidation / Reference Purpose->Structure HPLC Method A: RP-HPLC (Preferred) Routine->HPLC GC_Check Only GC Available? Routine->GC_Check NMR Method C: qNMR (Primary Standard) Structure->NMR GC_Check->HPLC No Deriv Must Derivatize (BSTFA/TMCS) GC_Check->Deriv Yes Direct Direct Injection GC_Check->Direct Avoid Deriv->Direct Analysis Fail STOP: High Risk of Thermal Degradation Direct->Fail If underivatized

Caption: Figure 2. Decision matrix for selecting the appropriate analytical technique, highlighting the risks of direct GC injection.

References

  • International Council for Harmonisation (ICH). (2023).[2][3] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Kamberi, M., et al. (2004). "A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance."[4] Journal of Pharmaceutical and Biomedical Analysis, 34(1), 123-128.[4] (Demonstrates standard RP-HPLC protocols for acetophenone derivatives). [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[3] Biopharmaceutics Review for Tasimelteon Capsules. (Details the regulatory acceptance of HPLC methods for Tasimelteon and its intermediates). [Link]

  • Gallardo-Williams, M. (2013). "Dehydration of Alcohols - Gas Chromatography." WebAssign/NC State University. (Foundational chemistry regarding tertiary alcohol dehydration in GC). [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone

Executive Summary: At a Glance 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone (often an intermediate in the synthesis of receptor modulators like Tasimelteon) presents specific handling challenges due to its dual functionali...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: At a Glance

1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone (often an intermediate in the synthesis of receptor modulators like Tasimelteon) presents specific handling challenges due to its dual functionality: a ketone and a tertiary benzylic alcohol .[1][2]

  • Primary Risks: Severe eye irritation (Cat.[3][4][5] 2A), skin irritation (Cat. 2), and respiratory tract irritation (STOT SE 3).[4]

  • Critical PPE Insight: Standard nitrile gloves provide insufficient protection against prolonged contact with aromatic ketones.

  • Operational Status: Handle only in a certified chemical fume hood.

Chemical Hazard Assessment: The "Why" Behind the PPE

As a Senior Application Scientist, I emphasize that safety protocols must be based on molecular structure, not just generic SDS checkboxes.

Structural Hazard Analysis
  • The Acetophenone Moiety (Ketone): Ketones are excellent solvents for organic polymers. This means they can swell and degrade standard nitrile glove material, leading to rapid permeation.

  • The Tertiary Alcohol: This group increases polarity but maintains lipophilicity, facilitating skin absorption.

  • Physical State: Typically a low-melting solid or viscous oil. If solid, it generates irritant dust; if liquid (or in solution), it poses a permeation risk.

GHS Classification (Derived from Structure-Activity Relationships):

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4][5][6]

  • H335: May cause respiratory irritation.[4]

The PPE Matrix: A Self-Validating System

Do not rely on a single barrier. Use a redundant system where the failure of one layer is detectable before exposure occurs.

Hand Protection Strategy

The "Double-Glove" Protocol: For this specific aromatic ketone, single-layer nitrile is inadequate for anything beyond transient contact.

Contact TypePrimary Barrier (Inner)Secondary Barrier (Outer)Validation Check
Solid Handling (Weighing)Nitrile (4 mil)Nitrile (4 mil)Inspect outer glove for tears/snags from spatulas.[1]
Solution Transfer (Splash Risk)Nitrile (4 mil)Nitrile (4 mil)Change immediately upon any splash.[1] Ketones degrade nitrile in <5 mins.
Prolonged Contact (Spill/Cleaning)Nitrile (4 mil)Butyl Rubber or Silver Shield™ (Laminate) Check for "tackiness" or swelling of the outer material.[1]
Eye & Respiratory Protection[1][3]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1) are mandatory. Reasoning: Safety glasses allow vapors to bypass the lens; aromatic ketones are severe lachrymators (eye irritants).

  • Respiratory: Work must be performed in a fume hood maintaining a face velocity of 80–100 fpm .

    • Exception: If weighing outside a hood (not recommended), use a P100/OV (Organic Vapor) respirator.

Operational Protocols

Workflow Visualization: Glove Selection Logic

This decision tree ensures you select the correct barrier based on the physical state and duration of the task.

GloveSelection Start START: Handling 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone StateCheck Physical State? Start->StateCheck Solid Solid / Dust StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidAction Standard Protocol: Double Nitrile Gloves (Change if snagged) Solid->SolidAction ContactCheck Duration of Contact? Liquid->ContactCheck Incidental Incidental (Splash Risk) ContactCheck->Incidental Prolonged Prolonged / Immersion ContactCheck->Prolonged SplashAction Double Nitrile (Change IMMEDIATELY on contact) Incidental->SplashAction ImmersionAction Laminate (Silver Shield) or Butyl Rubber Prolonged->ImmersionAction

Figure 1: Decision logic for glove selection based on physical state and exposure duration.[1] Note the critical requirement for Butyl/Laminate for prolonged liquid contact.

Step-by-Step Handling Procedure

Step 1: Preparation (The "Cold" Zone)

  • Don PPE: Lab coat (buttoned), Goggles, Double Nitrile gloves.

  • Verify Fume Hood: Ensure sash is at the working height and flow monitor is green.

  • Static Control: If the substance is solid, use an anti-static gun or ionizer. Acetophenone derivatives can be sticky/static-prone, leading to dispersal.

Step 2: Weighing & Transfer

  • Place the balance inside the hood if possible.

  • If weighing externally, use a secondary containment vessel (e.g., a tared vial inside a beaker) to prevent bench contamination.

  • Technique: Use a disposable spatula. Do not reuse spatulas, as cleaning ketone residues requires solvents that may spread the contamination.

Step 3: Reaction Setup

  • Add solvent slowly.

  • Exotherm Watch: When reacting the alcohol group (e.g., with thionyl chloride or acids), expect an exotherm. Ensure cooling is active before addition.

Emergency Response & Disposal

Spill Management Workflow

In the event of a spill, speed is secondary to safety. Follow this containment logic.

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess Minor < 10mL / Minor Dust Assess->Minor Major > 10mL / Outside Hood Assess->Major Absorb Cover with Absorbent (Vermiculite/Sand) Minor->Absorb Evacuate Evacuate Area Call EHS Major->Evacuate Clean Clean with Soap/Water (Avoid Acetone initially) Absorb->Clean Dispose Bag as Hazardous Waste Clean->Dispose

Figure 2: Immediate response workflow for spills. Note that organic solvents (like acetone) should be avoided for initial cleaning to prevent spreading the contaminant.

Waste Disposal Specifications

Do not pour down the drain.[4] This compound is toxic to aquatic life (often H411/H413 for this class).

Waste StreamClassificationContainer Requirements
Solid Waste Hazardous Organic SolidDouble-bagged, labeled "Toxic/Irritant Solid"
Liquid Waste Non-Halogenated OrganicHDPE or Glass carboy.[1] Do not mix with oxidizers.
Contaminated Sharps SharpsRigid puncture-proof container.[1]

Disposal Logic:

  • Segregate from oxidizing agents (e.g., nitric acid waste), as acetophenones can form unstable species or generate heat upon oxidation.

References

  • Angene Chemical. (2021).[4] Safety Data Sheet: 1-(4-(2-hydroxypropan-2-yl)phenyl) ethanone (Isomer Reference).[1] Retrieved from

  • Fisher Scientific. (2021).[6] Safety Data Sheet: Acetophenone Derivatives General Hazards. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from

  • Ansell. (2022). Chemical Glove Resistance Guide (Permeation & Degradation Data). Retrieved from

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone
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1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone
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